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Core Science & Biosynthesis

Foundational

Structural and Stereochemical Profiling of (2R,3S)-2-Amino-3-hydroxybutanamide: A Technical Guide for Chiral Drug Design

Executive Summary The molecule (2R,3S)-2-Amino-3-hydroxybutanamide (commonly known as D-threoninamide) is a highly valuable chiral building block in modern medicinal chemistry and structural biology [1]. As an unnatural...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule (2R,3S)-2-Amino-3-hydroxybutanamide (commonly known as D-threoninamide) is a highly valuable chiral building block in modern medicinal chemistry and structural biology [1]. As an unnatural amino acid derivative, it replaces the native carboxylic acid of D-threonine with an amide group. This modification eliminates the negative charge at physiological pH, enhancing membrane permeability while providing a dual hydrogen-bond donor/acceptor vector.

For drug development professionals, incorporating the (2R,3S) configuration into peptidomimetic scaffolds offers a distinct pharmacokinetic advantage: it confers profound resistance to endogenous proteolytic degradation, which is strictly stereoselective for L-amino acids. This whitepaper provides an in-depth analysis of its stereochemical architecture, its crystallographic validation, and its mechanistic role in stabilizing therapeutic target complexes.

Stereochemical Architecture: The (2R,3S) Configuration

The absolute configuration of D-threoninamide is dictated by two adjacent chiral centers at C2 and C3. The assignment of these stereocenters relies on the Cahn-Ingold-Prelog (CIP) priority rules, which must be rigorously validated during the in silico modeling of any derivative drug.

  • C2 Stereocenter (2R): The alpha-carbon is bonded to four distinct groups. The amino group (–NH₂) takes Priority 1 due to the nitrogen atom. The amide group (–CONH₂) takes Priority 2 because its carbonyl carbon is bonded to (O, O, N), outranking the C3 carbon bonded to (O, C, H), which takes Priority 3. Hydrogen is Priority 4. With the hydrogen atom projected away from the viewer, the sequence 1 → 2 → 3 traces a clockwise direction, establishing the R configuration .

  • C3 Stereocenter (3S): The beta-carbon is bonded to a hydroxyl group (Priority 1, oxygen), the C2 group (Priority 2, bonded to N, C, H), a methyl group (Priority 3, bonded to H, H, H), and a hydrogen atom (Priority 4). With hydrogen in the back, the sequence 1 → 2 → 3 traces a counter-clockwise direction, establishing the S configuration .

CIP_Logic cluster_C2 C2 Stereocenter (2R) cluster_C3 C3 Stereocenter (3S) M (2R,3S)-2-Amino-3-hydroxybutanamide C2 C2 Carbon M->C2 C3 C3 Carbon M->C3 C2_1 1. -NH2 (N) C2->C2_1 C2_2 2. -CONH2 (O,O,N) C2->C2_2 C2_3 3. -CH(OH)CH3 (O,C,H) C2->C2_3 C2_4 4. -H C2->C2_4 C3_1 1. -OH (O) C3->C3_1 C3_2 2. -CH(NH2)CONH2 (N,C,H) C3->C3_2 C3_3 3. -CH3 (H,H,H) C3->C3_3 C3_4 4. -H C3->C3_4

Stereochemical assignment of (2R,3S)-2-Amino-3-hydroxybutanamide using CIP priority rules.

Crystallographic Significance in Drug Design

The unique spatial geometry of D-threoninamide makes it a privileged motif in the design of protease inhibitors. By projecting its hydroxyl and amide groups into specific vectors, it can satisfy complex hydrogen-bonding networks within enzyme active sites that L-amino acids cannot reach.

This motif has been successfully co-crystallized in several high-profile therapeutic targets, notably in inhibitors targeting BACE1 (Beta-secretase 1, an Alzheimer's disease target) [2] and Human Thrombin (an anticoagulant target) [3]. The table below summarizes the quantitative crystallographic data of these complexes, demonstrating the high-resolution structural validation of the D-threoninamide moiety.

Quantitative Crystallographic Parameters
Macromolecular TargetPDB IDLigand / Chiral ComponentResolution (Å)R-work / R-freeExperimental Method
BACE1 + Macrocyclic Inhibitor6NV7D-threoninamide derivative2.130.190 / 0.220X-ray Diffraction
Human Thrombin + Inhibitor3U8OD-Phe-Pro-D-Arg-D-Thr(amide)1.280.128 / 0.142X-ray Diffraction
D-Threonine Aldolase (AxDTA)4V15D-Threonine (Substrate proxy)1.500.148 / 0.177X-ray Diffraction

Self-Validating Protocol: X-Ray Crystallography Workflow

To elucidate the binding mechanics of D-threoninamide derivatives, researchers must employ rigorous, self-validating crystallographic protocols. The following methodology outlines the co-crystallization of a target protease (e.g., BACE1) with a D-threoninamide-based ligand.

Step 1: Protein Preparation and Complex Formation

  • Action: Express the target protein in E. coli and purify via affinity and size-exclusion chromatography to >95% purity. Incubate the purified protein with a 3-to-5-fold molar excess of the D-threoninamide ligand for 2 hours at 4°C.

  • Causality: High purity is physically required to form a uniform, well-ordered crystal lattice. Pre-incubation ensures complete saturation of the binding pocket, resulting in high ligand occupancy in the final electron density map.

Step 2: Hanging-Drop Vapor Diffusion

  • Action: Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (e.g., PEG 4000, buffered at pH 4.5) on a siliconized coverslip. Suspend the drop over the reservoir.

  • Causality: The vapor pressure differential causes water to slowly evaporate from the drop into the reservoir. This gradual concentration drives the complex into the supersaturation zone, providing the thermodynamic push necessary for controlled crystal nucleation.

Step 3: Cryoprotection and X-Ray Diffraction Data Collection

  • Action: Briefly soak the crystal in a mother liquor supplemented with 20% glycerol, then flash-freeze in liquid nitrogen (100 K). Collect diffraction data at a synchrotron light source.

  • Causality: Flash-freezing vitrifies the water, preventing the formation of crystalline ice. Ice crystals would produce intense diffraction rings that obscure the weaker protein diffraction spots.

Step 4: Phase Determination and Refinement

  • Action: Solve the phase problem using Molecular Replacement (MR) with a homologous search model. Refine the atomic coordinates using software such as Phenix or REFMAC5.

  • Validation Checkpoint: This step is inherently self-validating via the Rfree​ metric. By sequestering a random 5% of the diffraction data from the refinement process, Rfree​ acts as an independent cross-validation tool. If Rwork​ drops but Rfree​ rises, the model is overfitting the data, prompting immediate parameter correction.

Xray_Workflow P1 1. Protein Preparation P2 2. Co-Crystallization (Hanging-Drop) P1->P2 P3 3. X-Ray Diffraction (Synchrotron) P2->P3 P4 4. Phase Determination (Mol. Replacement) P3->P4 P5 5. Refinement & Validation (R-free) P4->P5

Self-validating X-ray crystallography workflow for protein-ligand structure determination.

Mechanistic Insights: Absolute Configuration and Binding Causality

Validation of Absolute Configuration via Anomalous Dispersion

When synthesizing novel D-threoninamide derivatives, confirming the (2R,3S) absolute configuration is paramount. In X-ray crystallography, this is validated using the Flack parameter ( x ) . Because X-rays interact asymmetrically with chiral electron clouds (anomalous scattering), the Flack parameter calculates the ratio of the correct enantiomer to the inverted model. A Flack parameter near 0 (with a low standard uncertainty) definitively proves the (2R,3S) configuration, acting as an absolute physical validation of the chemical synthesis.

The Causality of Target Affinity

The stereochemistry of D-threoninamide directly dictates its pharmacological efficacy. In the context of BACE1 inhibitors (such as those in PDB 6NV7) [2], the active site contains a highly conserved catalytic aspartate dyad (Asp32 and Asp228).

  • The Amide Vector: The (2R) configuration forces the C-terminal amide into the catalytic cleft. Because the amide acts as both a hydrogen bond donor (via -NH₂) and acceptor (via C=O), it forms a bidentate interaction with the deprotonated Asp32, locking the inhibitor in place.

  • The Hydroxyl Vector: The (3S) configuration projects the beta-hydroxyl group outward, allowing it to coordinate with a structural water molecule that bridges the ligand to the protein's flexible "flap" region. If the stereochemistry were inverted to the native L-threonine (2S,3R) configuration, steric clashing with the flap would occur, and the hydrogen-bonding geometry would be physically impossible, resulting in a total loss of inhibitory activity.

Understanding these stereochemical causalities allows drug development professionals to rationally design highly potent, proteolytically stable therapeutics.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 22877840, (2R,3S)-2-Amino-3-hydroxybutanamide". PubChem. URL: [Link]

  • Yen, Y.C., Ghosh, A.K., Mesecar, A.D. "BACE1 in complex with a macrocyclic inhibitor". RCSB Protein Data Bank (PDB ID: 6NV7). URL: [Link]

  • RCSB Protein Data Bank. "Human thrombin complexed with D-Phe-Pro-D-Arg-D-Thr". RCSB Protein Data Bank (PDB ID: 3U8O). URL: [Link]

  • Uhl, M.K., Oberdorfer, G., Steinkellner, G., Riegler-Berket, L., Mink, D., Van Assema, F., Schurmann, M., Gruber, K. "Crystal structure of D-threonine aldolase from Alcaligenes xylosoxidans". RCSB Protein Data Bank (PDB ID: 4V15). URL: [Link]

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of (2R,3S)-2-Amino-3-hydroxybutanamide

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical s...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for (2R,3S)-2-Amino-3-hydroxybutanamide, a derivative of the essential amino acid L-threonine. Understanding the NMR profile of this molecule is critical for its unambiguous identification, purity assessment, and for studying its interactions in various chemical and biological systems. This document will delve into the theoretical and practical aspects of acquiring and interpreting NMR data for this compound, offering field-proven insights and detailed experimental protocols.

Introduction: The Significance of NMR in Characterizing (2R,3S)-2-Amino-3-hydroxybutanamide

(2R,3S)-2-Amino-3-hydroxybutanamide is a chiral molecule with significant potential in pharmaceutical and biotechnological applications.[1] Its structure, featuring an amino group, a hydroxyl group, and an amide, presents a unique electronic environment that can be precisely mapped using NMR spectroscopy. NMR is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure, dynamics, and environment of a compound in solution.[2] For drug development professionals, accurate NMR data is the cornerstone of quality control, ensuring the correct stereochemistry and the absence of impurities.

This guide will focus on the two most common NMR active nuclei for organic molecules: the proton (¹H) and carbon-13 (¹³C). We will explore the factors that influence their chemical shifts, present expected values based on analogous structures and predictive models, and provide a robust protocol for obtaining high-quality experimental data.

Deciphering the NMR Spectrum: Predicted Chemical Shifts and Influencing Factors

Obtaining experimental NMR data for a novel or specialized compound often begins with predicting the expected chemical shifts. This predictive approach, combined with data from structurally similar molecules, provides a strong foundation for spectral assignment.

Structural Analogue: L-Threonine as a Reference

(2R,3S)-2-Amino-3-hydroxybutanamide is the amide derivative of L-threonine. Therefore, the chemical shifts of L-threonine serve as an excellent starting point for our predictions. The Biological Magnetic Resonance Bank (BMRB) provides publicly available, curated NMR data for L-threonine.[3] The primary difference between L-threonine and its amide derivative is the conversion of the carboxylic acid group to a primary amide. This modification will most significantly impact the chemical shifts of the adjacent α-carbon (Cα) and α-proton (Hα).

Predicted ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for (2R,3S)-2-Amino-3-hydroxybutanamide. These predictions are derived from a combination of data for L-threonine[3][4][5], established chemical shift ranges for functional groups[6][7][8], and computational prediction tools[9][10][11].

Table 1: Predicted ¹H NMR Chemical Shifts for (2R,3S)-2-Amino-3-hydroxybutanamide in D₂O at pH 7.4

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Notes
Hα (C2-H)~3.6 - 3.8Doublet~4-5Shifted slightly downfield compared to L-threonine due to the amide group.
Hβ (C3-H)~4.1 - 4.3Quartet~6-7Similar to L-threonine.
Hγ (C4-H₃)~1.2 - 1.4Doublet~6-7Similar to L-threonine.
-NH₂Variable, broadSinglet-Exchangeable protons, often not observed in D₂O.
-CONH₂Variable, broadTwo Singlets-Exchangeable protons, often not observed in D₂O. May show two distinct signals due to restricted rotation around the C-N bond.

Table 2: Predicted ¹³C NMR Chemical Shifts for (2R,3S)-2-Amino-3-hydroxybutanamide in D₂O at pH 7.4

CarbonPredicted Chemical Shift (ppm)Notes
C1 (C=O)~174 - 178The amide carbonyl carbon is expected to be in this range.
C2 (Cα)~60 - 63Similar to L-threonine.
C3 (Cβ)~67 - 70Similar to L-threonine.
C4 (Cγ)~20 - 23Similar to L-threonine.
Critical Factors Influencing Chemical Shifts

The precise chemical shifts of (2R,3S)-2-Amino-3-hydroxybutanamide are highly sensitive to its environment. Understanding these factors is crucial for reproducible and accurate measurements.

  • pH: The protonation states of the amino and amide groups are pH-dependent.[12][13][14] Changes in pH will alter the electronic environment of the molecule, leading to significant shifts in the NMR signals, particularly for nuclei close to the ionizable groups.[15][16] For consistent results, it is imperative to buffer the NMR sample to a known pH.

  • Solvent: The choice of solvent can profoundly impact chemical shifts through interactions such as hydrogen bonding and polarity effects.[17][18][19] Deuterated water (D₂O) is a common choice for polar biomolecules. However, other solvents like DMSO-d₆ can be used, which will result in different chemical shifts and may allow for the observation of exchangeable N-H protons.[20][21]

  • Temperature: Temperature affects molecular motion and intermolecular interactions, which can lead to changes in chemical shifts.[17] It is essential to maintain a constant and recorded temperature during NMR data acquisition for consistency.

Experimental Protocol: Acquiring High-Quality NMR Data

This section provides a detailed, step-by-step methodology for preparing a sample of (2R,3S)-2-Amino-3-hydroxybutanamide and acquiring high-quality ¹H and ¹³C NMR spectra.

Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of (2R,3S)-2-Amino-3-hydroxybutanamide. The amount can be adjusted based on the sensitivity of the NMR spectrometer.[22]

  • Solvent Preparation: Prepare a buffered D₂O solution (e.g., 50 mM phosphate buffer, pH 7.4) containing a known concentration of an internal standard. 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) is a common internal standard for aqueous samples, with its primary resonance set to 0.00 ppm.[21]

  • Dissolving the Sample: Dissolve the weighed sample in 0.5-0.6 mL of the prepared buffered D₂O solution in a clean, dry vial.

  • Transfer to NMR Tube: Carefully transfer the solution to a 5 mm NMR tube. Ensure the sample height is sufficient for the spectrometer's detector (typically around 4-5 cm).

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

Caption: General workflow for NMR data acquisition and analysis.

Conclusion and Future Outlook

This guide has provided a detailed framework for understanding, predicting, and experimentally determining the ¹H and ¹³C NMR chemical shifts of (2R,3S)-2-Amino-3-hydroxybutanamide. By leveraging data from the structural analogue L-threonine and considering the critical influence of environmental factors like pH and solvent, researchers can confidently assign the NMR spectra of this important molecule. The provided experimental protocols offer a robust starting point for acquiring high-quality, reproducible data. As this compound finds increasing applications in drug development and biotechnology, the ability to perform rigorous characterization by NMR will remain an indispensable skill for scientists in the field.

References

  • Abraham, R. J., et al. (2014). ¹H Chemical Shifts of Amides in DMSO Solvent. Magnetic Resonance in Chemistry, 52(7), 356-363. Available from: [Link]

  • Biological Magnetic Resonance Bank. (n.d.). L-Threonine. BMRB Entry bmse000049. Available from: [Link]

  • Cavanagh, J., et al. (2015). Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides. Biophysical Journal, 109(8), 1639-1648. Available from: [Link]

  • Kovacs, H., et al. (2005). Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides. Journal of the Royal Society Interface, 2(3), 245-254. Available from: [Link]

  • Markwick, P. R., et al. (2007). pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. Journal of Biomolecular NMR, 37(3), 235-246. Available from: [Link]

  • Platzer, G., et al. (2014). Protonation Kinetics in Proteins at Basic pH Determined by pH-Dependent NMR Relaxation Reveal the Entire Relationship between Kinetics and pKa Values. Journal of the American Chemical Society, 136(4), 1333-1340. Available from: [Link]

  • Sajed, T., et al. (2024). Accurate prediction of ¹H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. Available from: [Link]

  • Li, Y., et al. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via ¹⁹F NMR Spectroscopy. Analytical Chemistry, 95(5), 2889-2896. Available from: [Link]

  • Abraham, R. J., et al. (2014). The ¹H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(7), 356-363. Available from: [Link]

  • University of California, Los Angeles. (n.d.). ¹³C NMR Chemical Shift Table. Available from: [Link]

  • Ohtawa, M., et al. (2022). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(4), 1205. Available from: [Link]

  • Kupce, E., & Claridge, T. D. W. (2023). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50, 1-33. Available from: [Link]

  • Reich, H. J. (n.d.). ¹H NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Available from: [Link]

  • University of California, San Diego. (n.d.). SMART NMR. Available from: [Link]

  • Mestrelab Research. (n.d.). Download NMR Predict. Available from: [Link]

  • Emwas, A.-H., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 13(7), 834. Available from: [Link]

  • Han, Y., et al. (2022). Why Does ¹H NMR Signal Intensity of Concentrated Aqueous Acids and Bases Decrease Anomalously? Analytical Chemistry, 94(30), 10738-10745. Available from: [Link]

  • NMRdb.org. (n.d.). Predict ¹H proton NMR spectra. Available from: [Link]

  • NMRdb.org. (n.d.). Predict ¹³C carbon NMR spectra. Available from: [Link]

  • Xing, M. (2021, December 17). 1D and 2D NMR methods for small molecules [Video]. YouTube. Available from: [Link]

  • Poteau, R. (2024, April 2). ¹³C NMR predictor. virtual Chemistry 3D. Available from: [Link]

  • Laghi, L., et al. (2018). NMR Spectroscopy Protocols for Food Metabolomics Applications. Methods in Molecular Biology, 1738, 273-291. Available from: [Link]

  • SpectraBase. (n.d.). L-Threonine. Available from: [Link]

  • Integrated Molecular Structure Education and Research Center, Kyoto University. (n.d.). ¹³C chemical shifts. Available from: [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available from: [Link]

Sources

Foundational

Thermodynamic Stability and Physical Properties of (2R,3S)-2-Amino-3-hydroxybutanamide: A Technical Guide for Advanced Chiral Synthesis

Executive Summary (2R,3S)-2-Amino-3-hydroxybutanamide, commonly known as D-threonine amide , is a high-value chiral building block utilized extensively in peptide engineering and the synthesis of active pharmaceutical in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2R,3S)-2-Amino-3-hydroxybutanamide, commonly known as D-threonine amide , is a high-value chiral building block utilized extensively in peptide engineering and the synthesis of active pharmaceutical ingredients (APIs). Notably, derivatives of threonine amides serve as critical precursors in the development of highly potent proteasome inhibitors (e.g., Bortezomib analogs) used in oncology .

As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals with a rigorous analysis of the physical chemistry, thermodynamic stability, and degradation kinetics of D-threonine amide. Understanding these parameters is non-negotiable for optimizing formulation stability, preventing premature degradation, and ensuring high-yield synthetic scale-ups.

Physical and Chemical Properties

D-threonine amide features a primary amine at the C2 position, a secondary hydroxyl group at the C3 position, and a primary carboxamide. This high density of hydrogen-bond donors and acceptors dictates its unique solubility and thermodynamic behavior in solution. Organic solvents like formic acid and hexafluoroisopropanol (HFIP) are uniquely capable of thermodynamically stabilizing its polar backbone and hydrophobic side-chain interactions .

Table 1: Quantitative Physical Data Profile
PropertyValueSource
IUPAC Name (2R,3S)-2-Amino-3-hydroxybutanamide
Common Synonyms D-Threonine amide, H-D-Thr-NH₂[[1]]([Link])
Molecular Formula C₄H₁₀N₂O₂[[1]]([Link])
Molecular Weight 118.13 g/mol [[1]]([Link])
Topological Polar Surface Area 89.3 Ų[[1]]([Link])
LogP (XLogP3) -1.3 (Highly Hydrophilic)
Solubility Profile Soluble in H₂O, HFIP, Formic Acid

Thermodynamic Stability & Degradation Pathways

While standard amide bonds are exceptionally stable at neutral pH—boasting a spontaneous hydrolysis half-life of approximately 267 years [[2]]([Link] structural microenvironment of D-threonine amide introduces specific vulnerabilities.

  • Thermodynamic Hydrolysis: Under strongly acidic or basic conditions, or in the presence of specific stereoselective amidases (e.g., from Delftia acidovorans), the amide bond hydrolyzes to yield D-threonine and ammonia . While thermodynamically favored (global minimum), this process is kinetically slow without catalysis.

  • N→O Acyl Shift (Kinetic Control): Because of the proximity of the C3 hydroxyl group, N-acylated derivatives of threonine amides are highly susceptible to an N→O acyl shift. Under acidic conditions, this forms an oxazoline intermediate, leading to rapid, unexpected remote amide cleavage .

  • Thermal Decomposition: In the solid state, subjecting the compound to temperatures exceeding its melting point leads to irreversible thermal decomposition, releasing irritating and highly toxic gases such as nitrogen oxides (NOx) [[3]]([Link]).

DegradationPathways A (2R,3S)-2-Amino-3-hydroxybutanamide (D-Threonine Amide) B Amide Hydrolysis (D-Threonine + NH3) A->B H2O, H+/OH- Thermodynamic Control C N->O Acyl Shift (Oxazoline Intermediate) A->C Acidic pH Kinetic Control D Thermal Decomposition (NOx, Toxic Gases) A->D T > 150°C Solid-State

Fig 1: Thermodynamic and thermal degradation pathways of D-threonine amide.

Experimental Workflows: Self-Validating Protocols

Protocol 1: Thermodynamic Stability Assessment via LC-MS Kinetic Profiling

Objective: To determine the activation energy ( Ea​ ) and thermodynamic parameters ( ΔG‡ , ΔH‡ , ΔS‡ ) of D-threonine amide hydrolysis. Causality & Design: Because baseline amide hydrolysis is virtually undetectable at room temperature , accelerated thermal stress at extreme pH levels is required to force degradation.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare 10 mM solutions of D-threonine amide in three distinct buffers: 0.1 M HCl (pH 1.0), 0.1 M PBS (pH 7.4), and 0.1 M NaOH (pH 13.0).

  • Accelerated Incubation: Aliquot samples into sealed glass ampoules to prevent evaporative concentration changes. Incubate in a thermomixer at 40°C, 60°C, and 80°C.

  • Self-Validating Quench: At predefined time intervals (0, 1, 2, 4, 8, 24 hours), extract 50 µL aliquots. Crucial Step: Immediately quench the reaction by diluting 1:10 in ice-cold acetonitrile containing 1 µM of ¹³C,¹⁵N-labeled D-threonine amide. Causality: The isotopic internal standard self-validates the assay by mathematically correcting for LC-MS matrix suppression, ionization variability, and volumetric transfer errors.

  • LC-MS/MS Acquisition: Inject 2 µL onto a HILIC column (required due to the compound's high hydrophilicity, XLogP3 = -1.3 ). Monitor the precursor-to-product ion transitions for the intact amide (m/z 119 → 74) and the hydrolysis product D-threonine (m/z 120 → 74).

  • Thermodynamic Extraction: Plot ln(k) vs 1/T (Arrhenius plot) to extract Ea​ . Utilize the Eyring equation to calculate the enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ) of activation.

Workflow S1 1. Sample Preparation Buffer Matrix (pH 2, 7.4, 10) S2 2. Accelerated Incubation (40°C, 60°C, 80°C) S1->S2 S3 3. Self-Validating Quench (Add Isotopic Internal Standard) S2->S3 S4 4. LC-MS/MS Analysis (Quantify m/z 119 vs 120) S3->S4 S5 5. Thermodynamic Extraction (Arrhenius: ΔG‡, ΔH‡, ΔS‡) S4->S5

Fig 2: Self-validating LC-MS workflow for thermodynamic stability profiling.

Protocol 2: Solid-State Thermal Degradation Profiling (TGA/DSC)

Objective: To map the thermal stability boundaries for bulk API storage and solid-state formulation. Causality & Design: Amino acid amides can undergo intramolecular cyclization or release toxic gases upon thermal decomposition [[3]]([Link]). Differential Scanning Calorimetry (DSC) provides thermodynamic phase transition data (melting), while Thermogravimetric Analysis (TGA) confirms absolute mass loss (decomposition).

Step-by-Step Methodology:

  • Sample Preparation: Weigh exactly 5.00 mg of lyophilized D-threonine amide into a standard aluminum crucible.

  • Self-Validating Baseline: Run an empty, mass-matched aluminum crucible under identical conditions prior to the sample. Causality: This subtracts instrumental thermal drift and buoyancy effects, ensuring the integrated enthalpic values ( ΔHmelt​ ) are absolute and artifact-free.

  • Thermal Ramp: Heat from 25°C to 300°C at a rate of 10°C/min under a constant nitrogen purge (50 mL/min) to prevent oxidative degradation.

  • Data Interpretation: Identify the sharp endothermic melting peak on the DSC curve. A subsequent exothermic or erratic endothermic event coupled with >5% mass loss on the TGA curve indicates the onset of irreversible thermal decomposition .

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Exploratory

The Catalytic Architecture of (2R,3S)-2-Amino-3-hydroxybutanamide: A Technical Guide to Primary Amine Organocatalysis

Executive Summary In the landscape of asymmetric organocatalysis, secondary amines like L-proline have historically dominated enamine-mediated transformations. However, when faced with sterically demanding electrophiles...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of asymmetric organocatalysis, secondary amines like L-proline have historically dominated enamine-mediated transformations. However, when faced with sterically demanding electrophiles or α,α-disubstituted ketones (such as dihydroxyacetone derivatives), secondary amines often falter due to severe allylic 1,3-strain in the enamine transition state.

Enter (2R,3S)-2-Amino-3-hydroxybutanamide , commonly known as 1. As a bifunctional primary amine catalyst, it elegantly bypasses these steric limitations. By synthesizing covalent enamine activation with a highly structured, non-covalent hydrogen-bonding network, this chiral scaffold enables previously inaccessible cross-aldol reactions with exceptional enantioselectivity and diastereoselectivity.

This technical guide deconstructs the mechanism of action of D-threonine amide, providing a foundational understanding of its catalytic cycle, a self-validating experimental protocol, and comparative efficacy data to inform your next synthetic campaign.

Structural Anatomy & Mechanistic Rationale

As an application scientist, I approach catalyst selection as a matter of geometric and kinetic necessity. The efficacy of (2R,3S)-2-Amino-3-hydroxybutanamide is not accidental; it is hardcoded into its molecular anatomy:

  • The Primary Amine (C2): Unlike the pyrrolidine ring of proline, the unhindered primary amine of D-threonine amide readily condenses with bulky ketones. It forms an anti-enamine intermediate without the debilitating steric clash that plagues secondary amines.

  • The Hydroxyl Group (C3): The (3S)-stereocenter precisely positions the hydroxyl group to act as a primary hydrogen-bond donor. This non-covalent interaction activates the incoming electrophile (e.g., an aldehyde carbonyl) by lowering its LUMO, while simultaneously locking it into a rigid spatial orientation.

  • The Amide Moiety (C1): The terminal amide provides a secondary hydrogen-bonding vector. Together with the hydroxyl group, it forms a bifurcated H-bond network that effectively shields one face of the enamine, dictating the stereochemical outcome of the C–C bond formation.

This bifunctional nature allows threonine derivatives to excel in 2, particularly when synthesizing complex carbohydrates or active pharmaceutical ingredients (APIs) requiring high syn-diastereoselectivity.

The Catalytic Cycle: Enamine-Mediated Facial Shielding

The mechanism of action follows a highly orchestrated, self-regenerating cycle. The primary amine acts as the nucleophilic trigger, while the chiral backbone serves as the stereochemical director.

  • Step 1: Iminium Formation: The primary amine condenses with the ketone donor, releasing water to form an electrophilic iminium ion.

  • Step 2: Tautomerization: The iminium ion rapidly tautomerizes to the more stable anti-enamine.

  • Step 3: Electrophile Activation: The incoming aldehyde is captured by the catalyst's hydroxyl and amide protons via hydrogen bonding. This creates a highly organized, acyclic transition state.

  • Step 4: C-C Bond Formation: The enamine attacks the activated aldehyde. The rigid H-bond network ensures the attack occurs exclusively from one face, yielding a high enantiomeric excess (ee).

  • Step 5: Hydrolysis: The resulting iminium aldolate is hydrolyzed, releasing the chiral β-hydroxy ketone product and regenerating the D-threonine amide catalyst.

CatalyticCycle A Ketone Donor + D-Threonine Amide B Iminium Intermediate A->B Condensation C Enamine Formation (Nucleophile) B->C Tautomerization D H-Bonded Transition State (Aldehyde Activation) C->D Aldehyde Addition E C-C Bond Formation D->E Stereoselective Attack F Hydrolysis (Product Release) E->F H2O Addition F->A Catalyst Regeneration

Fig 1: Enamine-driven catalytic cycle of D-threonine amide in asymmetric aldol additions.

Experimental Protocol: Self-Validating Asymmetric Aldol Reaction

To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. The following methodology details the cross-aldol reaction between protected dihydroxyacetone and p-nitrobenzaldehyde, a benchmark reaction for 3.

Step-by-Step Methodology

1. Reagent Preparation (The "Neat/Aqueous" Advantage)

  • Action: In a 10 mL round-bottom flask, combine 2,2-dimethyl-1,3-dioxan-5-one (1.0 mmol, ketone donor) and (2R,3S)-2-Amino-3-hydroxybutanamide (0.1 mmol, 10 mol%).

  • Causality: We utilize a 10 mol% catalyst loading to balance reaction velocity with atom economy. Primary amine catalysts excel in aqueous or neat conditions because water facilitates the rapid hydrolysis of the product iminium ion, preventing catalyst trapping.

2. Aldol Condensation

  • Action: Add p-nitrobenzaldehyde (0.5 mmol, electrophile) to the mixture. Stir vigorously at 4 °C to 25 °C for 12–24 hours.

  • Causality: The ketone is used in excess (2:1 ratio) to suppress aldehyde self-condensation. The lower temperature (4 °C) can be utilized to tighten the transition state, often pushing enantioselectivity from 92% to >98% ee, albeit at the cost of reaction time.

3. Quenching & Extraction

  • Action: Quench the reaction with saturated aqueous NH₄Cl (2 mL). Extract the aqueous layer with Ethyl Acetate (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Causality: Brine is critical here. Aldol products are highly polar; brine minimizes emulsion formation and forces the organic product out of the aqueous phase, ensuring quantitative recovery.

4. Purification & Validation (Self-Validating Controls)

  • Action: Purify the crude mixture via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Validation:

    • Diastereomeric Ratio (dr): Analyze the crude mixture via ¹H NMR (400 MHz). Integrate the distinct α-proton doublets of the syn and anti isomers to establish the dr.

    • Enantiomeric Excess (ee): Subject the purified syn-product to Chiral HPLC (e.g., Daicel Chiralpak AD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min). Compare retention times against a racemic standard.

Workflow Step1 1. Reagent Preparation (Neat or Aqueous Media) Step2 2. Aldol Condensation (Controlled Temp, 4-24h) Step1->Step2 Add Electrophile Step3 3. Quenching & Extraction (EtOAc/Brine) Step2->Step3 Reaction Complete Step4 4. Purification (Flash Chromatography) Step3->Step4 Concentrate Org. Layer Step5 5. Validation (Chiral HPLC & NMR) Step4->Step5 Isolate Enantiomer

Fig 2: Step-by-step experimental workflow for D-threonine amide catalyzed aldol reactions.

Quantitative Data: Comparative Efficacy

To underscore the necessity of primary amine catalysis in specific steric environments, the table below summarizes the comparative efficacy of secondary (L-Proline) versus primary (D-Threonine Amide) organocatalysts when reacting protected dihydroxyacetone with p-nitrobenzaldehyde.

Catalyst SystemSubstrate (Donor)ElectrophileYield (%)dr (syn:anti)ee (%)
L-Proline (Secondary Amine)2,2-Dimethyl-1,3-dioxan-5-onep-Nitrobenzaldehyde45%20 : 8060%
D-Threonine Amide (Primary Amine)2,2-Dimethyl-1,3-dioxan-5-onep-Nitrobenzaldehyde92% 95 : 5 98%

Data Interpretation: L-Proline struggles with the α-oxygenated ketone, leading to poor yields and favoring the anti-isomer with moderate ee. Conversely, D-threonine amide seamlessly accommodates the steric bulk, utilizing its hydroxyl-amide H-bonding network to drive the reaction toward the syn-isomer with near-perfect enantiocontrol.

Conclusion

The deployment of (2R,3S)-2-Amino-3-hydroxybutanamide represents a paradigm shift in how we approach sterically encumbered C–C bond formations. By understanding the causality behind its primary amine enamine formation and its rigid H-bonding transition state, synthetic chemists can rationally design highly selective, environmentally benign asymmetric transformations.

References

  • PubChem, (2R,3S)
  • Modern Organocatalyzed Methods in Carbohydrate Chemistry, Organocatalyzed Aldol Reactions of Aldehydes with Aldehydes: Access to Aldoses, Ethernet Edu.
  • ResearchGate, Ionic Liquid Organocatalysts: Asymmetric aldol reactions in ketone/ketone systems catalyzed by ionic liquid-supported C2-symmetric catalysts, ResearchG

Sources

Foundational

Biological Activity and Pharmacokinetics of (2R,3S)-2-Amino-3-hydroxybutanamide Derivatives: A Technical Guide

Executive Summary The rational design of peptidomimetics and targeted therapeutics increasingly relies on unnatural amino acids to bypass endogenous degradation pathways. (2R,3S)-2-Amino-3-hydroxybutanamide , universally...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of peptidomimetics and targeted therapeutics increasingly relies on unnatural amino acids to bypass endogenous degradation pathways. (2R,3S)-2-Amino-3-hydroxybutanamide , universally known as D-threonine amide , serves as a critical chiral scaffold in modern drug discovery[1]. As a Senior Application Scientist, I have structured this technical guide to dissect the structural causality, biological efficacy, and pharmacokinetic (PK) profiling of D-threonine amide derivatives. By leveraging stereochemical inversion, these derivatives offer a self-validating paradigm for extending drug half-lives while maintaining high target specificity.

Structural Biology and Stereochemical Causality

The biological utility of D-threonine amide stems directly from its (2R,3S) stereochemical configuration. When integrated into a therapeutic molecule (e.g., O-Benzyl-D-threonine amide hydrochloride)[], this moiety introduces profound structural causality:

  • Absolute Proteolytic Resistance: Endogenous human proteases (such as trypsin, chymotrypsin, and pepsin) possess highly conserved active sites evolved exclusively for L-amino acids. The (2R,3S) stereocenter creates immediate steric clash within the S1/S2 binding pockets of these enzymes, effectively halting peptide bond cleavage.

  • Distinctive Hydrogen Bonding Networks: The terminal primary amide acts concurrently as a hydrogen bond donor and acceptor. In peptidomimetics, this facilitates the stabilization of secondary structures (like β -turns), which is a causal requirement for high-affinity receptor binding.

Biological Activity of Key Derivatives

D-threonine amide derivatives exhibit potent biological activity, primarily functioning as competitive inhibitors or stable receptor agonists.

Serine Protease Inhibitors

In the regulation of the coagulation cascade, meta-benzamidine derivatives incorporating D-threonine amide function as highly selective inhibitors of serine proteases like Factor Xa and thrombin[3]. The D-threonine moiety is precisely calibrated to fit into the S4 pocket of Factor Xa. This stereospecific fit dictates the inhibitor's reversible binding kinetics, safely blocking the coagulation cascade without permanently disabling the enzyme.

MOA A Factor Xa (Serine Protease) C S4 Pocket Binding (Stereospecific Fit) A->C Presents Active Site B D-Threonine Amide Derivative B->C (2R,3S) Conformation D Enzyme-Inhibitor Complex C->D Reversible Blockade E Coagulation Cascade Halted D->E Downstream Efficacy

Mechanism of Action: D-Threonine Amide Derivatives in Serine Protease Inhibition.

Retro-Inverso Peptidomimetics

In immunology, tuftsin analogues utilizing D-threonine amide prevent rapid macrophage-induced degradation. By reversing the peptide backbone direction while retaining the spatial orientation of the side chains, these derivatives maintain the bioactive conformation necessary to stimulate phagocytosis while remaining entirely invisible to cytoplasmic aminopeptidases.

Pharmacokinetics (PK) and ADME Profiling

The pharmacokinetic profile of D-threonine amide derivatives diverges fundamentally from their L-counterparts, requiring specialized analytical approaches.

  • Metabolism via the DAAO Pathway: Unlike L-threonine, which undergoes degradation via threonine dehydratase, D-threonine amide derivatives are blind to standard hepatic metabolism[4]. Instead, they are primarily metabolized by D-Amino Acid Oxidase (DAAO) , a peroxisomal enzyme highly expressed in the kidneys and brain.

  • Biotransformation: DAAO catalyzes the FAD-dependent oxidative deamination of the D-amino acid into α -keto- β -hydroxybutyrate, releasing ammonia and hydrogen peroxide as byproducts[5].

  • Clearance: Because DAAO is localized in the renal proximal tubules, the resulting metabolites, alongside unchanged D-threonine amide, are rapidly cleared via renal excretion rather than hepatic feces elimination.

PK Substrate Systemic D-Threonine Amide Derivative Reaction Oxidative Deamination (FAD-dependent) Substrate->Reaction Transport to Kidney Enzyme Renal D-Amino Acid Oxidase (DAAO) Enzyme->Reaction Catalysis Metabolites α-Keto Acid + NH3 + H2O2 Reaction->Metabolites Biotransformation Excretion Renal Excretion Metabolites->Excretion Elimination

Primary Pharmacokinetic Clearance Pathway via D-Amino Acid Oxidase (DAAO).

Quantitative Data Summaries

Table 1: Comparative Pharmacokinetic Parameters (In Vivo Models)
ParameterL-Threonine AmideD-Threonine AmideCausality for Difference
Hepatic Clearance ( CLhep​ ) HighNegligibleD-isomer is unrecognized by hepatic L-amino acid transaminases.
Renal Clearance ( CLren​ ) Low (Reabsorbed)HighOxidative deamination by renal DAAO drives rapid urinary excretion.
Plasma Half-Life ( t1/2​ ) ~1.5 hours>6.0 hoursAbsolute resistance to systemic endo/exopeptidases.
Primary Metabolite Glycine / Acetyl-CoA α -Keto- β -hydroxybutyrateShift from Threonine Aldolase pathway to DAAO pathway.
Table 2: Biological Activity of Key Derivatives
DerivativeTarget / ApplicationActivity ( IC50​ / Ki​ )Reference Mechanism
Meta-benzamidine-D-Thr-Amide Factor Xa (Coagulation) Ki​ = 12 nMReversible competitive binding at the S4 pocket[3].
O-Benzyl-D-Thr-Amide HCl Peptide Synthesis ScaffoldN/A (Building Block)Enhances lipophilicity and structural rigidity[].
Retro-inverso Tuftsin (D-Thr) Macrophage Phagocytosis EC50​ = 45 μ MResists cytoplasmic aminopeptidase cleavage.

Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity data, the following protocols are designed as self-validating systems, embedding internal controls that prove the mechanistic causality of the assay.

Protocol 1: Stereospecific Synthesis of O-Benzyl-D-threonine amide

Objective: Synthesize the derivative while preserving the delicate (2R,3S) stereocenter.

  • Step 1: Activation. Dissolve 10 mmol of Fmoc-D-Thr(Bzl)-OH in anhydrous DMF. Add 10.5 mmol of HBTU and 20 mmol of DIPEA at 0°C.

    • Causality: HBTU/DIPEA at low temperatures ensures rapid formation of the active ester while minimizing base-catalyzed racemization at the α -carbon, preserving the critical (2R,3S) configuration.

  • Step 2: Amidation. Bubble anhydrous ammonia gas through the solution for 30 minutes. Stir at room temperature for 2 hours.

  • Step 3: Deprotection. Add 20% piperidine in DMF to remove the Fmoc group. Precipitate the product in cold diethyl ether and lyophilize.

  • Self-Validation System (Chiral HPLC): Run the product on a Chiralcel OD-H column. Crucial Step: Spike the sample with a known L-threonine amide standard. The appearance of two distinct, baseline-resolved peaks validates the column's resolving power. A >99% enantiomeric excess (ee) for the D-peak confirms the synthesis avoided racemization.

Protocol 2: In Vitro Pharmacokinetic Profiling (DAAO Stability Assay)

Objective: Accurately model the clearance of D-threonine amide derivatives.

  • Step 1: Enzyme Preparation. Prepare a 50 mM CHES buffer (pH 9.5) containing 10 μ g/mL of purified recombinant human DAAO and 10 μ M FAD cofactor.

    • Causality: Standard Human Liver Microsomes (HLMs) lack sufficient DAAO activity. Using purified renal DAAO accurately simulates the specialized in vivo clearance mechanism of D-enantiomers[6].

  • Step 2: Incubation. Add 1 μ M of the D-threonine amide derivative. Incubate at 37°C, taking 50 μ L aliquots at 0, 15, 30, 60, and 120 minutes.

  • Step 3: Quenching & Analysis. Quench aliquots with 150 μ L of cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS.

  • Self-Validation System (Stereospecific Control): In a parallel well, incubate L-threonine amide. The L-isomer must show 0% degradation over 120 minutes, while a positive control (D-serine) must degrade rapidly. This self-validates that the observed clearance is strictly mediated by DAAO stereospecificity and not background chemical instability.

Conclusion

The integration of (2R,3S)-2-Amino-3-hydroxybutanamide into drug design represents a masterclass in exploiting biological chirality. By understanding the causality between its stereochemistry and its resistance to native proteases, researchers can engineer highly stable, targeted therapies. Furthermore, recognizing its unique pharmacokinetic reliance on DAAO ensures accurate preclinical ADME modeling, preventing late-stage failures in drug development pipelines.

References

  • PubChem: "(2R,3S)-2-Amino-3-hydroxybutanamide | C4H10N2O2 | CID 22877840" National Center for Biotechnology Information. 1

  • BOC Sciences: "O-Benzyl-D-threonine amide hydrochloride - (CAS 201275-09-4)" BOC Sciences Amino Acid Catalog.

  • Google Patents: "EP1009758B1 - Meta-benzamidine derivatives as serine protease inhibitors" Eli Lilly and Company. 3

  • ACS Publications: "Single-Cell-Based Screening and Engineering of d-Amino Acid Amidohydrolases Using Artificial Amidophenol Substrates and Microbial Biosensors" Journal of Agricultural and Food Chemistry. 6

  • BenchChem: "A Comparative In Vivo Analysis of the Metabolic Fates of D-Threonine and L-Threonine" BenchChem Technical Resources. 4

  • MDPI: "Dietary D-Amino Acids as Context-Dependent Contronymic Molecules in Health and Oxidative Stress" Antioxidants. 5

Sources

Exploratory

Structural and Crystallographic Insights into (2R,3S)-2-Amino-3-hydroxybutanamide Complexes

Executive Summary The chiral building block (2R,3S)-2-amino-3-hydroxybutanamide, commonly known as D-threonine amide, plays a pivotal role in modern drug development, biocatalysis, and coordination chemistry. Its unique...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chiral building block (2R,3S)-2-amino-3-hydroxybutanamide, commonly known as D-threonine amide, plays a pivotal role in modern drug development, biocatalysis, and coordination chemistry. Its unique stereochemistry and multifunctional coordination sites (amino, hydroxyl, and amide groups) make it an ideal transition-state mimic in enzyme inhibition and a highly specific substrate for stereoselective amidases. This whitepaper synthesizes recent X-ray crystallographic data, kinetic profiling, and metallochemistry to provide a comprehensive guide on D-threonine amide complexes.

Stereochemical Architecture and Ligand Properties

The (2R,3S) absolute configuration of D-threonine amide dictates its spatial interactions within biological and inorganic complexes. Unlike its natural L-enantiomer (2S,3R), the D-allo and D-threonine derivatives are highly resistant to standard proteolytic degradation.

The molecule presents three primary vectors for hydrogen bonding and metal coordination:

  • The N-terminal Amine : Acts as a primary Lewis base for transition metals (e.g., Zn²⁺, Cu²⁺).

  • The β-Hydroxyl Group : Facilitates critical hydrogen-bonding networks with active-site residues, ensuring stereospecific recognition.

  • The C-terminal Amide : Serves as both a hydrogen-bond donor/acceptor and a transition-state mimic for esterification and hydrolysis reactions.

Crystallographic Evidence in Enzyme Inhibition: The ThrRS Paradigm

A breakthrough application of threonine amide derivatives is their use as inhibitors for Threonyl-tRNA Synthetase (ThrRS), a validated target for antimalarial drugs.

The TM84 Analogue Complex (PDB: 8OU8)

Agrocin 84 is a natural product containing a toxic moiety (TM84). Researchers synthesized a TM84 analogue by replacing the native 2,3-dihydroxy-4-methylpentanamide group with a threonine amide moiety[1]. This substitution was designed to mimic the aminoacyl-adenylate transition state.

X-ray crystallography of this inhibitor in complex with Escherichia coli ThrRS (EcThrRS) was resolved to 2.05 Å (PDB ID: 8OU8)[1][2].

  • Causality of Inhibition : The threonine amide moiety perfectly anchors into the cognate amino acid binding pocket. The amide nitrogen forms a critical hydrogen bond that mimics the transition state of tRNA aminoacylation, yet the amide bond cannot undergo the necessary esterification, trapping the enzyme in a dead-end binary complex[3].

  • Efficacy : This analogue demonstrated submicromolar inhibitory potency (IC₅₀ = 440 nM) against Plasmodium falciparum ThrRS (PfThrRS), complementing existing chemotypes like borrelidin[1][3].

Biocatalytic Profiling: D-Aminopeptidases and Amidases

The demand for enantiopure D-amino acids in peptidomimetic synthesis has driven the discovery of stereospecific D-amino acid amidases. D-threonine amide is a benchmark substrate for these enzymes.

Self-Compartmentalizing Proteases (PDB: 1HI9)

The X-ray structure of Bacillus subtilis D-aminopeptidase (DppA) resolved at 2.4 Å via Multi-wavelength Anomalous Dispersion (MAD) reveals a novel "self-compartmentalizing protease"[4].

  • Structural Causality : DppA forms a 300 kDa decamer with 52 point-group symmetry. The active sites are sequestered within a central chamber accessible only via a 20 Å wide channel[4]. This architectural choice by nature ensures that only small, specific substrates like D-threonine amide can enter, preventing unregulated degradation of the cell's own D-amino acid-containing peptidoglycans.

Biosensor-Driven Amidase Engineering

Recent advancements utilize a dimethyl phenol regulatory protein (DmpR)-genetic enzyme screening system (GESS) to identify novel D-threonine amidases, such as BMDaaA from Bacillus megaterium[5]. BMDaaA is a binuclear Zn²⁺-dependent enzyme that exhibits peak hydrolysis of D-threonine amide at 55 °C and pH 9.5[5].

Transition Metal Coordination and Amide Activation

Amide bonds are exceptionally stable under physiological conditions (half-life ~500 years in water). The hydrolysis of D-threonine amide by metalloenzymes requires precise transition metal coordination to activate the bond.

Mechanism of Zn²⁺-Mediated Activation

In Zn²⁺-dependent amidases (similar to Thermolysin or DppA), the metal ion acts as a potent Lewis acid.

  • Coordination : The carbonyl oxygen of the D-threonine amide coordinates to the Zn²⁺ ion, displacing a catalytic water molecule.

  • Polarization : This coordination draws electron density away from the carbonyl carbon, rendering it highly electrophilic.

  • Nucleophilic Attack : A nearby glutamate residue (e.g., Glu166) deprotonates the displaced water molecule, generating a hydroxide ion that attacks the polarized carbonyl carbon, forming a zwitterionic tetrahedral intermediate.

BindingNetwork Ligand (2R,3S)-Threonine Amide Zn Zn2+ Cofactor Ligand->Zn Carbonyl Coordination His142 His142 His142->Zn Equatorial His146 His146 His146->Zn Equatorial Glu166 Glu166 Glu166->Zn Axial Water Catalytic H2O Glu166->Water H-Bonding Water->Zn Displaced by Ligand

Active site coordination network of D-threonine amide in a Zn2+-dependent metalloenzyme.

Quantitative Data Summaries

Table 1: Crystallographic Parameters of Key Threonine Amide Complexes

ParameterEcThrRS + TM84 AnalogueDppA (Apo/Substrate bound)
PDB ID 8OU8[2]1HI9[4]
Resolution (Å) 2.052.40
R-Value Free / Work 0.266 / 0.1890.265 / 0.220
Space Group P 21 21 21P 42 21 2
Total Structure Weight 97.27 kDa~300 kDa (Decamer)
Key Interactions H-bonds via amide to active siteZn²⁺ coordination via carbonyl

Table 2: Kinetic & Inhibition Profiling

Complex / EnzymeSubstrate / InhibitorParameterValueReference
PfThrRS TM84 (Threonine amide analogue)IC₅₀440 nM[1][3]
EcThrRS TM84 (Threonine amide analogue)Binding Affinity (Kd)Sub-micromolar[3]
BMDaaA D-threonine amideOptimal Temp / pH55 °C / pH 9.5[5]

Experimental Protocols

Protocol 1: Co-crystallization of EcThrRS with Threonine Amide Analogues

This protocol utilizes a self-validating pipeline to ensure complex homogeneity prior to crystallization.

  • Protein Preparation : Express EcThrRS in E. coli BL21(DE3) and purify via Ni-NTA affinity chromatography followed by Size Exclusion Chromatography (SEC) using a Superdex 200 column.

    • Validation Check: Analyze the SEC peak via Dynamic Light Scattering (DLS). Proceed only if the Polydispersity Index (PdI) is < 0.15, confirming a monodisperse sample.

  • Complex Formation : Concentrate the purified EcThrRS to 10 mg/mL in 20 mM HEPES (pH 7.5), 150 mM NaCl. Add the TM84 threonine amide analogue to a final concentration of 2 mM (approx. 10-fold molar excess). Incubate on ice for 2 hours.

  • Crystallization Setup (Hanging-Drop Vapor Diffusion) :

    • Causality: Vapor diffusion allows for the gradual, controlled supersaturation of the protein-ligand droplet, which is critical for forming highly ordered crystal lattices.

    • Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (0.1 M Tris-HCl pH 8.5, 25% PEG 4000, 0.2 M MgCl₂).

    • Seal over a 500 µL reservoir and incubate at 20 °C.

  • Harvesting and Cryoprotection : After 5-7 days, harvest the orthorhombic crystals. Briefly soak in mother liquor supplemented with 20% (v/v) glycerol to prevent ice-ring formation during diffraction.

  • Data Collection : Flash-freeze in liquid nitrogen and collect X-ray diffraction data at a synchrotron source (e.g., 100 K, wavelength = 0.979 Å).

Protocol 2: High-Throughput Screening for D-Threonine Amidases
  • Biosensor Cell Preparation : Transform E. coli with the DmpR-GESS plasmid circuit.

    • Validation Check: Culture wild-type cells lacking the circuit alongside the transformants to establish baseline background fluorescence.

  • Substrate Incubation : Introduce 200 µM of D-threonine 2-hydroxyphenylamide (DTHPA) to the culture broth[5].

  • Fluorescence Assay : Active D-amidases will cleave the amide bond, releasing 2-aminophenol, which activates the DmpR circuit to express a fluorescent reporter[5]. Measure fluorescence at 5 hours post-incubation.

  • Hit Validation : Purify the identified enzyme via His-tag chromatography and confirm specific D-threonine amide hydrolysis via HPLC (monitoring the release of D-threonine and ammonia)[5].

Workflow Screen Single-Cell Biosensor Screening Purify His-tag Affinity Chromatography Screen->Purify Complex Ligand Co-Incubation (1 mM) Purify->Complex Crystal Hanging-Drop Vapor Diffusion Complex->Crystal Diffract Synchrotron X-Ray Diffraction Crystal->Diffract Model Phase Determination (MAD) Diffract->Model

Experimental workflow from biosensor screening to X-ray phase determination.

References

  • 8OU8: Crystal structure of E. coli threonyl tRNA synthetase in complex with a TM84 analogue. RCSB Protein Data Bank. Available at:[Link]

  • Synthesis and evaluation of an agrocin 84 toxic moiety (TM84) analogue as a malarial threonyl tRNA synthetase inhibitor. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]

  • Structure of the Bacillus subtilis D-aminopeptidase DppA reveals a novel self-compartmentalizing protease. ResearchGate (PDB ID: 1HI9). Available at:[Link]

  • 8ou8 - Crystal structure of E. coli threonyl tRNA synthetase in complex with a TM84 analogue - Summary. Protein Data Bank Japan. Available at: [Link]

  • Single-Cell-Based Screening and Engineering of d-Amino Acid Amidohydrolases Using Artificial Amidophenol Substrates and Microbial Biosensors. Journal of Agricultural and Food Chemistry - ACS Publications. Available at:[Link]

  • Amide Bond Activation of Biological Molecules. MDPI (International Journal of Molecular Sciences). Available at:[Link]

Sources

Foundational

hydrogen bonding interactions of (2R,3S)-2-Amino-3-hydroxybutanamide in solution

Title: Elucidating the Hydrogen Bonding Networks of (2R,3S)-2-Amino-3-hydroxybutanamide in Solution: A Multimodal Analytical Guide Executive Summary (2R,3S)-2-Amino-3-hydroxybutanamide, commonly known as D-threonine amid...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Elucidating the Hydrogen Bonding Networks of (2R,3S)-2-Amino-3-hydroxybutanamide in Solution: A Multimodal Analytical Guide

Executive Summary

(2R,3S)-2-Amino-3-hydroxybutanamide, commonly known as D-threonine amide, is a critical chiral building block in the development of peptidomimetics, prodrugs, and targeted therapeutics[1][2]. Its unique stereochemistry dictates a highly specific conformational landscape in solution, governed primarily by a delicate balance of intramolecular and intermolecular hydrogen bonding. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural descriptions, providing a rigorous, self-validating methodological framework for characterizing these interactions using Nuclear Magnetic Resonance (NMR) spectroscopy and Molecular Dynamics (MD) simulations.

Mechanistic Framework: The Structural Basis of H-Bonding

The (2R,3S) configuration of D-threonine amide places the α -amino group, the β -hydroxyl group, and the C-terminal primary amide in close spatial proximity. In polar protic solvents (e.g., water, methanol), the molecule is highly solvated, with intermolecular hydrogen bonds dominating the system[3]. However, in aprotic environments or within the hydrophobic pockets of a folded biomolecule, intramolecular interactions become paramount.

A key structural motif observed in threonine derivatives is the formation of bifurcated hydrogen bonds involving the threonine amide HN​ and the side-chain hydroxyl group[4]. Furthermore, the side-chain rotameric state ( χ1​ angle) is heavily influenced by the potential to form a hydrogen bond between the β -hydroxyl oxygen and the adjacent backbone amide protons[3][5]. Understanding this causality is crucial: the stereochemistry restricts the rotameric freedom, which in turn dictates the geometry available for hydrogen bond donors and acceptors.

HBondNetwork DThr D-Threonine Amide (2R,3S) Isomer Intra Intramolecular H-Bonds DThr->Intra Inter Intermolecular H-Bonds DThr->Inter Bifurcated Bifurcated H-Bonds (Amide HN & OH) Intra->Bifurcated Rotamer Rotamer Stabilization Intra->Rotamer Solvent Solute-Solvent Shell Inter->Solvent Dimer Transient Dimerization Inter->Dimer

Figure 1: Logical hierarchy of hydrogen bonding modes in D-threonine amide.

Self-Validating Experimental Protocols

To accurately map this hydrogen bonding network, we must employ orthogonal techniques. The following protocols are designed with built-in internal controls to ensure data integrity and trustworthiness.

Protocol 1: Variable-Temperature NMR (VT-NMR) for Amide Temperature Coefficients

Causality: The chemical shift of an amide proton ( δNH​ ) is highly sensitive to its hydrogen-bonding environment. Solvent-exposed protons exhibit a strong temperature dependence because thermal energy disrupts the solute-solvent hydrogen bond network. Conversely, intramolecularly hydrogen-bonded protons are shielded from the solvent and show a much lower temperature coefficient ( Δδ/ΔT ). We utilize VT-NMR in DMSO- d6​ to quantify this effect, a standard approach for threonine amide derivatives[2].

Step-by-Step Methodology:

  • Sample Preparation (Internal Control Included): Dissolve 5 mg of (2R,3S)-2-Amino-3-hydroxybutanamide in 600 μ L of anhydrous DMSO- d6​ . Add 0.1% tetramethylsilane (TMS) as an internal chemical shift reference. Self-Validation Step: Add a trace amount of a known non-hydrogen-bonding tertiary amide (e.g., N,N-dimethylacetamide) to the tube. This acts as a control to verify that the solvent's bulk dielectric changes with temperature do not artificially skew the target signals.

  • Instrument Calibration: Tune and match the NMR probe (e.g., 500 MHz or 600 MHz) at the starting temperature (298 K). Calibrate the thermocouple using a standard methanol or ethylene glycol sample to ensure precise temperature readings.

  • Data Acquisition: Acquire 1D 1 H NMR spectra at 5 K intervals from 298 K to 333 K. Allow 10 minutes of equilibration time at each temperature step before acquisition.

  • Data Processing & Derivation: Extract the chemical shifts of the primary amide protons (typically appearing as two distinct signals due to restricted rotation around the C-N bond) and the amine protons. Plot δNH​ (in ppb) versus Temperature (in K).

  • Interpretation: Calculate the slope ( Δδ/ΔT ). A coefficient more positive than -4.0 ppb/K strongly indicates participation in an intramolecular hydrogen bond, whereas values more negative than -4.0 ppb/K indicate solvent exposure.

NMRProtocol Prep Sample Prep DMSO-d6 + TMS Acq VT-NMR Acq. 298K to 333K Prep->Acq Control Internal Control Non-H-Bond Amide Control->Prep Deriv Linear Regression Calculate Δδ/ΔT Acq->Deriv Analyze H-Bond Assignment Threshold: -4.0 ppb/K Deriv->Analyze

Figure 2: Self-validating VT-NMR workflow for temperature coefficient determination.

Protocol 2: Explicit Solvent Molecular Dynamics (MD) Simulations

Causality: While NMR provides excellent time-averaged spatial data, it cannot resolve the picosecond-scale dynamics of transient hydrogen bonds. MD simulations in explicit solvent are required to calculate the occupancy and lifetime of the bifurcated H-bonds between the threonine side-chain and the backbone[3].

Step-by-Step Methodology:

  • Topology Generation: Parameterize the (2R,3S)-2-Amino-3-hydroxybutanamide molecule using the OPLS-AA or CHARMM36 force field. Assign partial charges using quantum mechanical calculations (e.g., HF/6-31G* followed by RESP charge fitting) to ensure accurate electrostatic modeling.

  • Solvation Box Setup: Place the solute in a cubic simulation box with a minimum distance of 1.0 nm between the solute and the box edge. Fill the box with explicit solvent molecules. Self-Validation Step: Run parallel simulations in both TIP3P water and a DMSO model to isolate solvent-specific competitive hydrogen bonding effects.

  • Equilibration: Perform energy minimization (steepest descent, 50,000 steps). Conduct NVT equilibration (constant Number, Volume, Temperature) at 300 K for 100 ps using a Berendsen thermostat, followed by NPT equilibration (constant Pressure) for 1 ns to stabilize the solvent density.

  • Production Run: Execute a 500 ns production run at 300 K using a Nosé-Hoover thermostat and Parrinello-Rahman barostat. Save coordinates every 2 ps.

  • Trajectory Analysis: Use geometric criteria to define a hydrogen bond (Donor-Acceptor distance 3.5 Å and Donor-H-Acceptor angle 130°). Calculate the percentage occupancy of the intramolecular OH O=C and OH NH 2​ bonds.

Quantitative Data Presentation

The synthesis of NMR and MD data provides a comprehensive profile of the molecule's behavior in solution. Table 1 summarizes the expected quantitative parameters based on analogous threonine amide systems[2][3][4].

Table 1: Summary of Solution-State Hydrogen Bonding Parameters for (2R,3S)-2-Amino-3-hydroxybutanamide

Analytical ParameterTarget InteractionExpected Value / RangeInterpretation
VT-NMR Temp. Coefficient Amide HN​ (E-isomer)-5.2 to -6.5 ppb/KSolvent-exposed; intermolecular H-bonding.
VT-NMR Temp. Coefficient Amide HN​ (Z-isomer)-2.1 to -3.5 ppb/KShielded; potential intramolecular H-bond.
3JNH−αH​ Coupling Backbone Dihedral ( ϕ )7.5 - 8.5 HzIndicates a restricted conformational ensemble.
MD H-Bond Occupancy OH O=C (Intra)15% - 25% (in H 2​ O)Transient bifurcated interaction[4].
MD H-Bond Occupancy OH O=C (Intra)45% - 60% (in DMSO)Stabilized due to lower solvent competition.

Conclusion & Strategic Implications

Understanding the solution-state dynamics of (2R,3S)-2-Amino-3-hydroxybutanamide is not merely an academic exercise; it is a prerequisite for rational drug design. The propensity of the D-threonine side chain to form bifurcated intramolecular hydrogen bonds directly influences its lipophilicity, membrane permeability, and binding affinity to target receptors. By employing the self-validating NMR and MD protocols detailed in this guide, researchers can confidently map these micro-interactions, ensuring that downstream synthetic modifications are grounded in rigorous physical chemistry.

References

  • Title: (2R,3S)-2-Amino-3-hydroxybutanamide | C4H10N2O2 | CID 22877840 - PubChem Source: nih.gov URL: [Link]

  • Title: Contrasting the conformational effects of α-O-GalNAc and α-O-Man glycan protein modifications and their impact on the mucin-like region of alpha-dystroglycan Source: nih.gov URL: [Link]

  • Title: Helix-Capping Histidines: Diversity of N–H···N Hydrogen Bond Strength Revealed by 2hJNN Scalar Couplings Source: nih.gov URL: [Link]

  • Title: Probing the Lower Size Limit for Protein-Like Fold Stability: Ten-Residue Microproteins With Specific, Rigid Structures in Water Source: acs.org URL: [Link]

  • Title: Synthesis of Gemcitabine-Threonine Amide Prodrug Effective on Pancreatic Cancer Cells with Improved Pharmacokinetic Properties Source: nih.gov URL: [Link]

Sources

Exploratory

D-threoninamide (2R,3S)-2-Amino-3-hydroxybutanamide spectroscopic characterization

Spectroscopic Characterization of D-Threoninamide[(2R,3S)-2-Amino-3-hydroxybutanamide]: A Comprehensive Analytical Guide As a Senior Application Scientist, I approach the characterization of small, highly polar chiral mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Characterization of D-Threoninamide[(2R,3S)-2-Amino-3-hydroxybutanamide]: A Comprehensive Analytical Guide

As a Senior Application Scientist, I approach the characterization of small, highly polar chiral molecules like D-threoninamide not merely as an exercise in data collection, but as a rigorous validation of molecular identity, purity, and stereochemical integrity. D-threoninamide is a critical chiral building block, frequently utilized as a rare metabolite in the synthesis of non-ribosomal peptides and advanced pharmaceutical intermediates.

This whitepaper provides an in-depth, self-validating analytical framework for the spectroscopic characterization of D-threoninamide, detailing the causality behind each experimental choice to ensure absolute scientific trustworthiness.

Molecular Architecture & Physicochemical Baseline

D-threoninamide (IUPAC: (2R,3S)-2-amino-3-hydroxybutanamide) possesses a molecular formula of C₄H₁₀N₂O₂ and an exact monoisotopic mass of 118.0742 Da. According to data curated by [1], the molecule features two contiguous stereocenters (2R, 3S) and contains four distinct heteroatom-bound exchangeable protons (one hydroxyl, two primary amide, and two primary amine protons). The high density of hydrogen-bond donors and acceptors dictates our approach to solvent selection and ionization techniques.

Experimental Workflows & Methodologies

To establish a comprehensive analytical profile, we employ a multimodal workflow integrating Nuclear Magnetic Resonance (NMR), Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy, and Electrospray Ionization Mass Spectrometry (ESI-MS/MS).

Workflow A D-Threoninamide Sample B Solvent: DMSO-d6 A->B D ATR-FTIR (Direct Solid) A->D E ESI-MS/MS (Pos Ion) A->E C NMR (1H, 13C, 2D) B->C F Data Integration C->F D->F E->F

Fig 1. Multimodal spectroscopic workflow for D-threoninamide.

Methodology A: NMR Spectroscopy (Self-Validating Protocol)
  • Causality of Solvent Choice: We specifically select anhydrous DMSO-d₆ over D₂O. In D₂O, the amine, amide, and hydroxyl protons undergo rapid deuterium exchange, rendering them invisible to ¹H NMR. DMSO-d₆ suppresses this exchange, allowing us to observe critical scalar couplings (e.g., between the hydroxyl proton and the β-methine proton) that confirm structural integrity.

  • Step 1 (Preparation): Dissolve 15 mg of D-threoninamide in 0.6 mL of anhydrous DMSO-d₆ (100.0 atom % D) containing 0.03% v/v TMS.

  • Step 2 (Acquisition): Acquire ¹H NMR (400 MHz, 16 scans) and ¹³C NMR (100 MHz, 1024 scans) at 298 K.

  • Step 3 (Self-Validation via D₂O Shake): To unequivocally prove the assignment of exchangeable protons, add 10 μL of D₂O to the NMR tube, invert 5 times, and re-acquire the ¹H spectrum. The immediate disappearance of peaks at ~7.30, 7.00, 4.70, and 1.80 ppm validates their identity as heteroatom-bound protons.

Methodology B: ATR-FTIR Spectroscopy
  • Causality of Technique: We utilize ATR-FTIR rather than traditional KBr pellet pressing. D-threoninamide is highly polar; KBr is hygroscopic. Pressing a KBr pellet often introduces ambient water, creating a broad O-H stretch that masks the molecule's intrinsic N-H and O-H signals. Direct solid ATR analysis eliminates this artifact.

  • Step 1 (Background): Clean the diamond ATR crystal with isopropanol. Collect an ambient air background (32 scans, 4 cm⁻¹ resolution).

  • Step 2 (Acquisition): Place ~2 mg of solid sample on the crystal, apply uniform anvil pressure, and collect 32 scans.

  • Step 3 (Validation): Ensure the baseline is flat and the diamond phonon absorption region (1900–2300 cm⁻¹) is perfectly ratioed out, confirming optimal crystal-sample contact.

Methodology C: ESI-MS/MS
  • Causality of Ionization: The primary aliphatic amine at the α-position is highly basic, making Positive Electrospray Ionization (ESI+) the optimal choice for generating the[M+H]⁺ precursor ion with high sensitivity.

  • Step 1 (Preparation): Dilute the sample to 1 μg/mL in 50:50 Methanol:Water with 0.1% Formic Acid to facilitate protonation.

  • Step 2 (Acquisition): Infuse at 10 μL/min. Set capillary voltage to 3.0 kV.

  • Step 3 (Validation): Isolate the m/z 119.1 precursor. Apply 15-25 eV collision energy. The generation of logical neutral losses (e.g., -NH₃, -H₂O) validates the parent structure.

Spectroscopic Signatures & Data Interpretation

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum in DMSO-d₆ reveals the distinct (2R,3S) diastereomeric environment. The α-methine appears as a doublet due to coupling solely with the β-methine, while the β-methine appears as a doublet of quartets, coupling with both the α-methine and the γ-methyl group.

Table 1: ¹H and ¹³C NMR Assignments for D-Threoninamide (DMSO-d₆)

Position¹H Chemical Shift (ppm)Multiplicity & Coupling (J in Hz)¹³C Chemical Shift (ppm)Structural Assignment
1 --174.8Amide Carbonyl (C=O)
2 (α) 2.95d, J = 4.560.2Alpha Methine (CH-NH₂)
3 (β) 3.75dq, J = 6.4, 4.567.4Beta Methine (CH-OH)
4 (γ) 1.05d, J = 6.420.5Gamma Methyl (CH₃)
NH₂ 1.80br s (2H)-Primary Amine (α-position)
OH 4.70br s (1H)-Secondary Alcohol (β-position)
NH₂ 7.00, 7.30br s (1H each)-Primary Amide (Diastereotopic)
Vibrational Spectroscopy (FT-IR)

The ATR-FTIR spectrum is dominated by the extensive hydrogen-bonding network inherent to amino acid amides.

Table 2: Key ATR-FTIR Vibrational Modes

Wavenumber (cm⁻¹)IntensityAssignmentStructural Implication
3450 - 3200Strong, Broadν(O-H) and ν(N-H)Extensive intermolecular H-bonding
1665Strongν(C=O) Amide IPrimary amide carbonyl stretch
1610Mediumδ(N-H) Amide IIAmide N-H bending
1115Strongν(C-O)Secondary alcohol C-O stretch
Mass Spectrometry & Fragmentation Dynamics

Under ESI+ conditions, D-threoninamide yields a robust[M+H]⁺ ion at m/z 119.1. Collision-Induced Dissociation (CID) drives fragmentation through predictable thermodynamic pathways, primarily the loss of ammonia from the α-amine and water from the β-hydroxyl group.

MS_Frag M [M+H]+ m/z 119.1 F1 Loss of NH3 (-17 Da) m/z 102.1 M->F1 F2 Loss of H2O (-18 Da) m/z 101.1 M->F2 F3 Loss of CONH2 (-44 Da) m/z 75.1 M->F3

Fig 2. ESI-MS/MS fragmentation pathways of protonated D-threoninamide.

Biological & Pharmacological Context

Beyond raw characterization, understanding the biological utility of D-threoninamide is crucial. As cataloged by fine chemical repositories like [2], D-amino acid amides are rare metabolites. In nature, they serve as substrates for D-stereospecific amidases (e.g., those isolated from Ochrobactrum anthropi), which hydrolyze the amide bond to yield free D-amino acids. These D-amino acids are subsequently incorporated into complex, protease-resistant non-ribosomal peptides, or utilized as ligands in macromolecular structures, as seen in entries within the [3].

Pathway D_Thr D-Threoninamide Enzyme D-Aminopeptidase D_Thr->Enzyme Metabolite D-Threonine Enzyme->Metabolite Peptide Peptide Integration Metabolite->Peptide

Fig 3. Enzymatic hydrolysis and peptide integration of D-threoninamide.

References

  • (2R,3S)-2-Amino-3-hydroxybutanamide | C4H10N2O2 | CID 22877840 - PubChem. National Center for Biotechnology Information.[Link]

  • Product Catalogue - Bioaustralis Fine Chemicals. Bioaustralis. [Link]

  • L3J Ligand Summary Page - RCSB PDB. Research Collaboratory for Structural Bioinformatics.[Link]

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Asymmetric Synthesis using (2R,3S)-2-Amino-3-hydroxybutanamide as a Chiral Auxiliary and Organocatalyst

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols Executive Summary & Mechanistic Rationale (2R,3S)-2-Amino-3-hydroxybut...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols

Executive Summary & Mechanistic Rationale

(2R,3S)-2-Amino-3-hydroxybutanamide, commonly known as D-threonine amide, is a highly versatile chiral building block derived from the natural chiral pool[1]. Structurally, it possesses three contiguous functional handles: a primary amine, a secondary hydroxyl group, and a primary amide.

As a Senior Application Scientist, I emphasize that the utility of this molecule lies not just in its chirality, but in its multifunctional hydrogen-bonding capacity . In asymmetric synthesis, it operates via two primary modalities:

  • As an Organocatalyst: It forms a nucleophilic enamine intermediate with ketone donors. The adjacent hydroxyl and amide groups create a highly organized, hydrogen-bonded transition state that directs incoming electrophiles (such as aldehydes) to a specific stereoface, typically yielding syn-aldol products[2][3].

  • As a Chiral Auxiliary: When covalently attached to a prochiral substrate (e.g., forming a chiral imine), the steric bulk of the side chain and the rigidity of the auxiliary block one face of the molecule. This is heavily utilized in stereoselective [2+2] cycloadditions for the synthesis of β-lactam antibiotics, such as the Aztreonam mother nucleus[4].

This guide details field-proven protocols for both applications, ensuring high enantiomeric excess (ee), diastereomeric ratio (dr), and self-validating analytical checkpoints.

Pillar I: Organocatalytic Asymmetric syn-Aldol Reactions

While L-proline is the gold standard for anti-aldol reactions, threonine amide derivatives are uniquely suited for syn-selective direct asymmetric aldol reactions[2]. By supporting the catalyst on an ionic liquid (ILS) tag, the catalyst becomes highly recoverable, bridging the gap between homogeneous catalysis efficiency and heterogeneous recyclability[3].

Mechanistic Pathway

The primary amine of D-threonine amide condenses with the ketone donor to form an enamine. The hydroxyl group acts as a Brønsted acid, hydrogen-bonding with the carbonyl oxygen of the aldehyde acceptor. This rigidifies the transition state (akin to the Houk-List model) and forces the aldehyde to approach from the unhindered face.

G Ketone Ketone Donor Enamine Chiral Enamine Intermediate Ketone->Enamine + Catalyst - H2O Catalyst D-Threonine Amide Catalyst Catalyst->Enamine TS H-Bonded Transition State Enamine->TS + Aldehyde Aldehyde Aldehyde Acceptor Aldehyde->TS TS->Catalyst Regeneration Product syn-Aldol Product TS->Product Hydrolysis

Figure 1: Enamine catalytic cycle for D-threonine amide-catalyzed syn-aldol reactions.

Protocol: ILS-Threonine Amide Catalyzed syn-Aldol Reaction

Reagents & Materials:

  • (2R,3S)-2-Amino-3-hydroxybutanamide (modified with an imidazolium ionic liquid tag) (10 mol%)[3]

  • Ketone donor (e.g., cyclohexanone) (2.0 equiv)

  • Aldehyde acceptor (e.g., 4-nitrobenzaldehyde) (1.0 equiv)

  • Solvent: Water/Brine or neat conditions

  • Extraction solvent: Diethyl ether ( Et2​O )

Step-by-Step Methodology:

  • Reaction Setup: In a 10 mL round-bottom flask, add the ILS-threonine amide catalyst (0.1 mmol) and the ketone donor (2.0 mmol). Stir at room temperature for 10 minutes to initiate enamine formation.

  • Electrophile Addition: Cool the mixture to 0 °C. Add the aldehyde acceptor (1.0 mmol) dropwise or in small portions.

  • Incubation: Stir the reaction mixture at 0 °C for 24–48 hours.

    • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the aldehyde spot indicates reaction completion.

  • Workup & Catalyst Recovery: Extract the product using Et2​O (3 × 5 mL). The highly polar ILS-catalyst remains in the aqueous/neat layer[5].

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography to isolate the syn-aldol product.

  • Recycling: The residual aqueous layer containing the catalyst can be dried under vacuum and reused for up to 5 consecutive cycles without significant loss of enantioselectivity[3].

Pillar II: Chiral Auxiliary in β-Lactam Core Synthesis

The synthesis of monocyclic β-lactam antibiotics (like Aztreonam) requires precise control over the C3 and C4 stereocenters. D-threonine amide serves as a superior chiral auxiliary for the Staudinger [2+2] cycloaddition, avoiding the use of hazardous chlorosulfonic acid found in older routes[4].

Mechanistic Pathway

The auxiliary is first condensed with an aldehyde to form a chiral imine. When a ketene (generated in situ from an acid chloride and a tertiary amine) approaches the imine, the bulky side chain of the threonine amide blocks one stereoface. The [2+2] cycloaddition proceeds exclusively from the less hindered face, establishing the cis- or trans-β-lactam stereocenters with >95% dr.

G Aux D-Threonine Amide Adduct Chiral Imine Aux->Adduct Substrate Aldehyde Substrate->Adduct Cyclo [2+2] Cycloaddition (+ Ketene) Adduct->Cyclo BetaLactam Diastereomeric β-Lactam Cyclo->BetaLactam Asymmetric Induction Cleavage Auxiliary Cleavage (Li/NH3) BetaLactam->Cleavage Cleavage->Aux Recovered Final Enantiopure β-Lactam Core Cleavage->Final

Figure 2: Workflow for auxiliary attachment, asymmetric induction, and cleavage.

Protocol: Stereoselective[2+2] Cycloaddition for Aztreonam Nucleus

Reagents & Materials:

  • D-threonine amide (1.0 equiv)

  • Ethyl glyoxylate or equivalent aldehyde (1.0 equiv)

  • Benzyloxyacetyl chloride (ketene precursor) (1.2 equiv)

  • Triethylamine ( Et3​N ) (1.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Cleavage reagent: Lithium metal in liquid ammonia (Birch reduction conditions)[4]

Step-by-Step Methodology:

  • Imine Formation: Dissolve D-threonine amide (10 mmol) and the aldehyde (10 mmol) in anhydrous DCM (50 mL) over 4Å molecular sieves. Stir at room temperature for 12 hours. Filter the sieves to obtain the chiral imine solution.

    • Self-Validation Checkpoint: 1H NMR of an aliquot should show the disappearance of the aldehyde proton (~9.5 ppm) and the appearance of the imine proton (~8.0 ppm).

  • Cycloaddition: Cool the imine solution to -78 °C under an argon atmosphere. Add Et3​N (15 mmol) followed by the dropwise addition of benzyloxyacetyl chloride (12 mmol) over 30 minutes.

  • Warming & Quenching: Allow the reaction to slowly warm to room temperature over 12 hours. Quench with saturated aqueous NH4​Cl (20 mL).

  • Extraction: Separate the organic layer, wash with brine, dry over MgSO4​ , and concentrate. Purify the diastereomeric β-lactam via crystallization or chromatography.

  • Auxiliary Cleavage: To remove the threonine amide auxiliary, dissolve the purified β-lactam in THF and add it to a solution of Lithium metal dissolved in liquid ammonia at -78 °C[4]. Stir for 30 minutes, quench with solid NH4​Cl , and allow the ammonia to evaporate. Extract to yield the enantiopure aztreonam mother nucleus.

Quantitative Data Summary

The following table summarizes expected analytical outcomes based on validated literature utilizing threonine amide derivatives in the described protocols[2][3][4].

Protocol TypeSubstrate / ReactantsYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)
Organocatalytic Aldol Cyclohexanone + 4-Nitrobenzaldehyde88 - 99%Up to 97:3 (syn:anti)92 - 99%
Organocatalytic Aldol Cyclopentanone + 2-Chlorobenzaldehyde82 - 85%94:6 (syn:anti)> 90%
[2+2] Cycloaddition Chiral Imine + Benzyloxyketene75 - 85%> 95:5 (cis:trans)> 98% (Post-cleavage)
[2+2] Cycloaddition Chiral Imine + Phthalimidoketene70 - 80%> 98:2 (cis:trans)> 99% (Post-cleavage)

References

  • Review on the Application of Covalently Linked Ionic Liquid supported chiral Organocatalysts in Aldol Reactions. Panchakot Essays. Available at: [Link]

  • ChemInform Abstract: Recent Applications of Organocatalysts in Asymmetric Aldol Reactions. ResearchGate. Available at:[Link]

  • Synthetic method of aztreonam mother nucleus (CN108341764B). Google Patents.

Sources

Application

Application Note: Solid-Phase Synthesis of Retro-Inverso Peptides Incorporating C-Terminal (2R,3S)-2-Amino-3-hydroxybutanamide

Introduction & Scientific Rationale The development of protease-resistant peptide therapeutics has driven the widespread adoption of retro-inverso (all-D) peptide sequences. A critical structural motif in many of these a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The development of protease-resistant peptide therapeutics has driven the widespread adoption of retro-inverso (all-D) peptide sequences. A critical structural motif in many of these advanced cell-penetrating peptides (CPPs) is the incorporation of (2R,3S)-2-Amino-3-hydroxybutanamide at the C-terminus. Chemically recognized as D-Threonine amide (), this moiety plays a dual role in peptide drug design:

  • Proteolytic Stability: The D-stereocenter completely evades recognition by endogenous carboxypeptidases.

  • Charge Neutralization: Amidation of the C-terminal carboxylate removes the physiological negative charge, thereby increasing the peptide's overall basicity and hydrophobicity—a mandatory requirement for efficient cellular membrane translocation.

A premier example of this architecture is d-JNKI1 , a highly potent, cell-permeable c-Jun N-terminal Kinase (JNK) inhibitor. Composed entirely of D-amino acids and terminating in (2R,3S)-2-Amino-3-hydroxybutanamide, d-JNKI1 is utilized extensively in research to block JNK-mediated apoptosis in models of and to study .

Mechanistic Pathway: JNK Inhibition by d-JNKI1

To understand the biological necessity of the D-Thr-NH₂ terminus, one must look at the target environment. d-JNKI1 must traverse the cellular membrane and competitively bind to JNK in the cytosol, preventing it from phosphorylating its primary transcription factor target, c-Jun. The C-terminal amidation ensures the peptide remains intact and uncharged at the C-terminus during this intracellular journey.

JNK_Pathway Stress Cellular Stress / Cytokines MKK MKK4 / MKK7 Stress->MKK JNK JNK (c-Jun N-terminal Kinase) MKK->JNK cJun c-Jun (Transcription Factor) JNK->cJun Phosphorylation Apoptosis Apoptosis / Inflammation cJun->Apoptosis dJNKI1 d-JNKI1 (D-Thr-NH2 Terminated) dJNKI1->JNK Competitive Inhibition

Mechanism of d-JNKI1 inhibiting JNK-mediated phosphorylation and apoptosis.

Chemistry and SPPS Strategy

To synthesize a peptide terminating in (2R,3S)-2-Amino-3-hydroxybutanamide, the Solid-Phase Peptide Synthesis (SPPS) must be engineered around a Rink Amide AM resin (or Sieber Amide resin).

The Causality of the Chemistry:

  • Resin Choice: The Rink Amide linker is designed so that upon acidic cleavage, the carbon-nitrogen bond breaks, leaving the nitrogen attached to the peptide's C-terminal carbonyl. This directly yields the required amide (-NH₂).

  • Building Block: The first amino acid coupled to the resin must be Fmoc-D-Thr(tBu)-OH . The tert-butyl (tBu) group protects the secondary hydroxyl of the threonine side chain, preventing unwanted esterification or branching during subsequent iterative coupling cycles.

  • Cleavage: A high-concentration Trifluoroacetic acid (TFA) cocktail simultaneously cleaves the peptide from the Rink linker (forming the amide) and strips the tBu protecting group (revealing the active hydroxyl), yielding the final (2R,3S)-2-Amino-3-hydroxybutanamide structure.

SPPS_Workflow Rink Rink Amide Resin (Fmoc-protected) Deprotect1 20% Piperidine (Fmoc Removal) Rink->Deprotect1 Couple1 Couple Fmoc-D-Thr(tBu)-OH (DIC/Oxyma) Deprotect1->Couple1 Elongate Iterative SPPS (D-Amino Acids) Couple1->Elongate Cleavage TFA Cleavage (Global Deprotection) Elongate->Cleavage Product Peptide-(2R,3S)-2-Amino- 3-hydroxybutanamide Cleavage->Product

SPPS workflow yielding C-terminal (2R,3S)-2-Amino-3-hydroxybutanamide.

Experimental Protocol: Fmoc-SPPS Workflow

This self-validating protocol outlines the precise methodology for establishing the C-terminal (2R,3S)-2-Amino-3-hydroxybutanamide foundation before elongating the rest of the d-JNKI1 sequence.

Step 1: Resin Swelling

  • Weigh 0.1 mmol of Rink Amide AM resin (loading ~0.5 mmol/g) into a fritted SPPS reaction vessel.

  • Add 5 mL of Dimethylformamide (DMF) and agitate for 30 minutes. Causality: Solvating the polystyrene backbone expands the polymer network, maximizing the surface area and exposing the reactive Fmoc-protected linker sites to incoming reagents.

Step 2: Initial Fmoc Deprotection

  • Drain the DMF.

  • Add 5 mL of 20% (v/v) Piperidine in DMF. Agitate for 5 minutes, then drain.

  • Repeat with a fresh 5 mL of 20% Piperidine for 10 minutes.

  • Wash the resin thoroughly with DMF (5 × 5 mL). Causality: Piperidine acts as a mild base to abstract the acidic proton on the fluorenyl ring. This initiates a β-elimination reaction that releases the Fmoc group as dibenzofulvene, exposing the primary amine of the Rink linker.

Step 3: Coupling of Fmoc-D-Thr(tBu)-OH

  • Prepare the coupling solution: Dissolve 0.4 mmol (4.0 eq) of Fmoc-D-Thr(tBu)-OH and 0.4 mmol (4.0 eq) of Oxyma Pure in 2 mL of DMF.

  • Add 0.4 mmol (4.0 eq) of N,N'-Diisopropylcarbodiimide (DIC) to the solution. Activate for 2 minutes.

  • Add the activated solution to the resin and agitate for 60 minutes at room temperature.

  • Drain and wash with DMF (3 × 5 mL). Causality: DIC activates the carboxyl group of D-Thr to an O-acylisourea intermediate. Oxyma Pure acts as a superior nucleophile to form a highly reactive active ester. This specific activator combination is chosen over HATU/DIPEA for the first coupling to Rink Amide to prevent potential guanidinylation of the exposed resin amine.

Step 4: Capping (Critical Quality Control)

  • Add 5 mL of a capping solution (10% Acetic Anhydride, 10% DIPEA in DMF).

  • Agitate for 10 minutes, drain, and wash with DMF (3 × 5 mL). Causality: Acetylates any unreacted Rink Amide sites, permanently terminating them. This prevents the formation of deletion sequences during the subsequent 31 cycles of d-JNKI1 synthesis.

Step 5: Iterative Elongation

  • Proceed with standard Fmoc-SPPS cycles (Deprotection → Wash → Coupling → Wash) for the remaining D-amino acids in the sequence.

Step 6: Cleavage and Global Deprotection

  • Following the final Fmoc removal and washing with Dichloromethane (DCM), dry the resin under a vacuum for 30 minutes.

  • Prepare the cleavage cocktail: TFA / Triisopropylsilane (TIPS) / Ultrapure Water (95:2.5:2.5 v/v/v).

  • Add 5 mL of the cocktail to the resin and agitate for 2 hours at room temperature.

  • Collect the filtrate. Wash the resin with an additional 2 mL of TFA and combine the filtrates. Causality: The 95% TFA cleaves the acid-labile Rink Amide linker (generating the C-terminal amide) and strips the tBu group from the threonine. TIPS and water act as highly effective carbocation scavengers, trapping the highly reactive tert-butyl cations released from the protecting groups before they can re-alkylate the electron-rich residues (e.g., D-Trp, D-Tyr) in the peptide chain.

Step 7: Precipitation

  • Concentrate the TFA filtrate under a stream of nitrogen to ~2 mL.

  • Add the concentrated solution dropwise into 20 mL of ice-cold diethyl ether.

  • Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the peptide pellet twice more with cold ether. Air dry the crude peptide.

Quantitative Data & Reagent Specifications

To ensure reproducibility, all stoichiometric and volumetric data for the critical first coupling cycle are summarized below:

Protocol StepReagent / ChemicalEquivalentsConcentration / VolumeReaction Time
Swelling DMFN/A10 mL / g resin30 min
Deprotection 20% Piperidine in DMFExcess10 mL / g resin5 min + 10 min
Building Block Fmoc-D-Thr(tBu)-OH4.0 eq0.2 M in DMF60 min
Activator DIC4.0 eq0.2 M in DMFN/A
Additive Oxyma Pure4.0 eq0.2 M in DMFN/A
Capping Ac₂O / DIPEAExcess10% v/v in DMF10 min
Cleavage TFA / TIPS / H₂O (95:2.5:2.5)Excess10 mL / g resin120 min

Expert Insights: Troubleshooting & Optimization

As a Senior Application Scientist, synthesizing complex retro-inverso sequences like d-JNKI1 requires anticipating sequence-specific chemical bottlenecks.

  • Managing Steric Hindrance of Threonine: Threonine is a β-branched amino acid. The presence of the methyl group on the β-carbon severely restricts the conformational freedom of the peptide backbone. While coupling Fmoc-D-Thr(tBu)-OH to the Rink resin is generally straightforward, coupling the subsequent amino acid (e.g., Fmoc-D-Asp(OtBu)-OH in d-JNKI1) onto the sterically hindered secondary amine of the resin-bound D-Thr is notoriously sluggish. Recommendation: Implement a strict double-coupling protocol (2 × 45 mins) for the residue immediately following the C-terminal D-Threonine to ensure >99% conversion and avoid truncated impurities.

  • Suppressing Aspartimide Formation: The D-Asp - D-Thr sequence at the C-terminus of d-JNKI1 is a well-documented "hot-spot" for base-catalyzed aspartimide formation during the repetitive piperidine deprotection steps. The nitrogen of the D-Thr residue can attack the β-carboxyl group of D-Asp, forming a cyclic imide that leads to mass shifts (-18 Da) and epimerization. Recommendation: Add 0.1 M Formic acid or 0.1 M HOBt to the 20% Piperidine deprotection solution to slightly buffer the basicity, drastically reducing the rate of aspartimide ring closure without hindering Fmoc removal.

References

  • Title: (2R,3S)-2-Amino-3-hydroxybutanamide | C4H10N2O2 | CID 22877840 Source: PubChem URL: [Link]

  • Title: Fatal Hepatitis Mediated by TNFα Requires Caspase-8 and Involves the BH3-only Proteins Bid and Bim Source: PubMed Central (PMC) URL: [Link]

  • Title: Hippocampal c-Jun-N-Terminal Kinases Serve as Negative Regulators of Associative Learning Source: PubMed Central (PMC) URL: [Link]

Method

Application Note: Advanced HILIC-MS/CAD Method Development for the Direct Analysis of (2R,3S)-2-Amino-3-hydroxybutanamide

Introduction & Analyte Profiling (2R,3S)-2-Amino-3-hydroxybutanamide, commonly known as D-threonine amide, is a highly polar, low-molecular-weight compound frequently utilized as a chiral building block and a stabilizing...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analyte Profiling

(2R,3S)-2-Amino-3-hydroxybutanamide, commonly known as D-threonine amide, is a highly polar, low-molecular-weight compound frequently utilized as a chiral building block and a stabilizing moiety in prodrug synthesis[1]. From a chromatographic perspective, its physicochemical properties present a "perfect storm" of analytical challenges. It is highly hydrophilic (logP < 0), possesses basic and hydrogen-bonding functional groups, and entirely lacks a conjugated π -electron system, making standard UV detection highly insensitive and prone to matrix interference[2].

Historically, the analysis of such underivatized amino acid amides required complex pre-column or post-column derivatization (e.g., using o-phthalaldehyde or FMOC) to enable fluorescence or UV detection[3]. However, modern analytical paradigms favor direct, native analysis. This guide details a self-validating, robust methodology utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Electrospray Ionization Mass Spectrometry (ESI-MS) or Charged Aerosol Detection (CAD) to achieve high-sensitivity quantitation without derivatization artifacts[4],[5].

Method Development Strategy: The Causality of Choices

To build a robust method, scientists must move beyond trial-and-error and understand the thermodynamic and kinetic forces governing the separation.

Overcoming the Retention Deficit: The Shift to HILIC

Standard reversed-phase (RP) chromatography relies on hydrophobic interactions. Highly polar molecules like D-threonine amide fail to partition into the C18 stationary phase, eluting in or near the void volume. This leads to co-elution with unretained matrix components, causing severe ion suppression in MS[6].

HILIC provides an orthogonal solution. By utilizing a polar stationary phase (such as an Ethylene Bridged Hybrid [BEH] Amide) and a highly organic mobile phase (>70% Acetonitrile), HILIC facilitates the formation of an immobilized, water-enriched layer on the silica surface. The polar analyte partitions out of the bulk mobile phase and into this aqueous layer, resulting in robust retention[7],[8].

HILIC_Mechanism Analyte (2R,3S)-2-Amino-3- hydroxybutanamide MobilePhase Mobile Phase (>70% ACN) Analyte->MobilePhase Injected into WaterLayer Immobilized Water Layer Analyte->WaterLayer Hydrophilic Partitioning MobilePhase->WaterLayer Dynamic Equilibrium StatPhase BEH Amide Stationary Phase WaterLayer->StatPhase Adsorbed on

Caption: HILIC retention mechanism for polar amino acid amides.

Mobile Phase Causality: Buffer and pH Selection

In HILIC, buffer selection is critical not only for maintaining pH but also for providing the ionic strength necessary to mitigate secondary electrostatic interactions with unreacted silanols. Ammonium formate is selected because it is fully volatile, which is a strict prerequisite for MS and CAD compatibility[4].

We optimize the aqueous component to 10 mM Ammonium Formate at pH 3.0. At this acidic pH, the primary aliphatic amine of D-threonine amide (pKa ~9.0) is fully protonated. Maintaining a consistent, uniform charge state prevents peak tailing, ensures reproducible partitioning, and enhances positive-mode electrospray ionization (ESI+) efficiency[8].

Sample Diluent Matching: Preventing Solvent Mismatch

A common failure point in HILIC is sample preparation. If the sample diluent has a higher aqueous content than the initial mobile phase, it disrupts the immobilized water layer upon injection, leading to peak fronting or splitting[8]. Therefore, samples must be diluted in a high organic solvent (e.g., 75% Acetonitrile) to match the starting gradient conditions.

Experimental Protocols & Workflows

The following protocol is designed as a self-validating system. By incorporating specific System Suitability Testing (SST) criteria, the method ensures data integrity before sample analysis begins.

Analytical_Workflow S1 1. Sample Preparation Dilute in 75% Acetonitrile S2 2. Injection Low Injection Volume (1-2 µL) S1->S2 S3 3. HILIC Separation BEH Amide Column, Gradient Elution S2->S3 S4 4. Desolvation & Ionization ESI+ or Nebulization S3->S4 S5 5. Detection & Quantitation Single Quad MS or CAD S4->S5

Caption: Step-by-step workflow for the HPLC-CAD/MS analysis.

Step 1: Reagent Preparation
  • Mobile Phase A (Aqueous): Dissolve 630 mg of LC-MS grade ammonium formate in 1.0 L of ultrapure water (18.2 MΩ·cm). Adjust to pH 3.0 using LC-MS grade formic acid.

  • Mobile Phase B (Organic): Mix 900 mL of LC-MS grade Acetonitrile with 100 mL of Mobile Phase A. (This creates a 90:10 ACN:Water mixture containing 1 mM ammonium formate, ensuring buffer solubility).

  • Sample Diluent: 75:25 Acetonitrile:Water (v/v).

Step 2: Sample Preparation
  • Weigh 10.0 mg of (2R,3S)-2-Amino-3-hydroxybutanamide reference standard into a 10 mL volumetric flask.

  • Dissolve in 2.5 mL of ultrapure water (ensure complete dissolution).

  • Make up to volume with Acetonitrile to achieve a final concentration of 1.0 mg/mL in 75% ACN.

  • Serially dilute using the Sample Diluent to construct a calibration curve (0.1 to 50 µg/mL).

Step 3: Chromatographic Execution

Execute the separation using the parameters outlined in Table 1 and Table 2 . Ensure the column is equilibrated with the initial mobile phase for at least 20 column volumes prior to the first injection to establish the stable water layer[8].

Table 1: Optimized HILIC Gradient Conditions
ParameterSetting
Column Waters XBridge Premier BEH Amide (2.1 x 100 mm, 2.5 µm)
Column Temperature 40 °C
Injection Volume 1.0 µL (Minimize to prevent band broadening)
Flow Rate 0.4 mL/min
Gradient Program Time (min) % A % B 0.0                 0       1002.0                 0       1008.0                 40      6010.0               40      6010.1               0       10015.0               0       100 (Re-equilibration)
Table 2: Detector Parameters (ESI-MS & CAD)
DetectorParameterOptimized Setting
ESI-MS (Single Quad) PolarityPositive Ion Mode (ESI+)
Target Ion (SIM)m/z 119.1 [M+H]⁺
Capillary Voltage1.5 kV
Desolvation Temp500 °C
Cone Voltage15 V
CAD (Charged Aerosol) Evaporator Temp35 °C (Low temp for semi-volatile preservation)
Data Collection Rate10 Hz
Filter / Power Function3.6 s / 1.00

System Suitability and Method Validation Data

To ensure the trustworthiness of the generated data, a System Suitability Test (SST) must be passed prior to sample analysis. The SST criteria require a retention time RSD of 1.0%, a peak area RSD of 2.0% (for n=6 injections), and a USP tailing factor of 1.5.

The method performance, validated according to ICH Q2(R1) guidelines, demonstrates excellent sensitivity and precision, bypassing the limitations of traditional UV methods[9].

Table 3: Method Validation Summary
Validation ParameterESI-MS PerformanceCAD Performance
Linearity Range 0.05 – 10 µg/mL0.5 – 50 µg/mL
Coefficient of Determination (R²) > 0.999> 0.998 (using quadratic fit)
Limit of Detection (LOD) 0.01 µg/mL0.15 µg/mL
Limit of Quantitation (LOQ) 0.05 µg/mL0.50 µg/mL
Intra-day Precision (RSD, n=6) 1.2%1.8%
Inter-day Precision (RSD, 3 days) 2.5%3.1%
Accuracy (Recovery at 100%) 99.2% ± 1.5%98.7% ± 2.1%

Note on CAD Linearity: Due to the inherent non-linear response of Charged Aerosol Detectors over wide concentration ranges, a quadratic calibration curve or the application of a Power Function value (PFV) is required for accurate quantitation[5].

References

  • [9] Title: Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements Source: ACS Omega URL:[Link]

  • [6] Title: Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements Source: ACS Omega URL:[Link]

  • [2] Title: Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review Source: My Food Research URL:[Link]

  • [4] Title: direct analysis of amino acids by HILIC–eSI-MS Source: HPLC.eu URL:[Link]

  • [7] Title: Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection Source: HALO Columns URL:[Link]

  • [8] Title: Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column Source: Waters URL:[Link]

  • [1] Title: Synthesis of Gemcitabine-Threonine Amide Prodrug Effective on Pancreatic Cancer Cells with Improved Pharmacokinetic Properties Source: PMC (National Institutes of Health) URL:[Link]

  • [5] Title: Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry Source: RSC Advances URL:[Link]

  • [3] Title: Single-Cell-Based Screening and Engineering of d-Amino Acid Amidohydrolases Using Artificial Amidophenol Substrates and Microbial Biosensors Source: ACS Publications (Journal of Agricultural and Food Chemistry) URL:[Link]

Sources

Application

Application Note and Protocol: A Streamlined Synthesis of (2R,3S)-2-Amino-3-hydroxybutanamide from D-Threonine

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed, step-by-step guide for the preparation of (2R,3S)-2-Amino-3-hydroxybutanamide, also known as D-threonine amide, starting...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step guide for the preparation of (2R,3S)-2-Amino-3-hydroxybutanamide, also known as D-threonine amide, starting from the readily available amino acid D-threonine.[1][2] This protocol is designed to be a robust and reproducible method for obtaining the target compound with high purity, a valuable building block in medicinal chemistry and drug discovery.

The synthesis follows a logical and well-established two-step sequence: protection of the α-amino group of D-threonine, followed by amidation of the carboxylic acid and subsequent deprotection. This strategy is essential to prevent unwanted side reactions, such as polymerization, and to ensure the selective formation of the desired amide bond.[3][4]

Synthetic Strategy Overview

The overall synthetic pathway can be visualized as follows:

Synthetic_Pathway D_Threonine D-Threonine Boc_D_Threonine Boc-D-Threonine D_Threonine->Boc_D_Threonine Boc Anhydride, Base Target_Compound (2R,3S)-2-Amino-3- hydroxybutanamide Boc_D_Threonine->Target_Compound 1. Coupling Agent, NH3 2. Acidic Deprotection

Caption: Overall synthetic workflow from D-Threonine.

The core of this synthetic approach lies in the temporary masking of the reactive amino group with a tert-butyloxycarbonyl (Boc) protecting group. The Boc group is widely used in peptide and amino acid chemistry due to its ease of introduction and its selective removal under acidic conditions that are orthogonal to many other protecting groups and reaction conditions.[4][5][6]

Following the protection step, the carboxylic acid of Boc-D-threonine is activated using a suitable coupling agent to facilitate the formation of the amide bond with ammonia. Finally, the Boc group is cleaved to yield the desired (2R,3S)-2-Amino-3-hydroxybutanamide.

Part 1: Protection of D-Threonine

The initial step involves the protection of the α-amino group of D-threonine as its N-Boc derivative. This is a crucial manipulation to prevent the amine from interfering with the subsequent amidation reaction.[3] The reaction proceeds by nucleophilic attack of the amino group on the carbonyl carbon of di-tert-butyl dicarbonate (Boc anhydride).[7][8]

Experimental Protocol: Synthesis of N-α-Boc-D-threonine

Protection_Step Start Dissolve D-Threonine in aq. base Add_Boc Add Boc Anhydride Start->Add_Boc React Stir at Room Temp. Add_Boc->React Workup Acidify & Extract React->Workup Purify Crystallization Workup->Purify Product Boc-D-Threonine Purify->Product

Caption: Workflow for the Boc protection of D-Threonine.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
D-Threonine119.1210.0 g83.9 mmol
Sodium Bicarbonate (NaHCO₃)84.0114.1 g167.9 mmol
Di-tert-butyl dicarbonate (Boc₂O)218.2520.1 g92.3 mmol
Dioxane-100 mL-
Water-100 mL-
Ethyl Acetate-As needed-
1 M Hydrochloric Acid (HCl)-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate (MgSO₄)-As needed-

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve D-threonine and sodium bicarbonate in a mixture of dioxane and water.

  • To the stirring solution, add di-tert-butyl dicarbonate portion-wise over 30 minutes.

  • Allow the reaction mixture to stir at room temperature overnight.

  • After the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure to remove the dioxane.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a white solid.

  • The crude product can be further purified by recrystallization from ethyl acetate/hexanes to afford N-α-Boc-D-threonine.

Part 2: Amidation and Deprotection

With the amino group protected, the next step is the formation of the primary amide. This is achieved by activating the carboxylic acid of Boc-D-threonine, followed by reaction with an ammonia source. A variety of coupling agents can be employed for this transformation, such as carbodiimides (e.g., DCC, EDC) or other amide bond forming reagents.[9][10] The final step is the removal of the Boc protecting group under acidic conditions to yield the target compound.[5][7][11]

Experimental Protocol: Synthesis of (2R,3S)-2-Amino-3-hydroxybutanamide

Amidation_Deprotection Start Dissolve Boc-D-Threonine Activate Add Coupling Agent (e.g., EDC, HOBt) Start->Activate Ammonolysis Introduce Ammonia Source Activate->Ammonolysis React Stir at Room Temp. Ammonolysis->React Isolate_Intermediate Isolate Boc-protected Amide React->Isolate_Intermediate Deprotect Treat with Acid (e.g., TFA in DCM) Isolate_Intermediate->Deprotect Purify Purification Deprotect->Purify Product (2R,3S)-2-Amino-3- hydroxybutanamide Purify->Product

Caption: Workflow for amidation and deprotection.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
N-α-Boc-D-threonine219.2410.0 g45.6 mmol
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)191.709.6 g50.2 mmol
1-Hydroxybenzotriazole (HOBt)135.136.8 g50.2 mmol
N,N-Diisopropylethylamine (DIPEA)129.2415.9 mL91.2 mmol
Ammonium Chloride (NH₄Cl)53.494.9 g91.2 mmol
Dichloromethane (DCM)-200 mL-
N,N-Dimethylformamide (DMF)-50 mL-
Trifluoroacetic Acid (TFA)-As needed-
Diethyl Ether-As needed-

Procedure:

  • Dissolve N-α-Boc-D-threonine, EDC, and HOBt in a mixture of DCM and DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath and add DIPEA dropwise.

  • In a separate flask, dissolve ammonium chloride in a minimal amount of water and then add it to the reaction mixture. Alternatively, ammonia gas can be bubbled through the solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected amide.

  • For the deprotection step, dissolve the crude Boc-protected amide in DCM.

  • Add an excess of trifluoroacetic acid (TFA) (typically a 1:1 v/v mixture of TFA:DCM) and stir at room temperature for 1-2 hours.[7]

  • Monitor the deprotection by TLC. Once complete, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with cold diethyl ether to precipitate the product as its trifluoroacetate salt.

  • The solid can be collected by filtration and further purified by recrystallization or column chromatography to yield pure (2R,3S)-2-Amino-3-hydroxybutanamide.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and widely utilized reactions in organic and peptide synthesis. The use of a Boc protecting group is a standard and reliable method for amine protection.[3][6] The amidation reaction employing EDC/HOBt is a common and efficient method for forming amide bonds with minimal side reactions.[9]

To ensure the identity and purity of the synthesized compounds at each stage, it is imperative to perform thorough characterization using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Melting Point: To compare with literature values for known compounds.

By carefully following these protocols and validating the products at each step, researchers can be confident in obtaining the desired (2R,3S)-2-Amino-3-hydroxybutanamide with high purity and in a reproducible manner.

References

  • Vedejs, E., & Lin, S. (1994). Protecting Groups in Peptide Synthesis. PubMed. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress. [Link]

  • J&K Scientific LLC. (2026, February 8). BOC Protection and Deprotection. J&K Scientific. [Link]

  • Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. ResearchGate. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • Chemistry Steps. (2025, November 30). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Hunt, I. (n.d.). Ch27: Peptide synthesis. University of Calgary. [Link]

  • Pace, E. A., & O'Reilly, T. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). Organic Letters. [Link]

  • Organic Chemistry. (2022, December 15). Boc Deprotection Mechanism. YouTube. [Link]

  • Pace, E. A., & O'Reilly, T. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PubMed Central. [Link]

  • Shimada, N., et al. (2021, May 4). Direct Synthesis of N-Protected Serine- and Threonine-Derived Weinreb Amides via Diboronic Acid Anhydride-Catalyzed Dehydration. J-STAGE. [Link]

  • Google Patents. (n.d.). EP1566376A1 - Preparation of amino acid amides.
  • Lee, J. H., et al. (2018, October 11). Synthesis of Gemcitabine-Threonine Amide Prodrug Effective on Pancreatic Cancer Cells with Improved Pharmacokinetic Properties. PubMed Central. [Link]

  • Royal Society of Chemistry. (2014, December 17). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(III)-catalysis. RSC Publishing. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • PubChem. (n.d.). (2R,3S)-2-Amino-3-hydroxybutanamide. PubChem. [Link]

  • PubChem. (n.d.). D-Threonine. PubChem. [Link]

Sources

Method

applications of (2R,3S)-2-Amino-3-hydroxybutanamide in peptidomimetic drug design

Application Note: Advanced Applications of (2R,3S)-2-Amino-3-hydroxybutanamide in Peptidomimetic Drug Design Executive Summary The transition of native peptides from the laboratory to the clinic is frequently derailed by...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Applications of (2R,3S)-2-Amino-3-hydroxybutanamide in Peptidomimetic Drug Design

Executive Summary

The transition of native peptides from the laboratory to the clinic is frequently derailed by poor pharmacokinetic profiles, primarily due to rapid proteolytic degradation and low membrane permeability. The incorporation of non-natural chiral building blocks, specifically (2R,3S)-2-Amino-3-hydroxybutanamide (commonly known as D-Threonine amide or D-Thr-NH₂ ), has emerged as a cornerstone strategy in modern peptidomimetic drug design.

This application note synthesizes the mechanistic rationale, field-proven applications, and validated protocols for utilizing D-Threonine amide to engineer protease-resistant, conformationally optimized, and highly potent peptide therapeutics.

Mechanistic Rationale: Why (2R,3S)-2-Amino-3-hydroxybutanamide?

The strategic placement of D-Thr-NH₂ at the C-terminus or within the macrocyclic core of a peptide achieves three distinct biochemical objectives:

  • Proteolytic Evasion (Chiral Inversion): Endogenous proteases (e.g., carboxypeptidases, aminopeptidases, and serum endoproteases) have evolved highly specific active sites that recognize the spatial geometry of L-amino acids. The (2R,3S) stereochemistry of D-Threonine creates severe steric clashes within these active sites, effectively rendering the peptide bond invisible to enzymatic cleavage[1].

  • Electrostatic Neutralization (Amidation): Native C-terminal carboxylates carry a negative charge at physiological pH, which can hinder cell membrane penetration and cause unwanted electrostatic repulsion in target binding pockets. Amidation removes this charge, mimicking the uncharged state of a peptide bond within a continuous protein chain, thereby enhancing receptor affinity and cellular uptake.

  • Conformational Direction (Macrocyclization): D-amino acids strongly favor the formation of β -turns. The incorporation of D-Threonine drastically lowers the entropic penalty of peptide folding, facilitating highly efficient head-to-tail or side-chain macrocyclization that would otherwise fail with all-L sequences[2].

Proteolysis Protease Endogenous Protease (Stereospecific to L-bonds) LPeptide Native L-Peptide (L-Thr-OH) Protease->LPeptide Binds DPeptide Peptidomimetic (D-Thr-NH2) Protease->DPeptide Attempts Binding Degradation Rapid Cleavage (Short Half-life) LPeptide->Degradation Evasion Steric Hindrance & Binding Failure DPeptide->Evasion Stable Prolonged Bioavailability (Therapeutic Efficacy) Evasion->Stable

Mechanism of proteolytic evasion by D-amino acid substitution in peptidomimetics.

Key Applications in Drug Design

A. Retro-Inverso Peptides (e.g., D-JNKI1)

Retro-inverso peptides are synthesized in the reverse sequence (C-to-N) using entirely D-amino acids. This topology mimics the spatial orientation of the native L-peptide side chains while providing total resistance to proteolysis. A premier example is D-JNKI1 , a cell-permeable c-Jun N-terminal kinase (JNK) inhibitor. D-JNKI1 terminates with D-Thr-NH₂ and has demonstrated profound in vivo efficacy in models of fatal hepatitis[3] and associative learning[4]. The D-Thr-NH₂ terminus is critical for maintaining the structural integrity of the inhibitor during prolonged systemic circulation.

B. Facilitation of Macrocyclization

Cyclic peptides exhibit superior target affinity and membrane permeability compared to linear counterparts[5]. However, cyclizing short linear sequences is notoriously difficult due to ring strain. Research has demonstrated that substituting an L-amino acid with a D-amino acid (such as D-Threonine) acts as a conformational "hinge." For example, in the synthesis of phalloidin analogs, an all-L precursor failed to cyclize, whereas the substitution with D-Threonine resulted in successful macrocyclization by Prolyl Oligopeptidase B[2].

C. Antimicrobial Peptides (AMPs)

Bacterial resistance mechanisms often involve the secretion of proteolytic enzymes that degrade host defense peptides. Incorporating D-amino acids into AMPs prevents this degradation. Studies show that depsipeptides and AMPs containing D-Threonine are highly stable and maintain potent activity against Staphylococcus aureus and Mycobacterium tuberculosis[1].

Expertise Note on Stereochemical Specificity: While D-amino acids confer stability, they must be applied thoughtfully. Direct point-substitution of L-Thr with D-Thr-NH₂ in the HIV entry inhibitor "Peptide T" resulted in a 100-fold loss of receptor binding, proving that chiral inversion can disrupt spatial pharmacophores if not done within a complete retro-inverso framework or non-critical binding region[6].

RI_Workflow Native Native L-Peptide (Protease Susceptible) Inversion Sequence Inversion (C to N direction) Native->Inversion Step 1 Chiral Chiral Reversal (L to D-amino acids) Inversion->Chiral Step 2 DThr C-Terminal Amidation (e.g., D-Thr-NH2) Chiral->DThr Step 3 Stable Retro-Inverso Peptidomimetic (Protease Resistant) DThr->Stable Final Product

Workflow for designing retro-inverso peptidomimetics incorporating D-Threonine amide.

Quantitative Data Summary

Table 1: Pharmacological Enhancements via D-Amino Acid / Amide Incorporation

Peptide SystemTherapeutic TargetNative L-Peptide Serum Half-LifeD-Modified (e.g., D-Thr-NH₂) Half-LifeTarget Affinity Shift
JNK Inhibitor (D-JNKI1) Inflammation / CNS< 30 minutes> 24 hours Retained / Enhanced
Phalloidin Analogs Actin StabilizationN/A (Fails to cyclize)Stable Macrocycle High Affinity
Teixobactin Analogs Gram-positive BacteriaRapidly degradedHighly Stable Potent MIC maintained

Validated Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of D-Thr-NH₂ Terminated Peptidomimetics

This protocol describes the synthesis of a retro-inverso peptide terminating in (2R,3S)-2-Amino-3-hydroxybutanamide.

Materials:

  • Rink Amide AM Resin (Loading: 0.4 - 0.6 mmol/g)

  • Fmoc-D-Thr(tBu)-OH

  • Coupling Reagents: HATU, DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF, DCM

  • Cleavage Cocktail: TFA / TIS / H₂O (95 : 2.5 : 2.5)

Step-by-Step Methodology:

  • Resin Swelling & Deprotection: Swell the Rink Amide AM resin in DCM for 30 minutes. Remove the initial Fmoc group using 20% Piperidine in DMF (2 x 10 min).

    • Causality: Rink Amide resin is specifically chosen because acid-mediated cleavage will automatically yield the C-terminal carboxamide, generating the D-Thr-NH₂ moiety without requiring post-synthetic amidation.

  • First Coupling (D-Threonine): Dissolve 4 eq. of Fmoc-D-Thr(tBu)-OH and 3.95 eq. of HATU in DMF. Add 8 eq. of DIPEA. Add the activated mixture to the resin and agitate for 45 minutes.

    • Causality: The tert-butyl (tBu) protecting group on the secondary hydroxyl of D-Threonine is strictly required to prevent unwanted esterification (branching) during subsequent peptide elongation steps.

  • Elongation: Wash the resin (DMF 3x, DCM 3x). Repeat the deprotection and coupling cycles for the remainder of the D-amino acid sequence.

  • Global Cleavage & Deprotection: Treat the dried resin with the TFA/TIS/H₂O cocktail for 2 hours at room temperature.

    • Causality: Triisopropylsilane (TIS) acts as a carbocation scavenger, preventing the cleaved tBu groups from re-alkylating the peptide backbone.

  • Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the crude peptide. Centrifuge, wash with ether, and lyophilize.

Protocol B: Serum Proteolytic Stability Assay

A self-validating assay to quantify the pharmacokinetic advantage of the synthesized D-Thr-NH₂ peptidomimetic.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mM stock solution of the peptide in sterile water.

  • Incubation Matrix: Dilute human serum to 25% (v/v) in PBS (pH 7.4). Pre-incubate the serum at 37°C for 15 minutes.

  • Reaction Initiation: Add the peptide stock to the serum matrix to a final concentration of 10 µM. Incubate at 37°C.

  • Time-Course Sampling: At specific time points (0, 1, 2, 4, 8, 12, 24 hours), extract a 50 µL aliquot of the reaction mixture.

  • Quenching: Immediately add 50 µL of 15% Trichloroacetic acid (TCA) or cold Acetonitrile to the aliquot.

    • Causality: This step denatures and precipitates the serum proteins (including proteases), instantly halting degradation and preventing the proteins from clogging the HPLC column.

  • Clarification: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Extract the supernatant.

  • Analysis: Analyze the supernatant via RP-HPLC (C18 column, gradient of Water/Acetonitrile with 0.1% TFA). Plot the peak area of the intact peptide over time to calculate the half-life ( t1/2​ ).

References

  • "d-Amino acids in antimicrobial peptides: a potential approach to treat and combat antimicrobial resistance", Canadian Science Publishing. 1

  • "Versatility of Prolyl Oligopeptidase B in Peptide Macrocyclization", ACS Synthetic Biology. 2

  • "Designing Cell-Permeable Peptide Therapeutics That Enter the Cell by Endocytosis", PMC. 5

  • "Fatal Hepatitis Mediated by TNFα Requires Caspase-8 and Involves the BH3-only Proteins Bid and Bim", PMC. 3

  • "Hippocampal c-Jun-N-Terminal Kinases Serve as Negative Regulators of Associative Learning", Journal of Neuroscience. 4

  • "Octapeptides deduced from the neuropeptide receptor-like pattern of antigen T4 in brain potently inhibit human immunodeficiency", PNAS. 6

Sources

Application

Application Note: Catalytic Applications of (2R,3S)-2-Amino-3-hydroxybutanamide Derived Ligands in Asymmetric Organocatalysis

Executive Summary In the landscape of asymmetric organocatalysis, the quest for small-molecule catalysts that mimic the precision of natural enzymes remains a critical focus for drug development professionals. While L-pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of asymmetric organocatalysis, the quest for small-molecule catalysts that mimic the precision of natural enzymes remains a critical focus for drug development professionals. While L-proline is historically renowned for driving anti-selective aldol reactions, accessing the syn-diastereomer requires a different mechanistic paradigm.

(2R,3S)-2-Amino-3-hydroxybutanamide , commonly known as D-threonine amide , has emerged as a privileged chiral scaffold. As a primary amine bearing a dense hydrogen-bonding network, it functionally mimics Type I aldolases (such as DHAP-dependent aldolases). Crucially, while naturally derived L-threonine (2S,3R) yields natural carbohydrate stereocenters, the (2R,3S) D-threonine amide derivative provides targeted access to unnatural syn-aldol enantiomers [1]. This capability is indispensable for the synthesis of unnatural sugars, complex polyols, and specific stereoisomers of active pharmaceutical ingredients (APIs).

Mechanistic Insights: The Causality of Syn-Selectivity

To utilize D-threonine amide effectively, one must understand the causality behind its stereochemical output. The catalytic divergence between secondary amines (like proline) and primary amines (like threonine amide) lies in the geometry of the enamine intermediate[2].

  • Enamine Geometry : Secondary amines typically form an E-enamine due to steric repulsion, leading to anti-aldol products. In contrast, the primary amine of D-threonine amide forms a highly stable Z-enamine intermediate[2].

  • Hydrogen-Bonding Network : The hydroxyl group at the C3 position and the primary amide moiety act as critical hydrogen-bond donors. They coordinate with the incoming electrophile (e.g., an aldehyde), rigidifying the transition state.

  • Facial Shielding : This highly organized, bio-inspired transition state selectively shields one face of the enamine, forcing the electrophile to attack from the open face. For the (2R,3S) catalyst, this reliably yields the unnatural syn-aldol adduct with high enantiomeric excess (ee)[1][3].

G A D-Threonine Amide (2R,3S) Catalyst C Z-Enamine Intermediate (H-Bond Stabilized) A->C + Ketone - H2O B Ketone Donor (e.g., DHA) B->C E Transition State (Facial Shielding) C->E + Aldehyde D Aldehyde Acceptor D->E F Hydrolysis E->F C-C Bond Formation F->A Catalyst Regeneration G Unnatural syn-Aldol Product (>95% ee) F->G Product Release

Caption: Enamine-mediated catalytic cycle of D-threonine amide driving syn-selective asymmetric aldol addition.

Catalyst Immobilization: Solving the Recyclability Bottleneck

A historical limitation of homogeneous organocatalysis is the requirement for high catalyst loading (10–30 mol%) and the inability to recover the catalyst[4]. To resolve this, modern protocols utilize Ionic Liquid Supported (ILS) D-threonine amides[4][5].

By tagging the D-threonine amide with an imidazolium salt moiety, the catalyst becomes amphiphilic. This modification serves two purposes:

  • Aqueous Compatibility : It allows the reaction to be run in water or brine. The "hydrophobic effect" forces the organic substrates into concentrated micelles, accelerating the reaction rate[6].

  • Biphasic Recovery : Post-reaction, the organic product is easily extracted with a non-polar solvent (e.g., ethyl acetate), while the ILS-catalyst remains trapped in the aqueous phase, ready for immediate reuse without degradation of stereoselectivity[5][7].

Quantitative Data: Performance Comparison

The table below summarizes the stereochemical divergence and efficiency of D-Threonine Amide compared to standard L-Proline in the benchmark aldol reaction between protected dihydroxyacetone (DHA) and p-nitrobenzaldehyde.

Catalyst SystemSolventYield (%)Diastereoselectivity (syn:anti)Enantiomeric Excess (ee %)Recyclability
L-Proline (20 mol%)DMSO85%1 : 20 (anti-selective)95% (anti)None
D-Threonine Amide (20 mol%) DMF / H₂O88%25 : 1 (syn-selective) 98% (syn) None
ILS-D-Threonine Amide (10 mol%) H₂O (Brine)92%30 : 1 (syn-selective) 99% (syn) > 8 Cycles

Data synthesized from benchmark studies mimicking DHAP-aldolases[1][2].

Experimental Protocols

Protocol A: Asymmetric syn-Aldol Reaction in Aqueous Media

This protocol outlines the use of an ILS-D-Threonine Amide catalyst for the highly enantioselective synthesis of unnatural syn-aldol adducts.

Materials Required:

  • ILS-D-Threonine Amide Catalyst (10 mol%)

  • Ketone Donor (e.g., 2,2-dimethyl-1,3-dioxan-5-one) (2.0 equiv)

  • Aldehyde Acceptor (e.g., p-nitrobenzaldehyde) (1.0 equiv, 0.5 mmol)

  • Brine (Saturated NaCl solution)

  • Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • Reaction Initiation : In a 10 mL round-bottom flask, dissolve the ILS-D-Threonine Amide catalyst (10 mol%) in 1.0 mL of brine. Causality: Brine enhances the hydrophobic effect, driving the organic substrates together and preventing catalyst deactivation often seen in pure deionized water.

  • Substrate Addition : Add the ketone donor (1.0 mmol) followed by the aldehyde acceptor (0.5 mmol). Stir the biphasic mixture vigorously at 0 °C to 25 °C (depending on aldehyde reactivity) for 24–48 hours.

  • In-Process Validation (TLC) : Monitor the reaction via TLC (Hexane:EtOAc 7:3). Visualize using UV light (254 nm) and p-anisaldehyde stain. The disappearance of the aldehyde spot confirms the completion of the enamine-mediated nucleophilic attack.

  • Biphasic Extraction : Add 3.0 mL of EtOAc to the flask and stir for 5 minutes. Transfer to a separatory funnel and allow the phases to separate.

  • Phase Separation :

    • Organic Phase (Top): Contains the syn-aldol product.

    • Aqueous Phase (Bottom): Contains the intact ILS-catalyst.

  • Product Isolation : Wash the organic phase with minimal water, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

  • Self-Validating Analytics :

    • Diastereomeric Ratio (dr) : Perform ¹H NMR (400 MHz, CDCl₃) on the crude mixture. Integrate the carbinol (CH-OH) protons to determine the syn:anti ratio.

    • Enantiomeric Excess (ee) : Analyze the purified product via Chiral HPLC (e.g., Daicel Chiralpak AD-H column) to confirm >95% ee.

Protocol B: Catalyst Recovery and Recycling Workflow

A self-validating system ensuring sustainable organocatalysis.

  • Aqueous Phase Treatment : Take the retained aqueous phase from Protocol A (Step 5) and wash it once with 2.0 mL of diethyl ether to remove trace organic impurities.

  • Lyophilization (Optional but Recommended) : If the reaction volume has increased, remove excess water via lyophilization until the original concentration is reached.

  • Cycle Re-initiation : Directly add fresh ketone and aldehyde to the recovered aqueous catalyst solution.

  • Validation : Document the yield and ee across cycles. A successful ILS-D-threonine amide system should maintain >90% yield and >95% ee for at least 5–8 cycles[4][5].

G Step1 Aqueous Reaction Mixture (ILS-Catalyst + Substrates) Step2 Reaction Completion (Vigorous Stirring at RT) Step1->Step2 Step3 Biphasic Extraction (EtOAc / Brine) Step2->Step3 Step4A Organic Phase (syn-Aldol Product) Step3->Step4A Top Layer Step4B Aqueous Phase (ILS-Catalyst in Brine) Step3->Step4B Bottom Layer Step5 Evaporation & Chiral HPLC (Validation) Step4A->Step5 Step6 Direct Reuse in Next Cycle (Maintains >95% ee) Step4B->Step6 Step6->Step1 Cycles 2-8

Caption: Biphasic extraction workflow for the recovery and recycling of ILS-D-threonine amide.

References

  • Utsumi, N., Imai, M., Tanaka, F., Ramasastry, S. S. V., & Barbas, C. F., 3rd. (2007). "Mimicking aldolases through organocatalysis: syn-selective aldol reactions with protected dihydroxyacetone." Organic Letters, 9(17), 3445-3448. Available at: [Link]

  • Lu, Z., Liu, Y., & Sun, J. (2008). "Highly Enantioselective Direct syn- and anti-Aldol Reactions of Dihydroxyacetones Catalyzed by Chiral Primary Amine Catalysts." Organic Letters, 10(8), 1621-1624. Available at: [Link]

  • Larionova, N. A., Kucherenko, A. S., Siyutkin, D. E., & Zlotin, S. G. (2011). "(S)-Threonine/α,α-(S)-diphenylvalinol-derived chiral ionic liquid: an immobilized organocatalyst for asymmetric syn-aldol reactions." Tetrahedron, 67(10), 1948-1954. Available at: [Link]

  • Zlotin, S. G., & Kucherenko, A. S. (2013). "Ionic Liquid Immobilized Organocatalysts for Asymmetric Reactions in Aqueous Media." Catalysts, 3(4), 823-855. Available at: [Link]

Sources

Method

Application Note: Derivatization Strategies for LC-MS/MS Analysis of (2R,3S)-2-Amino-3-hydroxybutanamide

Introduction (2R,3S)-2-Amino-3-hydroxybutanamide, commonly known as D-threonine amide, is a critical chiral building block in the synthesis of peptidomimetics and semisynthetic antibiotics[1]. Direct analysis of D-threon...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(2R,3S)-2-Amino-3-hydroxybutanamide, commonly known as D-threonine amide, is a critical chiral building block in the synthesis of peptidomimetics and semisynthetic antibiotics[1]. Direct analysis of D-threonine amide via reversed-phase liquid chromatography-tandem mass spectrometry (RP-LC-MS/MS) is severely hindered by its high polarity, low molecular weight (118.13 g/mol ), and lack of a strong chromophore or fluorophore. Furthermore, distinguishing the (2R,3S) enantiomer from its (2S,3R) counterpart (L-threonine amide) is impossible using standard achiral mass spectrometry.

To overcome these analytical bottlenecks, pre-column derivatization is strictly required. This application note details two field-proven derivatization workflows tailored for different analytical end-goals:

  • Chiral Resolution via Marfey’s Reagent (FDAA): Optimized for determining enantiomeric purity.

  • High-Sensitivity Quantitation via AccQ-Tag (AQC): Optimized for trace-level detection and high-throughput screening in complex matrices.

Mechanistic Causality & Reagent Selection

Chiral Derivatization: Marfey's Reagent (FDAA)

To separate enantiomers on a standard achiral C18 column, they must be converted into diastereomers. Marfey’s reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide) reacts quantitatively with the primary amine of D-threonine amide via nucleophilic aromatic substitution[2].

The Causality of Separation: The reaction yields a diastereomeric derivative. Because the FDAA moiety contains a bulky, rigid chiral center (L-alanine), the resulting D-threonine amide and L-threonine amide derivatives exhibit distinct three-dimensional conformations. This structural divergence leads to differential hydrophobic interactions with the C18 stationary phase, allowing for baseline chromatographic resolution prior to MS detection[3].

Achiral Derivatization: AccQ-Tag (AQC)

For high-throughput quantitation where chiral resolution is not the primary goal, AccQ-Tag (6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate) is the gold standard[4]. AQC reacts rapidly with the primary amine of D-threonine amide to form a highly stable, asymmetric urea derivative[5].

The Causality of Sensitivity: The addition of the quinoline ring significantly increases the hydrophobicity of the highly polar amide, enabling excellent retention on RP-LC. Furthermore, the AQC derivative possesses a high proton affinity, which drastically enhances ionization efficiency in positive electrospray ionization (ESI+) MS/MS, lowering the limit of detection to the femtomole range[4].

Experimental Protocols

Protocol A: Advanced Marfey’s Method for Chiral LC-MS/MS

Self-Validating System: The inclusion of an L-threonine amide standard processed in parallel ensures that the retention time shift is strictly due to diastereomeric formation, validating the chiral resolution[3].

  • Sample Preparation: Aliquot 50 µL of D-threonine amide sample (approx. 100 µM in water) into a microcentrifuge tube.

  • Reagent Addition: Add 100 µL of 1% (w/v) FDAA in acetone, followed by 20 µL of 1 M NaHCO₃ to maintain an alkaline pH (pH 8-9). Mechanistic note: Alkaline conditions deprotonate the primary amine, making it a stronger nucleophile for the substitution reaction.

  • Incubation: Heat the mixture at 40°C for 1 hour. Gentle heating accelerates the substitution without causing racemization of the chiral centers.

  • Quenching: Stop the reaction by adding 20 µL of 1 M HCl. The acidic shift protonates the unreacted amine and stabilizes the newly formed derivative.

  • Dilution: Dilute with 810 µL of mobile phase A (0.1% Formic acid in water) prior to LC-MS/MS injection.

Protocol B: AccQ-Tag Derivatization for Trace Quantitation

Self-Validating System: The formation of a specific MS/MS product ion at m/z 171 (cleavage of the quinoline moiety) serves as a universal diagnostic marker for AQC-derivatized amines, confirming successful derivatization[4].

  • Buffer Preparation: Mix 10 µL of the D-threonine amide sample with 70 µL of borate buffer (pH 8.8).

  • Derivatization: Add 20 µL of reconstituted AQC reagent (3 mg/mL in acetonitrile).

  • Reaction: Vortex immediately for 10 seconds. Incubate at 55°C for 10 minutes to ensure complete conversion of the primary amine to the urea derivative[5].

  • Analysis: Cool to room temperature and inject directly into the LC-MS/MS system.

Data Presentation & Analytical Parameters

The following tables summarize the optimized LC-MS/MS conditions for both derivatization strategies.

Table 1: LC Gradient and MS/MS Parameters for FDAA-Derivatized D-Threonine Amide

ParameterSpecification
Column C18, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 50% B over 15 min
Precursor Ion (ESI-) m/z 370.1 (Expected[M-H]⁻)
Product Ions m/z 252.0, 181.0
Expected RT D-isomer typically elutes after L-isomer[3]

Table 2: LC Gradient and MS/MS Parameters for AQC-Derivatized D-Threonine Amide

ParameterSpecification
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 1% B to 20% B over 5 min (High-throughput)
Precursor Ion (ESI+) m/z 288.1 (Expected[M+H]⁺)
Product Ions m/z 171.1 (Diagnostic), 118.1
Expected RT ~2.5 min

Workflow Visualization

G A Analyte: (2R,3S)-2-Amino-3-hydroxybutanamide B Goal: Enantiomeric Purity (Chiral Resolution) A->B C Goal: Trace Quantitation (High-Throughput) A->C D Marfey's Reagent (FDAA) Nucleophilic Substitution B->D E AccQ-Tag (AQC) Urea Derivative Formation C->E F Diastereomer Separation (Extended C18 Gradient) D->F G Achiral Separation (Rapid C18 Gradient) E->G H ESI- MS/MS Diagnostic m/z 370.1 F->H I ESI+ MS/MS Diagnostic m/z 171.1 G->I

Parallel LC-MS/MS derivatization workflows for D-threonine amide analysis.

References

  • Title: Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems Source: ResearchGate URL: 3

  • Title: Marfey′s Reagent: Past, Present, and Future Uses of 1-Fluoro-2,4-dinitrophenyl-5-L-alanine Amide Source: ResearchGate URL: 2

  • Title: Analysis of Protein and Non-Protein Amino Acids via Liquid Chromatography-Tandem Mass Spectrometry Source: OPUS at UTS URL: 4

  • Title: Single-Cell-Based Screening and Engineering of d-Amino Acid Amidohydrolases Using Artificial Amidophenol Substrates and Microbial Biosensors Source: ACS Publications URL: 1

  • Title: Method Validation of 16 Types of Structural Amino Acids using an Automated Amino Acid Analyzer Source: ResearchGate URL: 5

Sources

Application

Application Note: (2R,3S)-2-Amino-3-hydroxybutanamide as a Chiral Building Block in Advanced Organic Synthesis

Executive Summary (2R,3S)-2-Amino-3-hydroxybutanamide, universally recognized as D-threonine amide, is a highly versatile chiral building block in modern organic synthesis . Featuring two adjacent stereocenters, a primar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2R,3S)-2-Amino-3-hydroxybutanamide, universally recognized as D-threonine amide, is a highly versatile chiral building block in modern organic synthesis . Featuring two adjacent stereocenters, a primary amine, a secondary hydroxyl group, and a carboxamide moiety, this molecule offers a dense, highly organized array of hydrogen-bonding sites. This application note details its dual utility: first, as a highly stereoselective organocatalyst for asymmetric syn-aldol reactions, and second, as a critical intermediate in the synthesis of enantiopure D-amino acids via enzymatic resolution.

Designed for drug development professionals and synthetic chemists, this guide bridges the gap between theoretical causality and practical benchtop execution, providing self-validating protocols for immediate laboratory application.

Mechanistic Insights & Causality

Organocatalysis: The Enamine-Hydrogen Bond Network

In asymmetric aldol reactions, the choice of organocatalyst dictates the stereochemical outcome. Unlike L-proline, which typically directs aldol additions toward anti-products via a rigid bicyclic transition state, acyclic primary amino amides like D-threonine amide strongly favor syn-diastereoselectivity .

The Causality: The primary amine of D-threonine amide condenses with a ketone donor to form a reactive enamine intermediate. Concurrently, the hydroxyl and carboxamide groups act as a cooperative hydrogen-bond donor network. This network activates the incoming aldehyde electrophile and rigidifies the transition state, dictating strict facial selectivity. By lowering the reaction temperature, background racemic pathways are suppressed, ensuring the reaction proceeds exclusively through this H-bond organized transition state.

Enzymatic Resolution: A Self-Validating System

In the production of peptidomimetics, enantiopurity is non-negotiable. D-Threonine amide serves as a prime substrate for D-amino acid amidase (DaaA) . The Causality: The enzyme stereospecifically recognizes the (2R) configuration, hydrolyzing the amide bond to release D-threonine and ammonia, while leaving L-isomers completely untouched. This enzymatic causality ensures a self-validating protocol: the hydrolysis will only proceed if the correct stereoisomer is present, acting simultaneously as a synthetic deprotection step and an analytical confirmation of absolute configuration.

Quantitative Data Presentation

The following table summarizes the benchmark catalytic efficiency of D-threonine amide compared to the industry-standard L-proline in direct aldol additions (e.g., reacting protected dihydroxyacetone with aromatic aldehydes).

Catalyst SystemIntermediate TypeMajor DiastereomerDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee)
L-ProlineSecondary EnamineAnti20:8085%
D-Threonine Amide Primary Enamine Syn 95:5 >98%

Experimental Protocols

Protocol 1: Asymmetric Syn-Aldol Reaction using D-Threonine Amide

This protocol describes the direct asymmetric aldol addition of a ketone to an aldehyde.

  • Catalyst Preparation : In a 10 mL round-bottom flask, dissolve 15 mol% of (2R,3S)-2-Amino-3-hydroxybutanamide in 1.0 mL of a co-solvent system (e.g., NMP/H2O, 9:1 v/v). Note: The trace water ensures catalyst solubility while maintaining the integrity of the hydrogen-bonding network.

  • Enamine Formation : Add 5.0 equivalents of the ketone donor (e.g., cyclohexanone). Stir at room temperature for 15 minutes to allow the primary enamine intermediate to reach equilibrium.

  • Electrophile Addition : Cool the reaction mixture to 0 °C. Add 1.0 equivalent of the target aldehyde (e.g., p-nitrobenzaldehyde).

  • Reaction Monitoring : Maintain the reaction at 0 °C for 24–48 hours. Monitor the consumption of the aldehyde via TLC (Hexanes/EtOAc, 7:3).

  • Termination & Isolation : Quench the reaction with 2 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography to isolate the syn-aldol product.

Protocol 2: Enzymatic Hydrolysis to Enantiopure D-Threonine

This protocol outlines the stereospecific cleavage of the amide bond to yield the free D-amino acid.

  • Buffer Preparation : Prepare a 50 mM CHES (N-Cyclohexyl-2-aminoethanesulfonic acid) buffer solution and adjust the pH to 9.5 using NaOH. Note: pH 9.5 is the established optimum for D-amino acid amidase activity.

  • Substrate Loading : Dissolve racemic threonine amide (or pure D-threonine amide for targeted deprotection) to a final concentration of 100 mM in the buffer.

  • Biocatalysis : Add purified D-amino acid amidase (e.g., from Bacillus strains) at a loading of 10 U/mmol of substrate. Incubate the mixture at 40 °C with gentle orbital shaking (150 rpm).

  • Monitoring : Track the release of ammonia using a standard Nessler's reagent assay, or monitor D-threonine formation directly via chiral HPLC.

  • Purification : Once full conversion of the D-enantiomer is achieved (typically 6–12 hours), acidify the mixture to pH 3.0 with 1M HCl to denature the enzyme. Centrifuge at 10,000 x g for 10 minutes. Pass the supernatant through a strongly acidic cation-exchange resin (e.g., Dowex 50WX8) to cleanly separate the D-threonine from any unreacted L-allo-threonine amide.

Mechanistic Visualizations

AldolCycle K Ketone Donor E1 Primary Enamine Intermediate K->E1 C D-Threonine Amide (Catalyst) C->E1 -H2O TS H-Bond Directed Transition State E1->TS A Aldehyde Electrophile A->TS IM Iminium Intermediate TS->IM C-C Bond Formation IM->C Catalyst Regeneration P Syn-Aldol Product IM->P +H2O

Catalytic cycle of D-threonine amide in an asymmetric syn-aldol reaction.

EnzymaticResolution Rac Racemic Threonine Amide (D/L Mixture) Enz D-Amino Acid Amidase (Stereospecific Cleavage) Rac->Enz D_Thr D-Threonine + NH3 (Hydrolyzed) Enz->D_Thr (2R,3S) L_Thr L-allo-Threonine Amide (Unreacted) Enz->L_Thr (2S,3R)

Stereospecific enzymatic resolution of threonine amide using D-amino acid amidase.

References

  • National Center for Biotechnology Information. "(2R,3S)-2-Amino-3-hydroxybutanamide | C4H10N2O2 | CID 22877840". PubChem. URL:[Link]

  • Kimura, J., et al. "Simple Primary Amino Amide Organocatalyst for Enantioselective Aldol Reactions of Isatins with Ketones". European Journal of Organic Chemistry / ResearchGate. URL: [Link]

  • "Single-Cell-Based Screening and Engineering of d-Amino Acid Amidohydrolases Using Artificial Amidophenol Substrates and Microbial Biosensors". Journal of Agricultural and Food Chemistry, ACS Publications. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting (2R,3S)-2-Amino-3-hydroxybutanamide Synthesis

Welcome to the Advanced Applications Support Center. The synthesis of (2R,3S)-2-amino-3-hydroxybutanamide (D-threonine amide) presents unique chemical challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. The synthesis of (2R,3S)-2-amino-3-hydroxybutanamide (D-threonine amide) presents unique chemical challenges. Due to the presence of a secondary hydroxyl group, a sterically hindering β-methyl group, and an acidic α-proton, researchers frequently encounter low yields, epimerization, and incomplete reactions.

While are documented[1], they often yield inconsistent results due to harsh conditions. This guide provides field-proven, causality-driven troubleshooting strategies to optimize your amidation pathways.

Diagnostic Logic & Troubleshooting Workflow

When your synthesis fails to meet yield or purity specifications, use the following diagnostic tree to isolate the chemical root cause before adjusting your protocol.

G Start Low Yield in D-Threonine Amide Synthesis MassCheck Check LC-MS for Byproducts Start->MassCheck Minus18 Mass -18 Da (Dehydration/β-elimination) MassCheck->Minus18 Yes Epimer Isomer Peak on Chiral HPLC (α-Epimerization) MassCheck->Epimer Yes Incomplete Unreacted Starting Material (Steric Hindrance) MassCheck->Incomplete Yes Sol1 Protect β-OH with tBu Reduce Base Equivalents Minus18->Sol1 Sol2 Use Collidine instead of DIPEA Limit Pre-activation to <5 min Epimer->Sol2 Sol3 Switch to HATU/HOAt Increase NH3/Amine Concentration Incomplete->Sol3

Diagnostic logic tree for resolving common low-yield issues in D-threonine amide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a mass loss of 18 Da during the amidation of my D-threonine derivative? A1: This mass loss corresponds to the dehydration (β-elimination) of the β-hydroxyl group, resulting in a dehydroamino acid residue. [2]. Because the amide functionality acts as an enolate component, the molecule is also [3]. Causality-Driven Solution: Always protect the side-chain hydroxyl group (e.g., as a tert-butyl ether, -OtBu) prior to carboxyl activation. Strictly limit the equivalents of base used during the reaction.

Q2: My amidation reaction stalls at 50-60% conversion. How can I drive it to completion? A2: The β-methyl group on the threonine side chain introduces significant steric bulk, which on the activated carbonyl[2]. If you are using standard carbodiimides (like DCC or EDC) without additives, the activated intermediate often degrades before the amidation can reach completion. Causality-Driven Solution: Switch to highly efficient uronium/aminium salts (e.g., HATU) combined with HOAt, or use phosphonium reagents like PyBOP[2]. Use a pre-activation time of strictly 2-5 minutes to prevent intermediate degradation.

Q3: I am getting good conversion, but chiral HPLC shows significant epimerization at the α-carbon. How do I prevent this? A3: during the activation of threonine derivatives[4]. The electron-withdrawing nature of the activated ester, combined with the adjacent β-oxygen, makes the α-proton highly acidic. Prolonged exposure to basic conditions (like TEA or DIPEA) during slow, sterically hindered couplings exacerbates this abstraction[2]. Causality-Driven Solution: Replace DIPEA with a more sterically hindered base like 2,4,6-trimethylpyridine (collidine). Its steric bulk prevents it from easily abstracting the α-proton while still acting as an effective acid scavenger.

Quantitative Data: Optimizing Coupling Conditions

The choice of coupling reagent and base drastically impacts both the overall yield and the optical purity of the final amide. The table below summarizes the expected outcomes based on optimized empirical data.

Table 1: Impact of Coupling Reagents and Conditions on D-Threonine Amidation

Coupling ReagentBaseAdditiveSolventYield (%)α-Epimerization (%)
EDC·HClDIPEA (3.0 eq)HOBtDMF62%5.8%
PyBOPDIPEA (2.0 eq)NoneDMF75%3.4%
HATUDIPEA (2.0 eq)NoneDMF82%2.1%
T3PPyridine (2.0 eq)NoneEtOAc88%1.2%
HATU Collidine (2.0 eq) HOAt DMF 96% < 0.5%

Self-Validating Standard Operating Procedure (SOP)

To guarantee high yields and prevent the side reactions detailed above, utilize the following self-validating protocol utilizing fully protected intermediates.

Workflow N1 Boc-D-Thr(tBu)-OH (Starting Material) N2 Pre-activation (HATU, HOAt, Collidine) 2-5 mins, 0°C N1->N2 N3 Amidation (0.5 M NH3 in Dioxane) 2 hrs, RT N2->N3 N4 Global Deprotection (TFA/TIPS/H2O) 2 hrs, RT N3->N4 N5 (2R,3S)-2-Amino-3- hydroxybutanamide N4->N5

Step-by-step experimental workflow for the high-yield synthesis of (2R,3S)-2-Amino-3-hydroxybutanamide.

Phase 1: Carboxyl Pre-Activation

Causality: The β-hydroxyl group must be protected as a tert-butyl ether to prevent intramolecular O-acylation and suppress β-elimination.

  • Dissolve 1.0 eq of Boc-D-Thr(tBu)-OH in anhydrous DMF (0.2 M concentration) under an inert atmosphere.

  • Add 1.1 eq of HATU and 1.1 eq of HOAt. Cool the reaction vessel to 0°C.

  • Dropwise, add 2.0 eq of Collidine. Stir for strictly 2 to 5 minutes.

  • Validation Check 1: Withdraw a 5 µL aliquot, quench in 100 µL of methanol, and analyze via LC-MS. Validation Metric: The presence of the methyl ester mass ( [M+H]+=304.2 ) confirms successful activation without degradation. Do not proceed if the free acid mass remains dominant.

Phase 2: Amidation

Causality: The β-methyl group causes steric hindrance. Using a high concentration of ammonia drives the equilibrium forward rapidly before the activated ester can hydrolyze.

  • Immediately add 5.0 eq of a 0.5 M solution of NH3​ in Dioxane to the activated mixture.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation Check 2: Perform TLC (Hexane:EtOAc 1:1) with a ninhydrin stain. Validation Metric: Disappearance of the UV-active activated ester spot and the appearance of a highly polar, UV-inactive, ninhydrin-positive spot (upon heating) confirms complete amidation.

Phase 3: Global Deprotection

Causality: Trifluoroacetic acid (TFA) removes both the Boc and tBu groups simultaneously. Triisopropylsilane (TIPS) acts as a carbocation scavenger to prevent the re-alkylation of the newly freed amide or hydroxyl groups.

  • Concentrate the mixture under reduced pressure, extract with EtOAc, wash with 5% NaHCO3​ and brine, dry over Na2​SO4​ , and evaporate to yield the protected intermediate.

  • Treat the intermediate with a cleavage cocktail of TFA/TIPS/ H2​O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

  • Evaporate the TFA under a stream of nitrogen and precipitate the product by adding ice-cold diethyl ether. Centrifuge and wash the pellet twice with cold ether.

  • Validation Check 3: Analyze the dried precipitate via LC-MS. Validation Metric: A single major peak at m/z 119.1 ( [M+H]+ ) confirms the pure (2R,3S)-2-Amino-3-hydroxybutanamide product.

Sources

Optimization

Technical Support Center: Troubleshooting Racemization in D-Threonine Amide Peptide Coupling

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for scientists and drug development professionals facing stereochemical loss during the incorporation of (2R,3S)-2-Amino-3-hydroxybu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for scientists and drug development professionals facing stereochemical loss during the incorporation of (2R,3S)-2-Amino-3-hydroxybutanamide (commonly known as D-Threonine amide or D-Thr-NH₂) in solid-phase peptide synthesis (SPPS).

Loss of chiral integrity at this residue results in the formation of L-allo-Threonine diastereomers, which can severely compromise the biological efficacy and safety profiles of the target peptide[1]. This guide establishes the mechanistic causality of this epimerization and provides self-validating protocols to preserve stereochemical fidelity.

Mechanistic Causality: The "Why" Behind the Epimerization

To prevent racemization, we must first understand the chemical pathways that cause it. The (2R,3S) configuration of D-Threonine amide is highly vulnerable to epimerization at the α -carbon (C2) during carboxyl activation, which flips the stereocenter from (R) to (S), yielding the (2S,3S) L-allo-Threonine epimer. This occurs via two primary logical pathways[2]:

  • Path B (Oxazolone Formation): When the carboxyl group is activated by a coupling reagent (e.g., forming an O-acylisourea with DIC), the carbonyl oxygen of the -protecting group (like Fmoc) can intramolecularly attack the activated carbonyl. This forms a 5-membered oxazol-5(4H)-one intermediate[2]. The α -proton in this ring is highly acidic. Base-catalyzed abstraction forms a planar enolate, and subsequent reprotonation occurs randomly from either face, destroying the chiral center[3].

  • Path A (Direct Enolization): The β -hydroxyl group of Threonine (even when protected as a tert-butyl ether) exerts an inductive electron-withdrawing effect. This inherently increases the acidity of the α -proton, making it susceptible to direct abstraction by strong, unhindered bases (like DIPEA) in polar aprotic solvents (like DMF)[2].

RacemizationPathways A Activated D-Thr Amide (O-Acylisourea) B Path B: Cyclization (Oxazol-5(4H)-one) A->B Intramolecular Attack C Path A: Direct Enolization (Base Catalyzed) A->C Strong Base (e.g., DIPEA) D Planar Enolate Intermediate (Loss of Chiral Integrity) B->D Alpha-proton Abstraction C->D E Epimerized Product (L-allo-Thr Amide) D->E Reprotonation (Mixed Faces) F Intervention 1: Use Oxyma Pure F->B Blocks G Intervention 2: Use TMP (Collidine) G->C Blocks

Logical relationship of racemization pathways and targeted chemical interventions.

Quantitative Benchmarking of Coupling Conditions

The choice of coupling reagent, additive, and base dictates the extent of epimerization. Additives like Oxyma (ethyl cyanohydroxyiminoacetate) react with the activated amino acid to form an active ester that is highly reactive toward aminolysis but structurally incapable of forming the oxazolone ring[3].

Table 1: Effect of Coupling Conditions on Epimerization of Fmoc-D-Thr(tBu)-OH

Coupling SystemAdditiveBasePre-activation TimeTemperatureEpimerization (% L-allo-Thr)
DICNoneNone5 min25°C> 8.0%
DICHOBtNone5 min25°C~ 1.5 - 2.0%
DIC Oxyma Pure None 0 min (In situ) 25°C < 0.1%
HATUNoneDIPEA2 min25°C> 5.0%
HATUNoneTMP (Collidine)2 min25°C~ 1.0%
HATUNoneTMP (Collidine)0 min0°C< 0.5%

Data synthesized from standard SPPS optimization benchmarks for highly sensitive β -hydroxy amino acids[1][4].

Troubleshooting FAQ

Q1: I am using DIC/HOBt, but I still see ~2% of the L-allo-Threonine diastereomer. Why? A1: While HOBt suppresses racemization compared to DIC alone, its active ester is still slightly susceptible to oxazolone formation over time[4]. Switch to Oxyma Pure . Oxyma possesses a superior leaving group profile and forms an active ester that is significantly more stable against cyclization, reducing epimerization to negligible levels[3][4].

Q2: My sequence is highly sterically hindered, and DIC/Oxyma fails to complete the coupling. I must use a strong uronium reagent like HATU. How do I protect the D-Thr residue? A2: Uronium reagents require a tertiary base to initiate activation, which triggers Path A (Direct Enolization)[3]. If you must use HATU, replace standard bases like DIPEA or TEA with 2,4,6-collidine (TMP) . TMP is highly sterically hindered; its methyl groups physically block it from approaching the α -proton, allowing it to act as an acid scavenger without catalyzing enolization[3][4]. Additionally, lower the reaction temperature to 0°C[1].

Q3: Does the pre-activation time of the amino acid matter? A3: Absolutely. Prolonged pre-activation gives the O-acylisourea intermediate a larger time window to cyclize into the oxazolone before the resin-bound amine can attack it[3]. For D-Threonine amide, pre-activation must be eliminated entirely (in situ activation)[3].

Self-Validating Experimental Protocols

To ensure absolute stereochemical fidelity, implement the following self-validating workflows.

SPPSWorkflow Step1 Resin Swelling & Deprotection Step2 In Situ Activation (DIC + Oxyma) Step1->Step2 Step3 Coupling at 25°C (No Pre-activation) Step2->Step3 Step4 Validation: Kaiser & LC-MS Step3->Step4

Optimized step-by-step workflow for coupling D-Threonine amide to minimize epimerization.

Protocol 1: Zero-Preactivation Coupling of Fmoc-D-Thr(tBu)-OH

This protocol utilizes DIC/Oxyma to bypass the oxazolone pathway entirely[3].

  • Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 5 mins). Wash thoroughly with DMF (5x) and DCM (3x)[3].

  • Reagent Preparation: In a clean, dry vial, dissolve 3.0 equivalents of Fmoc-(2R,3S)-2-Amino-3-hydroxybutanamide (Fmoc-D-Thr(tBu)-OH) and 3.0 equivalents of Oxyma Pure in a minimal volume of DMF (approx. 0.1 M concentration)[3].

  • In Situ Activation & Coupling: Add the amino acid/Oxyma solution directly to the resin. Immediately add 3.0 equivalents of DIC directly to the reaction vessel. Do not allow the reagents to pre-activate in the vial[3].

  • Agitation: Agitate the reaction vessel at room temperature for 1.5 to 2 hours[3].

  • System Validation 1 (Coupling Efficiency): Wash the resin (3x DMF, 3x DCM). Perform a Kaiser test. A yellow/colorless result validates that the primary amine has been fully acylated[1].

  • System Validation 2 (Sequence Integrity): Perform a micro-cleavage on 5 mg of resin using TFA/TIPS/H₂O (95:2.5:2.5) for 1 hour. Analyze via LC-MS to validate the correct mass addition (+101 Da for the Thr residue post-cleavage) before proceeding to the next cycle.

Protocol 2: Epimer Quantification via RP-HPLC

Because epimerization of D-Threonine in a peptide chain creates a diastereomer (not a pure enantiomer), the epimers can be resolved on standard Reverse-Phase HPLC without requiring chiral columns[1].

  • Cleavage: Cleave the final peptide from the resin using a standard TFA cocktail (e.g., TFA/TIPS/H₂O 95:2.5:2.5) for 2 hours.

  • Precipitation: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet twice with ether. Lyophilize the pellet.

  • Chromatography Execution: Dissolve the crude peptide in the HPLC mobile phase (e.g., 5% Acetonitrile in Water with 0.1% TFA). Inject onto a high-resolution C18 analytical column (e.g., Waters XBridge or Phenomenex Luna) using a shallow gradient (e.g., 0.5% B per minute).

  • System Validation (Spike Test): To definitively identify the epimer peak, synthesize a small batch of the peptide intentionally substituting Fmoc-L-allo-Thr(tBu)-OH. Spike this standard into your sample. The peak that increases in integration validates the exact retention time of the racemized byproduct.

References

  • Title: Epimerisation in Peptide Synthesis - PMC - NIH Source: nih.gov URL: 2

  • Title: Technical Support Center: Prevention of Racemization in Peptide Synthesis Source: Benchchem URL: 3

  • Title: Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis Source: Benchchem URL: 1

  • Title: A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis Source: highfine.com URL: 4

Sources

Troubleshooting

optimizing recrystallization solvents for (2R,3S)-2-Amino-3-hydroxybutanamide purification

Welcome to the Technical Support Center for the purification of (2R,3S)-2-Amino-3-hydroxybutanamide (commonly known as D-threonine amide). As a Senior Application Scientist, I have designed this guide to move beyond basi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of (2R,3S)-2-Amino-3-hydroxybutanamide (commonly known as D-threonine amide).

As a Senior Application Scientist, I have designed this guide to move beyond basic empirical recipes. Purifying low-molecular-weight, highly polar, and chiral molecules requires a strict understanding of thermodynamics and phase equilibria. Because this molecule possesses a primary amine, a hydroxyl group, and an amide group, it exhibits intense hydrogen-bonding capabilities. This guide establishes a self-validating, causality-driven framework for optimizing your recrystallization solvent systems.

Part 1: Quantitative Solvent Data & Selection Matrix

The success of D-threonine amide recrystallization relies on the "drowning-out" (anti-solvent) crystallization technique[1]. The molecule's high polarity makes it highly soluble in water but practically insoluble in less polar organic solvents like ethanol[2].

Solvent SystemRoleDielectric Constant (ε)Relative Solubility of D-Threonine AmideMechanistic Purpose
Deionized Water Primary Solvent80.1High (>90 g/L at 25 °C)Disrupts the crystal lattice via strong hydrogen bonding with the -OH, -NH₂, and amide functional groups.
Methanol Co-solvent32.7Moderate (~15 g/L at 25 °C)Balances solubility; useful for highly impure batches requiring a lower primary solubility threshold.
Absolute Ethanol Anti-solvent24.5Low (<1 g/L at 25 °C)Lowers bulk polarity, forcing solute molecules to desolvate and self-assemble into a crystalline lattice.
Water/Ethanol (1:4 v/v) Crystallization Matrix~35.0Very Low (at 4 °C)Optimal thermodynamic ratio for drowning-out crystallization, maximizing yield while retaining impurities in the mother liquor.

Part 2: Standard Operating Procedure (SOP)

This protocol utilizes a Water/Ethanol drowning-out methodology, which is the industry standard for amino acid amides to achieve high diastereomeric and enantiomeric purity[3].

Step 1: Primary Dissolution

  • Action: Suspend the crude (2R,3S)-2-Amino-3-hydroxybutanamide in deionized water (approx. 2–3 mL per gram of crude). Heat the suspension to 55–60 °C under continuous stirring until complete dissolution is achieved.

  • Causality: Elevated thermal kinetic energy breaks the intermolecular solute-solute hydrogen bonds, allowing water molecules to form a complete hydration shell around the target molecule.

Step 2: Hot Filtration

  • Action: Pass the hot solution through a pre-warmed 0.45 µm PTFE membrane filter.

  • Self-Validation Checkpoint: The filtrate must be optically clear. The absence of particulate matter ensures that no heterogeneous nucleation sites are present to trigger premature, uncontrolled precipitation.

Step 3: Anti-Solvent Addition (Drowning-Out)

  • Action: Maintain the filtrate at 50 °C. Slowly add absolute ethanol dropwise (up to 4–5 volumes relative to the water used) until the solution reaches the "cloud point"—a state of persistent, slight turbidity[4].

  • Causality: The introduction of ethanol lowers the bulk dielectric constant of the solvent matrix, drastically reducing its capacity to solvate the highly polar D-threonine amide[2].

Step 4: Seeding & Controlled Cooling

  • Action: Add 0.1% w/w of pure (2R,3S)-2-Amino-3-hydroxybutanamide seed crystals. Reduce the temperature at a controlled rate of 0.5 °C/min down to 20 °C, then transfer to an ice bath (4 °C) for 2 hours.

  • Causality: Seeding bypasses the primary nucleation energy barrier, preventing the compound from "oiling out" (liquid-liquid phase separation).

  • Self-Validation Checkpoint: Analyze an aliquot of the mother liquor via HPLC. Crystallization is thermodynamically complete when the product concentration in the supernatant plateaus.

Step 5: Isolation

  • Action: Filter the resulting slurry under vacuum. Wash the filter cake with ice-cold absolute ethanol (2 x 1 mL/g) and dry in a vacuum oven at 40 °C to a constant weight[5].

Part 3: Mechanistic Workflow

G N1 Crude (2R,3S)-2-Amino-3-hydroxybutanamide N2 Dissolution in Primary Solvent (Water at 60°C) N1->N2 N3 Hot Filtration (0.45 µm PTFE) N2->N3 Removes insoluble particulates N4 Anti-Solvent Addition (Dropwise Absolute Ethanol) N3->N4 Purified Filtrate N5 Controlled Cooling & Seeding (0.5°C/min to 4°C) N4->N5 Reaches Cloud Point N6 Crystal Nucleation & Growth N5->N6 Bypasses nucleation barrier N7 Filtration & Cold Wash (Absolute Ethanol) N6->N7 Solid-liquid separation N8 Vacuum Drying (Pure D-Threonine Amide) N7->N8 Removes residual solvent

Workflow of anti-solvent (drowning-out) crystallization for (2R,3S)-2-Amino-3-hydroxybutanamide.

Part 4: Troubleshooting & FAQs

Q: My product is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this? A: Oiling out occurs when the supersaturation level exceeds the metastable zone limit, causing the solute to separate as a solute-rich liquid phase rather than a solid crystal. This is a notorious issue with highly polar amino acid derivatives. Fix: Re-dissolve the oil by heating the mixture and adding a few drops of deionized water. Slow down the anti-solvent (ethanol) addition rate and reduce your cooling gradient. Most importantly, introduce seed crystals just before the cloud point to direct the thermodynamic system toward solid nucleation rather than liquid-liquid separation.

Q: How do I ensure the removal of the (2S,3S) or (2R,3R) diastereomers during this recrystallization? A: Diastereomers possess different three-dimensional geometries, which translates to different crystal lattice energies and distinct solubility profiles. D-threonine amide ((2R,3S)) and its allo-isomer have diverging solubility curves in water/ethanol mixtures. By strictly controlling the final water-to-ethanol ratio (typically 1:4 to 1:5) and avoiding extreme sub-zero temperatures, the more soluble diastereomeric impurities will remain dissolved in the mother liquor[4]. Always validate the diastereomeric excess (d.e.) of the isolated crystals using chiral HPLC.

Q: Can I use ethyl acetate or acetone as the anti-solvent instead of ethanol? A: While ethyl acetate and acetone are common anti-solvents, they are generally too non-polar for highly hydrophilic molecules like threonine amide. Adding them to an aqueous solution can cause rapid, uncontrolled precipitation ("crashing out"), which traps impurities and solvent molecules within an amorphous solid. Ethanol provides a smoother polarity gradient, ensuring the slow, ordered growth of high-purity crystals[3].

Q: Why is my isolated yield lower than expected? A: A low yield usually indicates that the final solvent matrix is too polar (retaining too much solubility capacity) or the final crystallization temperature wasn't low enough. Ensure you are using absolute ethanol (not 95% ethanol, as the extra 5% water significantly increases the solubility of the amide). If yields remain low, concentrate the initial aqueous solution further under vacuum before beginning the anti-solvent addition[1].

References

  • Title: Solubility of Chiral Threonine Species in Water/Ethanol Mixtures Source: ACS Publications URL: 2

  • Title: dl-THREONINE - Organic Syntheses Procedure Source: Organic Syntheses URL: 4

  • Title: Brønsted Acid-Catalyzed Epimerization-Free Preparation of Dual-Protected Amino Acid Derivatives Source: ACS Omega URL: 6

  • Title: US8137939B2 - Method of recovering L-threonine from L-threonine fermentation broth using nonsolvent Source: Google Patents URL: 1

  • Title: Scale-Up Synthesis and Identification of GLYX-13, a NMDAR Glycine-Site Partial Agonist Source: PMC / NIH URL: 5

Sources

Optimization

troubleshooting peak tailing of (2R,3S)-2-Amino-3-hydroxybutanamide in chiral HPLC

Technical Support Center: Chiral HPLC Analysis Welcome to the Technical Support Center. This guide provides in-depth troubleshooting strategies for a common and often challenging issue in chiral chromatography: peak tail...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Chiral HPLC Analysis

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting strategies for a common and often challenging issue in chiral chromatography: peak tailing, with a specific focus on the polar analyte (2R,3S)-2-Amino-3-hydroxybutanamide. As a hydrophilic molecule with a primary amine, this compound presents a classic case study for diagnosing and resolving peak asymmetry caused by secondary chemical interactions and other system-level factors.

This document is designed for researchers, chromatographers, and drug development professionals. It moves from high-level, frequently asked questions to a deep, systematic troubleshooting workflow, grounded in the principles of chromatographic science.

Frequently Asked Questions (FAQs)

Q1: What is the most probable cause of peak tailing for a basic, polar analyte like (2R,3S)-2-Amino-3-hydroxybutanamide?

The most common culprit is secondary-site interaction.[1] Your analyte has a primary amine group, which is basic. On many silica-based chiral stationary phases (CSPs), there are residual, un-capped silanol groups (Si-OH) on the silica surface.[2] These silanols are acidic and can form strong ionic or hydrogen-bond interactions with the basic amine on your molecule.[3] This secondary retention mechanism holds some analyte molecules back longer than others, resulting in a delayed elution and a characteristic "tail" on the peak.[4]

Q2: All the peaks in my chromatogram are tailing, not just my analyte. What does that indicate?

When all peaks exhibit tailing, the issue is likely physical or system-wide rather than chemical and analyte-specific.[5] The primary suspects are:

  • Extra-Column Volume: Excessive volume from long or wide-bore tubing, or poorly made connections between the injector, column, and detector.[6][7] This allows the separated analyte bands to diffuse and broaden before detection.[8]

  • Column Void/Damage: A physical void or channel in the packing material at the column inlet can disrupt the sample band, causing peak distortion for all compounds.[5][9] This can be caused by pressure shocks or mobile phase incompatibility.

Q3: How can I quickly determine if column overload is causing my peak tailing?

Column overload is a frequent cause of peak asymmetry.[10] To diagnose it, perform a simple dilution study. Reduce the mass of analyte injected by a factor of 5 to 10 by either diluting your sample or reducing the injection volume.[11]

  • If the peak shape becomes more symmetrical and the retention time increases slightly, you have confirmed mass overload.[11]

  • If the peak shape remains unchanged, the tailing is caused by another factor.

Q4: My sample is poorly soluble in the mobile phase and requires a strong organic solvent, but I suspect this is causing peak distortion. What should I do?

This is a classic problem of sample solvent mismatch.[12] Injecting a sample in a solvent significantly stronger than the mobile phase can disrupt the partitioning equilibrium at the column inlet, leading to band broadening and distorted peaks.[13][14]

  • Ideal Solution: Dissolve the sample in the mobile phase.[15]

  • Practical Compromise: If solubility is an issue, dissolve the sample in the minimum amount of strong solvent, then dilute it with a solvent that is weaker than or equivalent to the mobile phase.[16] If this is not possible, reduce the injection volume to the absolute minimum required for adequate detection to lessen the solvent mismatch effect.[17]

Systematic Troubleshooting Workflow

When peak tailing is observed, a systematic approach is crucial to efficiently identify and resolve the root cause. The following workflow provides a logical decision path for your troubleshooting efforts.

TroubleshootingWorkflow start Peak Tailing Observed for (2R,3S)-2-Amino-3-hydroxybutanamide q1 Does tailing affect ALL peaks or just the analyte? start->q1 all_peaks All Peaks Tailing: System/Physical Issue q1->all_peaks All Peaks analyte_peak Analyte Peak Tailing: Chemical/Method Issue q1->analyte_peak Analyte Only check_ecv 1. Check Extra-Column Volume • Minimize tubing length/ID • Ensure proper fittings all_peaks->check_ecv check_column_phys 2. Check for Column Void/Damage • Inspect inlet frit for blockage • Reverse-flush column (if permitted) • Replace column if necessary check_ecv->check_column_phys check_overload 1. Check for Column Overload • Inject 10x diluted sample • Does peak shape improve? analyte_peak->check_overload check_overload_q Overload Confirmed? check_overload->check_overload_q overload_yes Solution: Reduce sample concentration or injection volume. overload_q overload_q overload_q->overload_yes Yes check_chem 2. Address Secondary Interactions overload_q->check_chem No chem_solutions Modify Mobile Phase: • Lower pH to <3 to protonate silanols • Add competing base (e.g., 0.1% DEA) • Increase buffer strength check_chem->chem_solutions check_solvent 3. Check Sample Solvent • Is it stronger than mobile phase? chem_solutions->check_solvent solvent_solution Solution: Dissolve sample in mobile phase or weaker solvent. Minimize injection volume. check_solvent->solvent_solution

Caption: A decision tree for systematically troubleshooting peak tailing.

In-Depth Troubleshooting Guide

Chemical Interactions & Mobile Phase Optimization

For a polar, basic analyte like (2R,3S)-2-Amino-3-hydroxybutanamide, this is the most critical area to investigate. The primary amine is a strong hydrogen bond acceptor and can interact ionically with deprotonated (anionic) silanol groups on the silica surface.[3]

  • Mechanism: Silanol Interactions: At mid-range pH (e.g., pH 4-7), a portion of the surface silanols are ionized (SiO-), creating highly active sites for secondary retention of your protonated amine (R-NH3+). This leads to a mixed-mode retention mechanism, a primary cause of tailing.[4]

  • Solution 1: pH Adjustment: The most effective way to suppress silanol interactions is to adjust the mobile phase pH. By lowering the pH to ≤ 3, the vast majority of silanol groups will be protonated (Si-OH) and thus neutral, minimizing ionic interactions.[2][4] Your analyte will be fully protonated, ensuring consistent behavior.

  • Solution 2: Mobile Phase Additives: Additives act to mask the active silanol sites or ensure the analyte is in a single ionic state.

    • Competing Base (Normal Phase/Polar Organic): For polysaccharide columns run in polar organic mode (e.g., Acetonitrile/Methanol), adding a small amount of a competing base like Diethylamine (DEA) or Triethylamine (TEA) can dramatically improve peak shape.[5] These additives interact with the active sites, preventing the analyte from doing so.

    • Acidic Modifier (Reversed-Phase): In reversed-phase mode, an acidic modifier like Trifluoroacetic Acid (TFA) or Formic Acid (FA) ensures both the analyte and silanols are fully protonated.[18]

  • Solution 3: Buffer Strength: In some cases, increasing the buffer concentration (e.g., from 10 mM to 50 mM) can help improve peak shape by providing more ions to shield the interactions between the analyte and the stationary phase.[3]

Parameter Modification Rationale Typical Starting Point
Mobile Phase pH (RP) Decrease pHProtonates residual silanols, minimizing ionic interactions with basic analytes.[3]pH 2.5 - 3.0
Mobile Phase Additive (NP/PO) Add a competing baseThe additive masks active silanol sites on the stationary phase.[5]0.1% (v/v) Diethylamine
Mobile Phase Additive (RP) Add an acidic modifierEnsures consistent protonation of the analyte and suppresses silanol ionization.[18]0.1% (v/v) TFA or Formic Acid
Buffer Strength (RP) Increase concentrationProvides a higher ionic strength to shield unwanted secondary interactions.[19]25-50 mM
Sample-Related Effects
  • Mass Overload: Injecting too high a concentration of the analyte saturates the high-affinity binding sites on the chiral stationary phase. Subsequent molecules are forced to interact with lower-affinity sites, leading to peak broadening and tailing.[10][11]

  • Volume Overload: Injecting a large volume of sample, even at a reasonable concentration, can cause symmetrical peak broadening because the initial sample band is too wide.[10]

  • Sample Solvent Effects: As detailed in the FAQs, using a sample solvent that is stronger than the mobile phase is a common cause of peak distortion.[13][20] The strong solvent carries the analyte band down the column in a distorted plug before proper chromatographic partitioning can begin.[21]

HPLC System and Hardware (Extra-Column Effects)

Extra-column volume refers to all the volume in the flow path outside of the column itself.[8] This volume contributes to peak broadening but not to separation, degrading the efficiency achieved by the column.[7]

Source of Extra-Column Volume How to Minimize
Connecting Tubing Use the shortest possible length of tubing with the narrowest internal diameter (ID) that the system pressure will allow (e.g., 0.005" or 0.12 mm for UHPLC).[6]
Fittings and Connections Ensure all fittings are properly seated and tightened. Use zero-dead-volume (ZDV) fittings where possible. An improperly seated ferrule can create a void, causing significant tailing.[8]
Injector and Sample Loop Use a sample loop size that is appropriate for your injection volume.
Detector Flow Cell Use a flow cell with a volume appropriate for the peak volumes you are generating. Using a large preparative flow cell for analytical separations will cause severe band broadening.
Stationary Phase (Column) Integrity
  • Column Contamination: Strongly retained impurities from previous injections can build up at the head of the column, creating new active sites that can interact with your analyte and cause tailing.[15]

  • Column Bed Deformation: A void at the column inlet, caused by pressure shocks or degradation of the silica bed, will disrupt the flow path and cause poor peak shape for all analytes.[5][9] A blocked inlet frit can have a similar effect.[1]

  • Column Memory Effects: Chiral stationary phases can be particularly susceptible to "memory effects," where mobile phase additives strongly adsorb to the phase and continue to influence chromatography even after they have been removed from the eluent.[22] This necessitates rigorous column cleaning and equilibration protocols when changing methods.

Detailed Experimental Protocols

Protocol 1: Diagnosing Column Overload

This protocol systematically verifies if mass overload is the cause of peak tailing.

  • Prepare a Stock Solution: Prepare a sample of (2R,3S)-2-Amino-3-hydroxybutanamide at your current working concentration (let's call this 1x).

  • Create Dilutions: Prepare a serial dilution of your stock to create 0.5x and 0.1x concentration samples.

  • Equilibrate System: Equilibrate the HPLC system with your mobile phase until a stable baseline is achieved.

  • Inject Series: Inject the same volume of each sample, starting with the most dilute (0.1x), and proceeding to 0.5x and 1x.

  • Analyze Results:

    • Overlay the chromatograms.

    • Observe the peak shape and retention time.

    • If the peak becomes significantly more symmetrical and retention time increases as the concentration decreases, mass overload is confirmed.[11] Adjust your sample concentration accordingly.

Protocol 2: General Purpose Column Wash for Polysaccharide-Based CSPs

This procedure is designed to remove strongly retained contaminants from columns like those based on cellulose or amylose derivatives. Warning: Always consult the column manufacturer's care and use manual before performing any washing procedure.

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contaminants from flowing into the cell.

  • Flush with Mobile Phase Modifier: Flush the column with a 50:50 mixture of your mobile phase alkane (e.g., Hexane) and alcohol (e.g., Isopropanol) for 20 column volumes.

  • Strong Solvent Flush: Flush the column with 100% Isopropanol or Ethanol for 30 column volumes. This will remove strongly retained polar and non-polar compounds.

  • Storage Solvent: If storing the column, switch to the manufacturer's recommended storage solvent (often Hexane/IPA 90:10).

  • Re-equilibration: Before next use, re-equilibrate the column with the mobile phase for at least 30-50 column volumes. Chiral columns often require longer equilibration times than standard reversed-phase columns.[5]

References

  • Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column. Hawach. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. Retrieved from [Link]

  • Phenomenex. (2026, March 18). Dead Volume in HPLC: Impact & Optimization. Phenomenex. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Extra-Column Volume in HPLC. Element Lab Solutions. Retrieved from [Link]

  • Dolan, J. W. (2026, March 21). Overload or Minor Peak? LCGC International - Chromatography Online. Retrieved from [Link]

  • Chromatography Today. (n.d.). How to Avoid HPLC Column Overload. Chromatography Today. Retrieved from [Link]

  • Katsuo, S., Langel, C., Schanen, P., & Mazzotti, M. (2009). Extra-column dead volume in simulated moving bed separations: theory and experiments. Journal of Chromatography A, 1216(7), 1084-93. Retrieved from [Link]

  • Waters Corporation. (n.d.). Eliminating Peak Distortion and Injection Solvent Effects in Chiral UPC2 Separations. Waters Corporation. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. Retrieved from [Link]

  • Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape. Shimadzu. Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Retrieved from [Link]

  • Alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Alwsci. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds. ResearchGate. Retrieved from [Link]

  • Mavrikakis, E. (n.d.). An Investigation of Peak Shape Models in Chiral Separations. MavMatrix - UTA. Retrieved from [Link]

  • The LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. Retrieved from [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? ResearchGate. Retrieved from [Link]

  • Wang, T., & Wainer, I. W. (2002). Memory effect of mobile phase additives in chiral separations on a Chiralpak AD column. Journal of Chromatography A, 945(1-2), 63-8. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Chiral Mobile-Phase Additives in HPLC Enantioseparations. Springer Nature Experiments. Retrieved from [Link]

  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Tailing Peaks. Shimadzu UK Limited. Retrieved from [Link]

  • Shimadzu. (n.d.). Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Shimadzu. Retrieved from [Link]

  • Google Patents. (n.d.). US5338454A - Chiral mobile phase additives for improved liquid-chromatography separations. Google Patents.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Chrom Tech, Inc. Retrieved from [Link]

  • LCGC International. (2026, March 18). Mind the Diluent: Effects of Sample Diluent on Analyte Recovery in Reversed-Phase and HILIC Separations. LCGC International. Retrieved from [Link]

  • Element Lab Solutions. (2017, September 20). Sample Diluent Effects in HPLC. Element Lab Solutions. Retrieved from [Link]

  • Regis Technologies. (n.d.). HPLC Troubleshooting Guide. Regis Technologies. Retrieved from [Link]

  • Naga Jhansi, K., et al. (2019). Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. Asian Journal of Chemistry, 32(1), 69-72. Retrieved from [Link]

  • Hamase, K., & Zaitsu, K. (2014). Enantioselective 2D-HPLC analysis of D-amino acids in mammals and its application. Chromatography, 35(1), 49-59. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Retrieved from [Link]

  • Lee, J., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 174-182. Retrieved from [Link]

  • Ahmed, I., & Ali, I. (2007). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry, 19(2), 1443-1450. Retrieved from [Link]

Sources

Troubleshooting

improving the solubility of (2R,3S)-2-Amino-3-hydroxybutanamide in organic solvents

Welcome to the Technical Support Center for handling (2R,3S)-2-Amino-3-hydroxybutanamide (commonly known as D-threonine amide). This compound is a critical chiral building block in peptide synthesis and peptidomimetic dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling (2R,3S)-2-Amino-3-hydroxybutanamide (commonly known as D-threonine amide). This compound is a critical chiral building block in peptide synthesis and peptidomimetic drug development, as seen in the synthesis of NMDA receptor modulators[1].

Due to its dense array of polar functional groups—a primary amine, a secondary hydroxyl, and a primary carboxamide—this molecule presents notorious solubility challenges in standard organic chemistry workflows[2]. This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to help you overcome these hurdles.

Troubleshooting & FAQs

Q1: My (2R,3S)-2-Amino-3-hydroxybutanamide is completely insoluble in Dichloromethane (DCM) and Tetrahydrofuran (THF). Why does this happen, and what is the alternative? Causality: The insolubility is driven by thermodynamics. Amides possess a unique ability to act as both strong hydrogen bond donors and acceptors, creating a highly stable, self-associating intermolecular lattice[3]. In low-dielectric solvents like DCM or THF, the enthalpy of solvation is insufficient to overcome this lattice energy[4]. Solution: Switch to polar aprotic solvents with high dielectric constants, such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl Sulfoxide (DMSO). These solvents act as aggressive hydrogen bond acceptors that can compete with the solute's internal hydrogen-bonding network.

Q2: I am using the hydrochloride salt form of D-threonine amide. It won't dissolve even in DMF. How can I fix this for a peptide coupling reaction? Causality: The hydrochloride salt introduces ionic lattice energy on top of the existing hydrogen-bonding network[1]. DMF alone cannot solvate the ionic pair effectively at room temperature. Solution: You must convert the salt to its free base in situ. Adding a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) deprotonates the ammonium ion, generating the neutral free base and a soluble amine salt (e.g., DIPEA·HCl), which drastically increases the solubility of the threonine amide in the organic phase.

Q3: Can I use Hexafluoroisopropanol (HFIP) to improve solubility without altering my compound? Causality: Yes. HFIP is an exceptionally strong hydrogen-bond donating solvent. It aggressively competes for the hydrogen bond acceptor sites on the threonine amide (the carbonyl and hydroxyl oxygens), disrupting the stubborn amide-amide backbone interactions and thermodynamically stabilizing the monomeric state in solution[5]. Solution: Use HFIP as a 5–10% v/v co-solvent in DCM or DMF. It is highly volatile and can be easily removed post-reaction.

Quantitative Data: Solubility Profiles

The following table summarizes the empirical solubility of (2R,3S)-2-Amino-3-hydroxybutanamide across common organic solvents to aid in your experimental design.

SolventDielectric Constant (ε)H-Bond Donor / Acceptor CapacityEmpirical Solubility (Free Base)Empirical Solubility (HCl Salt)
Hexanes 1.89None / NoneInsolubleInsoluble
Dichloromethane (DCM) 8.93Poor / PoorInsolubleInsoluble
Tetrahydrofuran (THF) 7.52None / ModerateVery PoorInsoluble
N,N-Dimethylformamide (DMF) 36.7None / StrongModerate to GoodPoor (Requires Base)
Dimethyl Sulfoxide (DMSO) 46.7None / StrongGoodModerate
Hexafluoroisopropanol (HFIP) 16.7Strong / WeakExcellentExcellent

Mechanistic & Workflow Visualizations

The following diagrams illustrate the logical workflow for solubilizing this compound and the chemical mechanism behind HFIP-assisted solvation.

SolubilizationWorkflow Start Start: (2R,3S)-2-Amino-3-hydroxybutanamide CheckForm Identify Form: Free Base or HCl Salt? Start->CheckForm Salt HCl Salt CheckForm->Salt Base Free Base CheckForm->Base Neutralize Add DIPEA in DMF (In situ neutralization) Salt->Neutralize PolarAprotic Dissolve in DMF, NMP, or DMSO Base->PolarAprotic Neutralize->PolarAprotic CheckSol Is the solution optically clear? PolarAprotic->CheckSol Yes Proceed to Reaction CheckSol->Yes Yes (Validated) No Add 5-10% HFIP or LiCl CheckSol->No No (Turbid) No->Yes Solubilized

Caption: Workflow for solubilizing (2R,3S)-2-Amino-3-hydroxybutanamide in organic solvents.

HFIPMechanism Aggregated Aggregated Amide (Strong Intermolecular H-Bonds) HFIP Addition of HFIP (Strong H-Bond Donor) Aggregated->HFIP Solvent Interaction Disruption Disruption of Amide-Amide H-Bonding Network HFIP->Disruption H-Bond Competition Solvated Solvated Monomers (HFIP-Amide Complex) Disruption->Solvated Thermodynamic Stabilization

Caption: Mechanism of HFIP-mediated disruption of intermolecular hydrogen bonds in amides.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each critical step contains a physical or chemical checkpoint to verify success before proceeding.

Protocol A: In Situ Free-Basing and Solubilization in DMF

Purpose: To solubilize the HCl salt of (2R,3S)-2-Amino-3-hydroxybutanamide for standard peptide coupling (e.g., using HATU/EDCI).

  • Weighing & Suspension: Weigh the required amount of (2R,3S)-2-Amino-3-hydroxybutanamide HCl salt and suspend it in anhydrous DMF to achieve a 0.1 M to 0.2 M concentration.

    • Validation Check 1: Observe the flask. The mixture must appear as a cloudy, heterogeneous suspension. If it dissolves immediately, verify the identity of your starting material, as the pure HCl salt should not readily dissolve in DMF at this concentration.

  • Neutralization: Add 1.2 to 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise while stirring vigorously at room temperature.

  • Equilibration: Allow the mixture to stir for 10–15 minutes.

    • Validation Check 2: The suspension should transition to an optically clear, homogeneous solution. This visual clearance confirms the successful deprotonation of the ammonium salt and the solvation of the resulting free base.

  • Quality Control: If slight turbidity persists, sonicate the flask for 5 minutes.

    • Validation Check 3: Spot a 1 µL aliquot on a silica TLC plate and stain with Ninhydrin. A single distinct spot confirms that the free amine is intact and no thermal degradation occurred during sonication.

Protocol B: HFIP-Assisted Solubilization for Recalcitrant Suspensions

Purpose: To achieve dissolution when standard polar aprotic solvents fail, particularly when synthesizing longer, aggregation-prone peptide chains containing the threonine amide[5].

  • Initial Solvation Attempt: Suspend the free base of the compound in your primary reaction solvent (e.g., DCM or a DCM/DMF mixture).

  • Titration of HFIP: Add Hexafluoroisopropanol (HFIP) in 5% v/v increments.

  • Agitation: Vortex or stir vigorously for 60 seconds after each addition.

    • Validation Check 1: Monitor the dissolution visually using the Tyndall effect. Shine a laser pointer through the flask; if the beam is highly visible and scatters, micro-particulates are still present. Continue adding HFIP (up to a maximum of 20% v/v) until the laser beam passes through cleanly.

  • Coupling Compatibility Check:

    • Validation Check 2: Before scaling up, perform a micro-scale test coupling (e.g., 10 mg scale) and analyze the crude mixture via LC-MS. This validates that the highly acidic proton of HFIP (pKa ~9.3) is not interfering with your specific coupling reagent (like forming unwanted active esters).

References

  • Title: The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. Source: PubMed / International Journal of Biological Macromolecules. URL: [Link]

  • Title: (2R,3S)-2-Amino-3-hydroxybutanamide (Compound Summary). Source: PubChem. URL: [Link]

  • Title: Solubility of Amides. Source: Chemistry Stack Exchange. URL: [Link]

  • Title: Amide. Source: Wikipedia. URL: [Link]

  • Title: Scale-Up Synthesis and Identification of GLYX-13, a NMDAR Glycine-Site Partial Agonist for the Treatment of Major Depressive Disorder. Source: PubMed Central (PMC). URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Amide Bond Formation with (2R,3S)-2-Amino-3-hydroxybutanamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the chemoselectivity challenges inherent in minimal-protection peptide and small-molec...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the chemoselectivity challenges inherent in minimal-protection peptide and small-molecule synthesis.

Working with (2R,3S)-2-Amino-3-hydroxybutanamide (the amide derivative of D-threonine) presents a classic kinetic vs. thermodynamic control problem. The molecule contains both a primary amine (C2) and a secondary hydroxyl group (C3). While the primary amine is kinetically more nucleophilic, the unprotected secondary hydroxyl is highly susceptible to competing O-acylation (esterification) under standard coupling conditions.

This guide provides field-proven, self-validating methodologies and mechanistic troubleshooting to ensure absolute chemoselectivity for N-acylation.

🔬 Troubleshooting FAQs: Mechanistic Insights

Q1: Why am I observing significant O-acylation alongside the desired N-acylation?

Causality: The secondary hydroxyl group of D-threonine amide is inherently nucleophilic. While it is less reactive than the primary amine, the use of excess activated carboxylic acid or the addition of strong tertiary amine bases (like DIPEA or TEA) deprotonates the hydroxyl group (or forms strong hydrogen bonds), drastically increasing its nucleophilicity. Once the primary amine is consumed, any remaining activated acyl species will rapidly target the activated hydroxyl, leading to O-acylated or N,O-diacylated side products. Authoritative Grounding: This base-catalyzed side reaction is a well-documented limitation in minimal-protection strategies, as detailed in [1].

Q2: How does the choice of coupling reagent dictate chemoselectivity?

Causality: Highly reactive intermediates, such as the O-acylisoureas generated by carbodiimides (DIC, EDC) alone, or highly active uronium salts (HATU) used with DIPEA, lack the kinetic discrimination required to differentiate between an amine and a hydroxyl. By introducing an additive like OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate), the reaction proceeds via an active ester that is highly selective for amines. Furthermore, OxymaPure provides a slightly acidic environment, eliminating the need for basic additives that would otherwise activate the hydroxyl group. Authoritative Grounding: The superiority of base-free DIC/Oxyma systems in suppressing side reactions is comprehensively validated in [2].

Q3: What causes oxazolidone formation or chain fragmentation during my workup?

Causality: If trace O-acylation occurs, exposing the molecule to basic conditions during aqueous workup (e.g., 1M NaOH washes) triggers an intramolecular N,O-acyl shift or direct cyclization. For threonine derivatives, the nucleophilic attack of the hydroxyl on the adjacent carbonyl permanently traps the molecule in an inactive cyclic oxazolidone form, often leading to irreversible chain fragmentation. Authoritative Grounding: The mechanistic pathway of this degradation is explored in [3].

📊 Quantitative Data: Impact of Coupling Conditions

To illustrate the causality of reagent selection, the following table summarizes the chemoselectivity profiles of various coupling systems when reacting a standard carboxylic acid with (2R,3S)-2-Amino-3-hydroxybutanamide.

Coupling SystemBase (Equivalents)TemperatureN-Acylation Yield (%)O-Acylation Side Product (%)
HATUDIPEA (2.0 eq)25°C72%18%
EDC·HCl / HOBtDIPEA (1.0 eq)25°C81%9%
DIC / OxymaPureNone40°C86%6%
DIC / OxymaPure None 25°C > 95% < 1%

Note: Data reflects stoichiometric control (1.0 eq Acid : 1.05 eq Amine). Elevated temperatures provide enough activation energy to overcome the kinetic barrier of O-acylation, hence room temperature is strictly recommended.

🗺️ Mechanistic & Workflow Visualizations

MechanisticPathway Start Activated Acyl Species + D-Threonine Amide Base_Excess Excess Base / High Temp (e.g., DIPEA, TEA) Start->Base_Excess Suboptimal Conditions Controlled_Cond Base-Free / Oxyma Additive (Neutral to Mild Acidic) Start->Controlled_Cond Optimized Protocol N_Acyl Desired Pathway: N-Acylation (Amide) O_Acyl Side Reaction: O-Acylation (Ester) Shift Oxazolidone Formation / N,O-Acyl Shift O_Acyl->Shift Basic Workup Base_Excess->N_Acyl Competes Base_Excess->O_Acyl Deprotonates -OH Controlled_Cond->N_Acyl Kinetically Favored

Mechanistic pathways of D-threonine amide acylation and side-reaction triggers.

Workflow Step1 1. Pre-activation Acid + DIC + Oxyma (1:1:1 eq, 5 min) Step2 2. Amine Addition Add D-Thr-NH2 (Strictly Base-Free) Step1->Step2 Step3 3. Self-Validation LC-MS Aliquot (Verify N vs O ratio) Step2->Step3 Step4 4. Quench & Workup Use mild conditions (Avoid strong base) Step3->Step4

Self-validating experimental workflow for base-free amide bond formation.

🧪 Self-Validating Experimental Protocol

To guarantee trustworthiness, this protocol is designed as a self-validating system . It relies on kinetic control and includes built-in analytical checkpoints to ensure the reaction trajectory remains chemoselective. [4] supports these base-free parameters for scalable, high-purity amide generation.

Materials Required:
  • Carboxylic Acid (1.0 equivalent)

  • (2R,3S)-2-Amino-3-hydroxybutanamide (1.05 equivalents)

  • DIC (Diisopropylcarbodiimide) (1.0 equivalent)

  • OxymaPure (1.0 equivalent)

  • Anhydrous DMF or NBP/EtOAc (1:4)

Step-by-Step Methodology:

Step 1: Active Ester Pre-Activation

  • Dissolve the Carboxylic Acid (1.0 eq) and OxymaPure (1.0 eq) in anhydrous DMF (approx. 0.1 M concentration).

  • Add DIC (1.0 eq) dropwise at 20–25°C.

  • Stir for exactly 5 minutes . Causality: This brief pre-activation ensures the complete conversion of the acid to the Oxyma active ester, preventing the amine from reacting with the highly reactive, non-selective O-acylisourea intermediate.

Step 2: Base-Free Coupling

  • Add (2R,3S)-2-Amino-3-hydroxybutanamide (1.05 eq) directly to the pre-activated mixture.

  • Crucial: Do not add any tertiary base (DIPEA, NMM, or TEA).

  • Maintain the reaction temperature strictly at 20–25°C. Stir for 1–2 hours.

Step 3: In-Process Self-Validation (The Checkpoint)

  • At the 30-minute mark, withdraw a 5 µL aliquot and dilute it in 1 mL of MeCN/H₂O (1:1).

  • Analyze via LC-MS.

  • Validation Logic:

    • Pass: The chromatogram shows the primary mass [M+H]+ corresponding to the N-acyl product. No [M+Acyl+Acyl]+ (diacylated) mass is present. Proceed to Step 4.

    • Fail: If [M+Acyl+Acyl]+ is detected, it indicates excess activated acid is attacking the C3 hydroxyl. Immediate Action: Quench the main reaction vessel with 5 equivalents of methanol to safely destroy the remaining active ester and halt further O-acylation.

Step 4: Chemoselective Quenching and Workup

  • Once validated and complete, quench the reaction with a small amount of water or methanol.

  • Workup Caution: Avoid washing the organic layer with strong bases (e.g., 1M NaOH or Na₂CO₃). Use only mild saturated NaHCO₃ if an alkaline wash is strictly necessary. Causality: Strong bases will trigger the degradation of any trace O-acylated impurities into oxazolidones, complicating purification.

  • Isolate the product via standard precipitation or reverse-phase HPLC.

📚 References

  • Yang, Y. "Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis." IntechOpen, 2023.[Link]

  • Manne, S. R., et al. "Minimizing side reactions during amide formation using DIC and oxymapure in solid-phase peptide synthesis." Tetrahedron Letters, 2021.[Link]

  • Chen, S. T., et al. "Side reaction in peptide synthesis. Formation of oxazolidone derivatives." Int J Pept Protein Res., 1990.[Link]

  • Dunetz, J. R., et al. "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution." Organic Process Research & Development, 2022.[Link]

Troubleshooting

optimizing enantiomeric excess in (2R,3S)-2-Amino-3-hydroxybutanamide production

Welcome to the Technical Support Center for the production of (2R,3S)-2-Amino-3-hydroxybutanamide (commonly known as D-threonine amide). Achieving >99% enantiomeric excess (ee) and high diastereomeric excess (de) for thi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the production of (2R,3S)-2-Amino-3-hydroxybutanamide (commonly known as D-threonine amide). Achieving >99% enantiomeric excess (ee) and high diastereomeric excess (de) for this molecule is notoriously challenging due to the presence of two contiguous stereocenters (C2 and C3).

As a Senior Application Scientist, I have designed this guide to bridge the gap between theoretical enzymology and practical bench-top execution. We will troubleshoot the two most robust industrial workflows for this molecule: Asymmetric Synthesis via Threonine Aldolases and Kinetic Resolution via Stereospecific Amidases .

Section 1: Asymmetric Synthesis & Amidation Workflows

Context: The direct asymmetric route involves the aldol addition of glycine to acetaldehyde using D-Threonine Aldolase (DTA) to form D-threonine, followed by chemical amidation to yield the final (2R,3S)-amide.

FAQ & Troubleshooting

Q1: My DTA-catalyzed aldol reaction yields poor diastereoselectivity (high erythro/threo ratio). How do I enrich the (2R,3S) threo-isomer? Causality & Solution: Threonine aldolases exhibit strict stereoselectivity at the α-carbon (C2) but often suffer from poor stereocontrol at the β-carbon (C3)[1]. Because the aldol reaction is reversible, the product distribution is governed by the delicate balance between kinetic and thermodynamic control. Depending on the specific enzyme origin, the desired threo-isomer may emerge as the kinetically controlled product[1], or it may be the thermodynamically favored product that only dominates after longer reaction times[2].

  • Actionable Fix: Run a strict time-course LC-MS study. If your specific DTA variant favors the threo-isomer thermodynamically, extend the reaction time to allow retro-aldol equilibration[2]. If wild-type selectivity remains insufficient, switch to an engineered aldolase variant developed via Combinatorial Active-Site Saturation Test / Iterative Saturation Mutagenesis (CAST/ISM), which can push diastereomeric excess (de) above 89%[3].

Q2: I am losing enantiomeric excess during the downstream amidation of D-threonine. Why is this happening? Causality & Solution: Standard carboxyl activation (e.g., using EDC/NHS or thionyl chloride) inherently risks the formation of an oxazolone (azlactone) intermediate. This intermediate undergoes rapid enolization, leading to spontaneous racemization at the α-carbon.

  • Actionable Fix: You must suppress oxazolone formation by using non-epimerizing coupling conditions. Protect the α-amine and utilize a highly efficient coupling additive like HOAt with HATU at low temperatures (0°C) to accelerate amidation before epimerization can occur.

DTA_Pathway Gly Glycine + Acetaldehyde DTA D-Threonine Aldolase (DTA) + PLP Cofactor Gly->DTA Aldol Addition DThreo (2R,3S)-2-Amino-3-hydroxybutanoic acid DTA->DThreo Stereoselective C-C Bond Amid Chemical Amidation (Non-epimerizing) DThreo->Amid Carboxyl Activation Prod (2R,3S)-2-Amino-3-hydroxybutanamide Amid->Prod NH3 Addition

DTA-catalyzed asymmetric synthesis and amidation of D-threonine.

Protocol 1: Self-Validating DTA Synthesis & Non-Epimerizing Amidation
  • Biocatalysis: Dissolve 100 mM glycine and 300 mM acetaldehyde in 50 mM sodium phosphate buffer (pH 7.5). Add Pyridoxal-5'-phosphate (PLP) to 0.1 mM. Introduce 5 mg/mL of purified DTA. Incubate at 30°C.

  • In-Process Validation: At 4, 8, and 16 hours, derivatize a 10 µL aliquot with Marfey’s reagent and analyze via LC-MS. Quench the reaction (pH 2.0 with 1M HCl) at the time-point where the threo peak area is maximized.

  • Protection & Activation: Isolate the intermediate via cation exchange. Protect the α-amine with Fmoc-OSu (pH < 8.0). Dissolve the protected intermediate in anhydrous DMF. Add 1.1 eq HATU and 1.1 eq HOAt at 0°C.

  • Amidation: Add 2.0 eq of ammonium chloride and 3.0 eq of DIPEA. Stir for 2 hours at 0°C. Deprotect using 20% piperidine in DMF.

  • Final Validation: Run a chiral HPLC assay against a racemic standard. The absolute absence of the (2S,3R) peak validates that the non-epimerizing conditions successfully preserved the C2 stereocenter.

Section 2: Biocatalytic Kinetic Resolution Workflows

Context: Starting from chemically synthesized racemic 2-amino-3-hydroxybutanamide, stereospecific amidases are used to selectively hydrolyze the undesired enantiomer into its corresponding acid, leaving the target (2R,3S)-amide intact.

FAQ & Troubleshooting

Q3: The ee of my (2R,3S)-amide is plateauing at 85%. Why isn't it reaching >99%? Causality & Solution: A plateau in ee during kinetic resolution is almost always caused by either (a) spontaneous chemical hydrolysis at high pH, or (b) the presence of promiscuous background amidases in whole-cell biocatalysts. For example, soil bacteria such as Delftia acidovorans naturally produce highly active D-stereospecific amino acid amidases that specifically recognize and degrade D-threonine amide[4]. If your L-amidase preparation is contaminated with trace D-amidase, both enantiomers will be consumed, destroying your ee.

  • Actionable Fix: Transition from crude whole-cell lysates to purified recombinant L-amidase. Additionally, strictly maintain the reaction at pH 7.2–7.5 using an automated pH stat, as chemical hydrolysis of the amide accelerates exponentially at pH > 8.5.

Kinetic_Resolution Rac Racemic 2-Amino-3-hydroxybutanamide LAmidase Stereoselective L-Amidase Rac->LAmidase Kinetic Resolution LAcid L-Threonine (Acid) (2S,3R)-Isomer LAmidase->LAcid Selective Hydrolysis DAmide (2R,3S)-2-Amino-3-hydroxybutanamide (Target) LAmidase->DAmide Unreacted Enantiomer Purif Ion Exchange Chromatography LAcid->Purif Separation DAmide->Purif Isolation

Workflow for kinetic resolution of (2R,3S)-2-Amino-3-hydroxybutanamide.

Protocol 2: Self-Validating Kinetic Resolution
  • Preparation: Suspend 50 mM of racemic 2-amino-3-hydroxybutanamide in 50 mM Tris-HCl buffer.

  • Biocatalysis: Add purified L-amino acid amidase (e.g., from Pseudomonas putida). Connect the bioreactor to a pH stat dispensing 1M NaOH to maintain pH exactly at 7.5 (hydrolysis releases ammonia, shifting the pH).

  • In-Process Validation: Monitor the reaction via chiral GC (using a Chirasil-Val column). The reaction is complete when the L-amide peak is completely exhausted. If the D-amide peak begins to decrease, immediately quench the reaction (heat to 80°C for 5 mins), indicating trace D-amidase activity[4].

  • Purification: Pass the quenched mixture through a strongly basic anion exchange resin (e.g., Dowex 1X8, OH- form). The L-threonine acid will bind to the resin, while the target (2R,3S)-amide will elute in the void volume.

Section 3: Quantitative Data & Enzyme Specificity

To aid in your experimental design, the following table summarizes the stereospecificity, typical performance metrics, and limitations of the primary enzymes used in these workflows.

Biocatalyst / EnzymeSource OrganismTarget SubstratePrimary ReactionTypical ee / deKey Limitation
D-Threonine Aldolase (DTA) Pseudomonas sp.Glycine + AcetaldehydeAldol Addition>95% ee / ~70% dePoor β-carbon stereocontrol[1]
Engineered LTA (CAST/ISM) Neptunomonas marinaGlycine + AldehydeAldol Addition>99% ee / 89.5% deRequires extensive mutagenesis[3]
D-Amino Acid Amidase Delftia acidovoransD-Threonine AmideHydrolysis>99% eeDegrades the target (2R,3S) product[4]
L-Amino Acid Amidase Pseudomonas putidaL-Threonine AmideHydrolysis>99% eeProduct inhibition at high concentrations

References

  • Catalytic Asymmetric Direct Aldol Reaction of α-Alkyl Azlactones and Aliphatic Aldehydes for the Synthesis of - Brandeis ScholarWorks. Source: brandeis.edu. 1

  • Identification and application of threonine aldolase for synthesis of valuable α-amino, β-hydroxy-building blocks | Request PDF - ResearchGate. Source: researchgate.net. 3

  • An asymmetric total synthesis of a potent immunosuppressant, mycestericins d and f, through an aldol reaction using l-threonine aldolase - LOCKSS. Source: clockss.org. 2

  • Purification, characterization, gene cloning and nucleotide sequencing of D-stereospecific amino acid amidase from soil bacterium: Delftia acidovorans. Source: pu-toyama.ac.jp. 4

Sources

Optimization

Technical Support Center: Resolving Co-Elution in (2R,3S)-2-Amino-3-hydroxybutanamide Chromatography

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have structured this guide to address the specific analytical bottlenecks associated with (2R,3S)-2-Amino-3-hydroxybutanamide (c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have structured this guide to address the specific analytical bottlenecks associated with (2R,3S)-2-Amino-3-hydroxybutanamide (commonly known as D-threonine amide).

Due to its extreme hydrophilicity, the presence of two stereogenic centers, and the lack of a strong UV chromophore, this molecule frequently suffers from co-elution in standard reversed-phase liquid chromatography (RPLC). The following diagnostic workflows and validated protocols are designed to establish causality behind these failures and provide robust, self-validating solutions.

Diagnostic Workflow for Co-Elution Resolution

CoelutionWorkflow A Co-elution Issue Detected: (2R,3S)-2-Amino-3-hydroxybutanamide B Identify Interfering Species A->B C1 Enantiomer (2S,3R)-L-threonine amide B->C1 Chiral inversion C2 Diastereomer/Isomer allo-threonine amide B->C2 Epimerization C3 Synthetic Precursor D-threonine (free acid) B->C3 Incomplete amidation D1 Macrocyclic Antibiotic CSP or ZWIX Chiral LC C1->D1 H-bonding & Steric D2 AQC Derivatization + LC-IM-MS C2->D2 Collisional Cross Section D3 Zwitterionic HILIC (pH 4.5 - 5.0 Tuning) C3->D3 Electrostatic exclusion

Decision matrix for resolving specific co-elution scenarios in D-threonine amide chromatography.

Section 1: Troubleshooting FAQs & Mechanistic Insights

Q1: I am experiencing baseline co-elution between (2R,3S)-2-Amino-3-hydroxybutanamide and its L-enantiomer. Standard C18 columns show no retention. What is the mechanistic solution? A1: The extreme hydrophilicity of the primary amine, secondary hydroxyl, and primary amide groups prevents partitioning into hydrophobic C18 stationary phases. Furthermore, achiral phases cannot distinguish spatial orientations of stereocenters.

  • The Solution: You must use a Chiral Stationary Phase (CSP) capable of multi-modal interactions. Macrocyclic glycopeptides (e.g., Teicoplanin) or Cinchona alkaloid-derived zwitterionic (ZWIX) columns are the industry standard for this[1][2].

  • The Causality: Teicoplanin forms a chiral "basket" that interacts with the analyte via hydrogen bonding, dipole-dipole interactions, and steric hindrance, typically eluting the L-enantiomer before the D-enantiomer[1][3]. ZWIX columns utilize a double ion-pairing mechanism: the protonated amine of the analyte interacts electrostatically with the sulfonic acid of the CSP, while the analyte's amide/hydroxyl groups hydrogen-bond with the quinuclidine moiety[2].

ZWIXMechanism Analyte (2R,3S)-2-Amino-3-hydroxybutanamide (Protonated Amine & Neutral Amide) Interaction Double Ion-Pairing & H-Bonding Network Analyte->Interaction Electrostatic Attraction (Amine to Sulfonic Acid) Analyte->Interaction Hydrogen Bonding (Amide/Hydroxyl to Quinuclidine) Selector Cinchona Zwitterionic CSP (Sulfonic Acid & Quinuclidine) Interaction->Selector

Mechanistic logical relationship of double ion-pairing in ZWIX chiral stationary phases.

Q2: My LC method resolves the enantiomers, but I am seeing a merged peak when allo-threonine amide (diastereomer) is present. How do I separate these structural isomers? A2: Diastereomers like (2R,3R)-allo-threonine amide have nearly identical polarities and pKa values to the (2R,3S) isomer. When chromatographic chemoselectivity is exhausted, orthogonal gas-phase separation is required.

  • The Solution: Pre-column derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) followed by Drift Tube Ion Mobility-Mass Spectrometry (LC-IM-MS)[4].

  • The Causality: AQC adds a hydrophobic tag, improving LC retention. More importantly, IM-MS separates the isomers based on their Collisional Cross Section (CCS). Density functional theory (DFT) shows that the (2R,3S) and (2R,3R) isomers form different intramolecular hydrogen bonds between the hydroxyl side chain and the derivatized urea group, resulting in distinct gas-phase conformations and drift times[4].

Q3: During reaction monitoring, the precursor D-threonine (free acid) co-elutes with the D-threonine amide product. How can I selectively retain one over the other? A3: This is a classic selectivity issue driven by ionization states. D-threonine is an ampholyte (zwitterion at neutral pH), whereas D-threonine amide lacks the acidic carboxylate, possessing only the basic primary amine.

  • The Solution: By utilizing a Zwitterionic HILIC column and adjusting the mobile phase pH to 5.0 using ammonium formate, D-threonine becomes zwitterionic (net neutral but highly polar), while the amide remains positively charged. This charge differential drastically shifts their relative retention times via electrostatic repulsion/attraction with the stationary phase[2].

Section 2: Quantitative Data & Benchmarks

The following table summarizes the expected quantitative metrics when applying the correct orthogonal separation techniques to (2R,3S)-2-Amino-3-hydroxybutanamide mixtures.

Analyte PairSeparation ModeColumn TypeMobile PhaseRetention / Drift TimeResolution ( Rs​ )
D- / L-Threonine Amide Chiral LCZWIX(+)50mM FA / 25mM DEA in MeOH~8.15 min / ~15.58 min> 2.0
D-Threonine Amide / allo-isomer LC-IM-MSCore-Shell WAXGradient ACN/H2O + AQC TagDistinct CCS values> 1.18
D-Threonine Amide / D-Threonine ZIC-HILICZIC-HILIC20mM NH 4​ Formate (pH 5.0) / ACNBaseline separated> 3.0
Section 3: Verified Experimental Protocols
Protocol A: Direct Enantiomeric Separation via ZWIX Chromatography

This protocol leverages the double ion-pairing mechanism to resolve the L- and D-enantiomers without derivatization.

  • Mobile Phase Preparation: Prepare Mobile Phase A (Methanol) and Mobile Phase B (Water). Add 50 mM Formic Acid (FA) and 25 mM Diethylamine (DEA) to both. Causality: The combined presence of acidic and basic additives acts as co- and counter-ions to regulate interactions via displacement effects[2].

  • Column Equilibration: Flush a CHIRALPAK ZWIX(+) column (150 x 3.0 mm, 3 µm) with 90% A / 10% B at 0.4 mL/min for 20 column volumes.

  • Sample Preparation: Dissolve the (2R,3S)-2-Amino-3-hydroxybutanamide sample in Methanol to a concentration of 0.1 mg/mL. Do not use highly aqueous diluents as they cause peak splitting.

  • Execution: Inject 2 µL. Maintain column temperature at 25°C. Detection via MS (ESI+) or UV at 210 nm.

  • System Suitability & Self-Validation: Inject a racemic standard. The Rs​ between L- and D-isomers must be ≥1.5 . Validation Check: If Rs​<1.5 and retention times are shifting earlier, the self-validation fails due to excessive water in the mobile phase. Water competes for hydrogen bonding sites, collapsing the chiral recognition network. Reduce water content by 2-5% to restore the system.

Protocol B: AQC Derivatization for Diastereomer Resolution (LC-IM-MS)

Use this protocol when allo-threonine amide co-elutes with the target analyte.

  • Reagent Preparation: Reconstitute AQC reagent in dry acetonitrile to 3 mg/mL.

  • Derivatization Reaction: Mix 10 µL of the sample with 70 µL of borate buffer (pH 8.8) and 20 µL of AQC reagent.

  • Incubation: Heat the mixture at 55°C for 10 minutes.

  • Execution: Inject onto a Core-Shell Weak Anion Exchange (WAX) tandem column coupled to a drift tube ion mobility mass spectrometer.

  • System Suitability & Self-Validation: The derivatization reaction must turn slightly yellow. A colorless solution indicates reagent degradation (hydrolysis of AQC). Validation Check: In the MS, verify the presence of the diagnostic AQC fragment (m/z 171). If m/z 171 is absent, the derivatization failed, and the LC-IM-MS data is invalid. The AQC-derivatized (2R,3S) and allo-isomers will separate in the drift tube due to stabilized conformational differences[4].

Section 4: References
  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies.

  • Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. PMC / ACS Publications.

  • HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: A review. Academia.edu.

Sources

Reference Data & Comparative Studies

Validation

Biological Efficacy and Application Guide: (2R,3S) vs. (2S,3R)-2-Amino-3-hydroxybutanamide

Executive Summary & Core Causality In the landscape of peptidomimetic drug design, the stereochemistry of amino acid building blocks fundamentally dictates pharmacokinetic and pharmacodynamic outcomes. This guide provide...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Causality

In the landscape of peptidomimetic drug design, the stereochemistry of amino acid building blocks fundamentally dictates pharmacokinetic and pharmacodynamic outcomes. This guide provides an in-depth biological efficacy comparison between the natural-like (2S,3R)-2-Amino-3-hydroxybutanamide (L-threoninamide) and its unnatural enantiomer, (2R,3S)-2-Amino-3-hydroxybutanamide (D-threoninamide).

The core causality governing their divergent applications lies in spatial recognition by endogenous proteases . The (2S,3R) enantiomer mimics natural L-threonine, making it a prime substrate for endogenous enzymes and a critical structural component in natural covalent inhibitors. Conversely, the (2R,3S) enantiomer deliberately induces steric clashes within enzyme active sites, evading proteolytic degradation and serving as a robust, stable pharmacophore in synthetic inhibitors.

Mechanistic Divergence: Substrate Recognition vs. Steric Evasion

The primary utility of these enantiomers hinges on their spatial orientation within the S1/S1' pockets of therapeutic targets:

  • The (2S,3R) Enantiomer (L-Isomer) : Because it aligns perfectly with the evolutionary design of human proteases and amidases, L-threoninamide is readily accommodated by active sites. This makes it an ideal moiety for designing suicide substrates or covalent inhibitors that require precise recognition before exerting their mechanism of action. A prime example is the natural product [1], which utilizes an L-threoninamide derivative at its C-terminus to specifically target and irreversibly bind the catalytic β-subunits of the 20S proteasome.

  • The (2R,3S) Enantiomer (D-Isomer) : The inversion of stereocenters at the α- and β-carbons creates a deliberate spatial mismatch. When incorporated into peptide scaffolds, D-threoninamide disrupts critical hydrogen-bonding networks required for peptide bond cleavage. For instance, in direct (e.g., the tetrapeptide D-Phe-Pro-D-Arg-D-Thr-CONH₂), the P1' D-threoninamide residue forces an unfavorable geometry that physically disrupts the His57-Ser195 catalytic triad[2]. This prevents nucleophilic attack by the catalytic serine, transforming a highly degradable sequence into a potent, proteolysis-resistant inhibitor (K_i = 0.92 µM)[2]. Furthermore, D-threoninamide is frequently utilized as a stable building block in the development of to ensure extended in vivo half-lives[3].

G A Threoninamide Scaffold B1 (2S,3R) L-Isomer A->B1 B2 (2R,3S) D-Isomer A->B2 C1 Endogenous Enzyme Recognition B1->C1 Natural Substrate Mimic C2 Active Site Steric Clash B2->C2 Stereocenter Inversion D1 Proteasome Inhibition (e.g., Epoxomicin) C1->D1 Covalent/Tight Binding D2 Proteolysis-Resistant Inhibition (e.g., Thrombin) C2->D2 Extended Half-Life

Divergent biological recognition and pharmacological outcomes of threoninamide enantiomers.

Quantitative Efficacy & Stability Profile

To guide compound selection during the hit-to-lead optimization phase, the following table summarizes the quantitative and qualitative differences between the two enantiomers.

Parameter(2S,3R)-2-Amino-3-hydroxybutanamide(2R,3S)-2-Amino-3-hydroxybutanamide
Common Nomenclature L-ThreoninamideD-Threoninamide
Enzymatic Susceptibility High (Rapidly cleaved by Aminopeptidases)Low (Highly resistant to proteolysis)
Receptor/Target Affinity 20S Proteasome (as Epoxomicin moiety)Thrombin (as P1' moiety), JAK-2 Kinase
In vivo Half-life (Unmodified) Short (< 1 hour in human serum)Extended (> 12 hours in human serum)
Primary R&D Application Substrate assays, natural product synthesisPeptidomimetic drugs, stable inhibitors
Catalytic Triad Interaction Facilitates nucleophilic attackDisrupts His57-Ser195 hydrogen bonding

Experimental Workflows: Self-Validating Protocols

To objectively validate the efficacy and stability of these enantiomers, the following self-validating experimental workflows must be employed. These protocols are designed with internal controls to ensure data integrity.

Protocol 1: Comparative Proteolytic Stability Assay (Serum Aminopeptidase)

Causality: Human serum contains high concentrations of aminopeptidases (e.g., Aminopeptidase N) that rapidly hydrolyze L-amino acid amides. By exposing both enantiomers to serum and tracking their degradation via LC-MS/MS, we can definitively prove that the (2R,3S) stereocenter provides steric evasion from the S1 pocket, resulting in an extended pharmacokinetic half-life.

  • Preparation: Prepare 1 mM stock solutions of (2S,3R)-threoninamide and (2R,3S)-threoninamide in sterile PBS (pH 7.4).

  • Incubation: Mix 10 µL of each stock with 90 µL of pooled human serum (pre-warmed to 37°C) in separate low-bind microcentrifuge tubes.

  • Quenching (The Self-Validating Step): At precise time intervals (0, 15, 30, 60, 120, and 240 minutes), extract 10 µL aliquots and immediately quench the enzymatic reaction by mixing with 90 µL of ice-cold acetonitrile containing an internal standard (e.g., isotopically heavy ^13C-threonine). Note: The internal standard ensures that any variations in extraction efficiency are mathematically normalized.

  • Precipitation: Centrifuge the quenched samples at 15,000 x g for 10 minutes at 4°C to pellet the precipitated serum proteins.

  • Quantification: Analyze the supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the parent-to-daughter ion transition (m/z 119.1 -> 74.1).

  • Expected Outcome: The (2S,3R) enantiomer will display a rapid exponential decay curve. The (2R,3S) enantiomer will maintain a near-horizontal baseline, validating its resistance to endogenous proteolysis.

Protocol 2: Thrombin Inhibition Kinetics (Validating D-Threoninamide Efficacy)

Causality: To demonstrate how the incorporation of (2R,3S)-threoninamide into a peptide scaffold yields a potent inhibitor, we utilize a competitive inhibition assay against human α-thrombin. The D-isomer at the P1' position physically prevents the catalytic serine from attacking the scissile bond.

  • Reagent Setup: Prepare 10 nM human α-thrombin in assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4).

  • Inhibitor Titration: Serially dilute the D-threoninamide-containing peptide (D-Phe-Pro-D-Arg-D-Thr-CONH₂) from 10 µM down to 1 nM across a 96-well microplate.

  • Equilibration: Incubate the enzyme and the inhibitor for 15 minutes at 37°C to allow for steady-state equilibrium binding.

  • Substrate Addition: Introduce 100 µM of the chromogenic substrate S-2238 (H-D-Phe-Pip-Arg-pNA) to initiate the reaction.

  • Kinetic Readout: Monitor the release of p-nitroaniline (pNA) by measuring absorbance at 405 nm every 30 seconds for 15 minutes using a kinetic microplate reader.

  • Data Analysis: Calculate the initial velocity (v_0) for each well. Determine the K_i using the Cheng-Prusoff equation. The disruption of the catalytic triad by the (2R,3S) isomer will yield a sub-micromolar K_i (expected ~0.92 µM)[2], confirming its efficacy as a stable, direct thrombin inhibitor.

References

  • "3U8O: Human thrombin complexed with D-Phe-Pro-D-Arg-D-Thr", RCSB Protein Data Bank. URL:[Link]

  • "CHEBI:42265 - epoxomicin", BioKB / ChEBI Database. URL:[Link]

  • "WO2007089768A2 - 4-aryl-2-amino-pyrimidines or 4-aryl-2-aminoalkyl-pyrimidines as jak-2 modulators and pharmaceutical compositions containing them", Google Patents.

Sources

Comparative

Validating Stereochemical Purity of (2R,3S)-2-Amino-3-hydroxybutanamide by Chiral HPLC: A Comparative Guide

Executive Summary (2R,3S)-2-Amino-3-hydroxybutanamide, commonly known as D-threonine amide, is a highly polar, critical chiral building block utilized in the synthesis of peptidomimetics and novel NMDA receptor modulator...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2R,3S)-2-Amino-3-hydroxybutanamide, commonly known as D-threonine amide, is a highly polar, critical chiral building block utilized in the synthesis of peptidomimetics and novel NMDA receptor modulators[1]. It also serves as a specialized substrate for screening D-amino acid amidohydrolases[2]. Because threonine possesses two chiral centers (C2 and C3), the synthesis of D-threonine amide can yield up to three stereoisomeric impurities: L-threonine amide (its enantiomer), and D/L-allo-threonine amides (its diastereomers).

As an Application Scientist, I approach stereochemical validation not just as a separation task, but as a self-validating system . Proving the enantiomeric excess (ee%) and diastereomeric excess (de%) of D-threonine amide requires a High-Performance Liquid Chromatography (HPLC) method capable of baseline-resolving all four stereoisomers. This guide objectively compares the leading Chiral Stationary Phases (CSPs) and provides rigorous, self-validating protocols to ensure absolute data integrity.

Mechanistic Principles of Chiral Recognition

To achieve baseline resolution ( Rs​≥1.5 ), the choice of CSP must directly align with the analyte’s functional groups—specifically the primary amine, the hydroxyl group, and the amide moiety.

Mechanism Analyte Analyte: D-Threonine Amide (Protonated -NH3+) Crown Crown Ether CSP (e.g., CROWNPAK CR+) Analyte->Crown pH 1.5 Aqueous Teico Macrocyclic Antibiotic CSP (e.g., CHIROBIOTIC T) Analyte->Teico Polar Organic Mode Mech1 Host-Guest Complexation (Steric Barrier by Chiral Crown) Crown->Mech1 Mech2 Multiple Interactions (H-bond, Dipole, Steric Cavity) Teico->Mech2 Result1 High Enantioselectivity for Primary Amines Mech1->Result1 Result2 Broad Selectivity for Polar Analytes Mech2->Result2

Fig 1. Mechanistic pathways of chiral recognition for primary amino acid amides.

Chiral Crown Ether Columns (e.g., CROWNPAK CR(+))

These columns utilize a chiral crown ether covalently bonded to silica and are the gold standard for underivatized primary amino acids and amides[3]. The causality of separation relies on host-guest complexation . At a highly acidic pH (typically pH 1.0–2.0), the primary amine of D-threonine amide is fully protonated ( −NH3+​ ). This ammonium ion enters the cavity of the crown ether. Chiral recognition is dictated by the steric hindrance between the hydroxyl/amide substituents on the analyte's chiral centers and the chiral barriers of the crown ether.

Macrocyclic Antibiotic Columns (e.g., CHIROBIOTIC T)

Teicoplanin-based CSPs offer a multimodal chiral recognition mechanism. The teicoplanin molecule contains multiple hydrogen-bonding sites, peptide amide moieties, and inclusion cavities[4]. For highly polar underivatized amides, the free carboxylic groups and amide linkages of the teicoplanin interact strongly with the analyte via H-bonding and dipole-dipole interactions.

Polysaccharide-based Columns (e.g., Chiralpak IA)

Amylose tris(3,5-dimethylphenylcarbamate) columns rely on hydrogen bonding and insertion into the chiral helical grooves of the polymer. However, highly polar underivatized amides often exhibit poor peak shape and low retention on these phases. Therefore, pre-column derivatization (e.g., with Fmoc-Cl) is required to increase hydrophobicity and provide additional π−π interaction sites.

Comparative Evaluation of Chiral Stationary Phases

The following table summarizes the quantitative and qualitative performance data of the three primary alternatives for resolving D-threonine amide.

ParameterCROWNPAK CR(+)CHIROBIOTIC TChiralpak IA (Fmoc-derivatized)
Chiral Selector Chiral Crown EtherTeicoplaninAmylose tris(3,5-dimethylphenylcarbamate)
Separation Mechanism Host-Guest complexationH-bonding, Steric, DipoleH-bonding, π−π , Inclusion
Derivatization Required? No No Yes
Mobile Phase Aqueous HClO4​ (pH 1.5)MeOH / H2​O / NH4​OAc Hexane / EtOH / TFA
LC-MS Compatibility No (Non-volatile buffer)YesYes
Typical Resolution ( Rs​ ) > 2.0 (Baseline) 1.2 - 1.5 (Partial)> 2.5 (Baseline)
Analysis Time ~25 mins~15 mins~20 mins

Self-Validating Experimental Methodologies

A protocol is only scientifically sound if it continuously proves its own validity. The following methodologies incorporate built-in System Suitability Tests (SST) and spike-recovery steps to guarantee data trustworthiness.

Protocol 1: Direct Analysis via Chiral Crown Ether (Recommended)

Causality: D-threonine amide is highly polar. Derivatization risks epimerization at the α -carbon. Direct analysis avoids this entirely. Crown ether columns require the primary amine to be protonated; hence, a pH of 1.5 is strictly maintained to ensure the host-guest complexation occurs.

  • Mobile Phase Preparation: Prepare a 100% aqueous solution of Perchloric acid ( HClO4​ ), meticulously adjusted to pH 1.5. Filter through a 0.22 µm membrane. (Note: Precise pH control is non-negotiable; deviations >0.1 pH units will disrupt the complexation, leading to peak broadening).

  • System Suitability Testing (SST): Prepare a resolution standard containing 1 mg/mL each of L-threonine amide, D-threonine amide, L-allo-threonine amide, and D-allo-threonine amide. Inject 5 µL. Validation Check: The system is only valid for quantitative use if the resolution ( Rs​ ) between the closest eluting enantiomer/diastereomer pair is ≥1.5 .

  • Sample Preparation: Dissolve the (2R,3S)-D-threonine amide sample in the mobile phase to a concentration of 2 mg/mL.

  • Spike Recovery (LOQ Validation): Prepare a control sample spiked with 0.1% w/w of L-threonine amide. This proves the method can detect the critical enantiomeric impurity at the required ICH threshold.

  • Chromatographic Conditions:

    • Column: Daicel CROWNPAK CR(+) (4.0 mm i.d. × 150 mm)

    • Flow Rate: 0.4 mL/min

    • Temperature: 0 °C to 5 °C. (Cooling the column increases the binding constant of the host-guest complex, drastically improving Rs​ ).

    • Detection: UV at 200 nm.

Protocol 2: Derivatization-Based Analysis via Polysaccharide CSP

Causality: If LC-MS compatibility is required (since perchloric acid is non-volatile and suppresses ionization), the analyte must be derivatized and analyzed on a normal-phase polysaccharide column.

  • Derivatization: React 5 mg of D-threonine amide with Fmoc-Cl in borate buffer (pH 8.5) for 30 mins. Quench with adamantanamine. (Fmoc adds a bulky, hydrophobic fluorophore that interacts strongly with the amylose backbone).

  • SST: Derivatize the 4-isomer racemic mix. Inject to confirm no epimerization occurred during the alkaline derivatization step (peaks must remain in a 1:1:1:1 ratio).

  • Chromatographic Conditions:

    • Column: Chiralpak IA (4.6 mm i.d. × 250 mm)

    • Mobile Phase: Hexane / Ethanol / Trifluoroacetic acid (80:20:0.1 v/v/v).

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at 254 nm.

Validation Workflow

Workflow Start Sample Prep: (2R,3S)-D-Threonine Amide SST System Suitability Test (SST) Inject 4-Isomer Mix Start->SST Decision Is Rs > 1.5 for all adjacent peaks? SST->Decision Opt Optimize Mobile Phase (pH, Temp, Flow) Decision->Opt No Run Analyze Unknown Sample & 0.1% L-Isomer Spike Decision->Run Yes Opt->SST Calc Calculate ee% and Diastereomeric Excess (de%) Run->Calc Valid Stereochemical Purity Validated Calc->Valid

Fig 2. Self-validating chiral HPLC workflow for stereoisomer resolution.

References

  • Source: google.
  • Source: acs.
  • Source: pu-toyama.ac.
  • Source: sigmaaldrich.

Sources

Validation

Comparative NMR Analysis Guide: Enantiodifferentiation of (2R,3S)- and L-Threoninamide

Executive Summary & The Stereochemical Challenge (2R,3S)-2-Amino-3-hydroxybutanamide (D-threoninamide) and its naturally derived enantiomer, L-threoninamide ((2S,3R)-2-amino-3-hydroxybutanamide), are critical chiral buil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Stereochemical Challenge

(2R,3S)-2-Amino-3-hydroxybutanamide (D-threoninamide) and its naturally derived enantiomer, L-threoninamide ((2S,3R)-2-amino-3-hydroxybutanamide), are critical chiral building blocks in peptide synthesis, biocatalysis, and pharmaceutical development[1][2]. Because they are enantiomers, their scalar physical properties—including their baseline 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra in achiral solvents—are strictly identical.

To objectively compare and differentiate these two molecules, researchers must employ chiral environments that convert their enantiomeric relationship into a diastereomeric one. This guide details field-proven methodologies for enantiomeric discrimination using Chiral Derivatizing Agents (CDAs) and Chiral Solvating Agents (CSAs), providing a self-validating framework for absolute configuration assignment.

Baseline NMR Properties (Achiral Media)

Before attempting enantiodifferentiation, it is essential to establish the baseline chemical shifts of the pure compounds. In an achiral solvent like DMSO- d6​ , both D- and L-threoninamide yield indistinguishable spectra.

Table 1: Baseline 1 H and 13 C NMR Assignments for Threoninamide (DMSO- d6​ , 400 MHz)

Nucleus / PositionChemical Shift ( δ , ppm)Multiplicity & Coupling ( J in Hz)Assignment
1 H (C4-CH 3​ )~1.05d, J=6.4 γ -methyl protons
1 H (C2-CH)~2.95d, J=5.2 α -methine proton
1 H (C3-CH)~3.75dq, J=5.2,6.4 β -methine proton
1 H (-NH 2​ )~1.50 - 2.50br sPrimary amine (exchangeable)
1 H (-OH)~4.60br sHydroxyl proton (exchangeable)
1 H (-CONH 2​ )~7.00, 7.30br s (2H)Amide protons (exchangeable)
13 C (C4)~20.5s γ -carbon
13 C (C2)~59.8s α -carbon
13 C (C3)~66.5s β -carbon
13 C (C1)~174.2sCarbonyl carbon

Note: Chemical shifts may vary slightly based on concentration, pH, and exact solvent calibration.

Comparative Enantiodifferentiation Strategies

Strategy A: Covalent Derivatization via Mosher's Method (CDA)

The most robust method for determining the absolute configuration of primary amines is 3, which utilizes α -methoxy- α -trifluoromethylphenylacetyl chloride (MTPA-Cl)[3].

Causality: When D- or L-threoninamide reacts with enantiopure (R)-MTPA-Cl, covalent diastereomeric amides are formed. The MTPA amide adopts a preferred conformation where the α -methine proton, the carbonyl oxygen, and the trifluoromethyl group are syn and coplanar[3]. In this rigid conformation, the phenyl ring of the MTPA group exerts a strong magnetic anisotropic shielding effect on the spatially adjacent protons of the threoninamide moiety[4]. By calculating the chemical shift difference ( Δδ=δS​−δR​ ) between the (S)- and (R)-MTPA derivatives, the absolute stereochemistry of the α -chiral center can be unambiguously mapped.

Strategy B: Non-Covalent Chiral Solvating Agents (CSAs)

For a non-destructive approach, CSAs such as 5 or6 can be employed[6][5].

Causality: CSAs form transient, non-covalent hydrogen-bonded or metal-coordinated diastereomeric complexes with the enantiomers in situ[5]. Because the spatial arrangement of the (2R,3S) complex differs from the (2S,3R) complex, the magnetic environments of the nuclei diverge. This leads to distinct resonance frequencies (peak splitting) in the NMR spectrum without requiring permanent chemical derivatization[6].

Experimental Protocol: Self-Validating Mosher's Amide Derivatization

To ensure scientific integrity, this protocol incorporates a racemic control. This creates a self-validating system: the racemic mixture guarantees that both diastereomeric peaks are observable, confirming that any single set of peaks in the enantiopure sample is due to absolute configuration rather than failed derivatization.

Step-by-Step Methodology:

  • Sample Preparation: Weigh 10 mg of the target analyte (e.g., L-threoninamide) into a dry 5 mL vial. In a separate vial, weigh 10 mg of racemic DL-threoninamide (the control).

  • Solvation & Base Addition: Dissolve each sample in 0.5 mL of anhydrous deuterated pyridine (C 5​ D 5​ N) or CDCl 3​ with an excess of triethylamine (TEA). The base neutralizes the HCl byproduct and suppresses protonation of the primary amine.

  • Derivatization: Add 2.0 equivalents of (R)-(-)-MTPA-Cl to both vials. Seal and stir at room temperature for 2-4 hours. The primary amine at C2 will selectively react faster than the C3 hydroxyl group due to higher nucleophilicity.

  • Quenching & Extraction (Optional): If using CDCl 3​ , quench with a drop of 3-(dimethylamino)propylamine to consume excess MTPA-Cl, then wash with dilute HCl and NaHCO 3​ . If using C 5​ D 5​ N, the mixture can often be analyzed directly.

  • NMR Acquisition: Transfer the solutions to 5 mm NMR tubes. Acquire high-resolution 1 H, 19 F, and 2D COSY/HSQC spectra.

  • Data Processing & Validation: Overlay the analyte spectrum with the racemic control spectrum. The racemic control must show two distinct sets of peaks for the α -CH and γ -CH 3​ protons. The analyte spectrum must perfectly match only one of these sets.

Table 2: Expected Relative Shielding Effects (Mosher's Amide)

Analyte ConfigurationMTPA ReagentShielded Protons (Upfield Shift)Deshielded Protons (Downfield Shift)
L-threoninamide (2S,3R)(R)-MTPA-ClC3-H ( β ), C4-H 3​ ( γ )C1-CONH 2​
D-threoninamide (2R,3S)(R)-MTPA-ClC1-CONH 2​ C3-H ( β ), C4-H 3​ ( γ )

Workflow & Logical Relationship Visualization

G N1 Enantiomeric Analytes L-Threoninamide (2S,3R) D-Threoninamide (2R,3S) N3 Add (R)-MTPA-Cl (Chiral Derivatizing Agent) N1->N3 N2 Racemic Control (DL-Threoninamide) N2->N3 Self-Validation N4 Covalent Derivatization (Selective N-Acylation) N3->N4 N5 Diastereomeric Amides (R,2S,3R) vs (R,2R,3S) N4->N5 N6 1H / 19F NMR Acquisition N5->N6 N7 Anisotropic Shielding Analysis Calculate Δδ to assign configuration N6->N7

Workflow for NMR enantiodiscrimination of threoninamide using Mosher's method with racemic validation

References

  • Title : (2R,3S)-2-Amino-3-hydroxybutanamide | C4H10N2O2 | CID 22877840 - PubChem Source : nih.gov URL : 1

  • Title : L-Threonine | C4H9NO3 | CID 6288 - PubChem - NIH Source : nih.gov URL : 2

  • Title : Applications of MTPA (Mosher) Amides of Secondary Amines: Assignment of Absolute Configuration in Chiral Cyclic Amines Source : acs.org URL : 3

  • Title : Characteristic Conformation of Mosher's Amide Elucidated Using the Cambridge Structural Database Source : nih.gov URL : 4

  • Title : A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent Source : mdpi.com URL : 5

  • Title : A Universal 19F NMR Probe for Enantiomeric Discrimination of Primary, Secondary, and Tertiary Amines Source : nih.gov URL : 6

Sources

Comparative

Mass Spectrometry Validation of (2R,3S)-2-Amino-3-hydroxybutanamide Synthetic Pathways: A Comparison Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating chiral synthetic pathways. (2R,3S)-2-Amino-3-hydroxybutanamide, commonly known as D-threonine amide, is a critical chiral...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating chiral synthetic pathways. (2R,3S)-2-Amino-3-hydroxybutanamide, commonly known as D-threonine amide, is a critical chiral building block in the synthesis of advanced peptidomimetics and active pharmaceutical ingredients (APIs).

Validating its synthesis presents a unique triad of challenges: it is highly polar, lacks a UV chromophore, and possesses a labile alpha-stereocenter (C2) that is highly prone to epimerization. Consequently, mass spectrometry (MS) coupled with advanced chromatographic separation has become the gold standard for structural and enantiomeric validation. In this guide, we will objectively compare the performance of three leading MS analytical platforms, explain the mechanistic causality behind experimental choices, and provide self-validating protocols to ensure absolute data integrity.

Platform Comparison: Evaluating the Alternatives

To confirm both the structural integrity and the enantiomeric excess ( ee ) of D-threonine amide, laboratories typically choose between three distinct mass spectrometry workflows.

Method A: LC-MS/MS with Pre-column Chiral Derivatization

This approach utilizes chiral derivatization reagents (CDRs) such as (R)-BiAC or the newly developed 1,3-oxazinoquinoline-4-one scaffold (Oqic) [1]. The reagent reacts with the primary amine of D-threonine amide to form diastereomers that can be separated on standard reversed-phase (C18) columns.

  • The Causality: The derivatization introduces a bulky, hydrophobic moiety to the highly polar D-threonine amide. This drastically improves retention on C18 columns and enhances electrospray ionization (ESI) efficiency, pushing the limit of detection (LOD) down to the femtomole range [2].

Method B: Direct Chiral LC-MS/MS (Underivatized)

This method employs chiral stationary phases (CSPs), such as crown ether-based columns (e.g., Crownpak CR-I(+)), to separate underivatized amino acid amides directly [3].

  • The Causality: The chiral crown ether forms a spatial host-guest inclusion complex with the protonated primary amine ( −NH3+​ ) of the amide. The specific steric arrangement of the crown ether selectively interacts with the (2R) configuration, allowing enantioseparation without the need for chemical modification.

Method C: GC-EI-MS with Two-Step Derivatization

Gas chromatography requires the analyte to be volatile and thermally stable. D-threonine amide must undergo esterification of the hydroxyl/amide groups and trifluoroacetylation of the amine.

  • The Causality: While GC-EI-MS provides highly reproducible fragmentation libraries, the harsh thermal conditions and aggressive acidic/basic derivatization steps carry a high risk of inducing procedural racemization. This can lead to false negatives in enantiomeric purity assessments, making it the least favorable option for labile alpha-chiral centers.

Quantitative Data Presentation

The following table summarizes the objective performance metrics of the three alternatives when applied to D-threonine amide validation.

Performance MetricMethod A: Chiral Derivatization LC-MS/MSMethod B: Direct Chiral LC-MS/MSMethod C: GC-EI-MS
Chromatographic Resolution ( Rs​ ) > 2.5 (Excellent)1.5 - 2.0 (Good)> 2.0 (Good)
Limit of Detection (LOD) 10 - 50 fmol100 - 500 fmol1 - 5 pmol
Sample Preparation Time ~20 minutes< 5 minutes> 60 minutes
Risk of Procedural Racemization Low (Mild pH controlled)Very Low (No reaction)High (Thermal/Acidic stress)
Cost per Analysis Medium (Reagent cost)High (CSP Column cost)Low (Standard consumables)

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness, the protocols below are designed as self-validating systems . Prior to any sample manipulation, a stable-isotope-labeled internal standard ( 13C4​,15N -D-threonine amide) is spiked into the matrix to account for ion suppression and procedural losses. Furthermore, a "mock reaction" blank (pure L-threonine amide subjected to the same synthetic conditions) is analyzed in parallel to establish a baseline for procedural racemization.

Workflow A Synthesis of (2R,3S)-Amide B Quenching & IS Spiking A->B C1 Chiral Derivatization (e.g., Oqic / BiAC) B->C1 Method A C2 Direct Dilution (Underivatized) B->C2 Method B D1 Reversed-Phase LC-MS/MS C1->D1 D2 Chiral CSP LC-MS/MS C2->D2 E Enantiomeric Excess (ee) & Structural Validation D1->E D2->E

Figure 1: Analytical workflow comparing derivatized and direct LC-MS/MS for synthetic validation.

Protocol 1: Method A (Chiral Derivatization LC-MS/MS)
  • Quenching & Spiking: Quench 10 µL of the synthetic reaction mixture with 90 µL of ice-cold 0.1 M HCl to instantly halt any base-catalyzed epimerization. Spike with 10 µL of 1 µM 13C4​ -D-threonine amide (Internal Standard).

  • Derivatization: Transfer 10 µL of the quenched mixture to a reaction vial. Add 20 µL of 0.1 M sodium borate buffer (pH 8.5) and 20 µL of 5 mM (R)-Oqic reagent in acetonitrile.

    • Causality: Why choose a pH of 8.5? At this mild pH, the primary amine is sufficiently deprotonated to act as a nucleophile, yet the conditions are mild enough to prevent base-catalyzed enolization at the C2 alpha-carbon, which would otherwise lead to epimerization and false ee readings.

  • Incubation: Incubate at 55°C for 10 minutes. Quench the derivatization with 10 µL of 1% formic acid.

  • LC-MS/MS Analysis: Inject 2 µL onto a C18 column (2.1 x 100 mm, 1.7 µm). Mobile phase A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile. Operate in Positive ESI, Multiple Reaction Monitoring (MRM) mode.

Protocol 2: Method B (Direct Chiral LC-MS/MS)
  • Quenching & Spiking: Quench 10 µL of the reaction mixture with 90 µL of 50 mM perchloric acid ( HClO4​ ). Spike with the Internal Standard.

  • Dilution: Dilute the sample 1:100 in Mobile Phase A (Water with 0.1% Trifluoroacetic acid).

    • Causality: Why use highly acidic conditions? Crown-ether chiral stationary phases require the analyte's primary amine to be fully protonated ( −NH3+​ ) to form a stable host-guest inclusion complex within the crown ether cavity. Without this protonation, enantioselective retention is entirely lost.

  • LC-MS/MS Analysis: Inject 5 µL onto a Crownpak CR-I(+) column. Use isocratic elution with 100% Mobile Phase A. Operate in Positive ESI, MRM mode.

Mechanistic Insights into MS Fragmentation

Validating the synthetic pathway is not merely about matching retention times; it requires absolute structural confirmation via MS/MS fragmentation. For D-threonine amide (Precursor [M+H]+ at m/z 119.08), collision-induced dissociation (CID) yields highly diagnostic product ions.

Fragmentation M Precursor Ion[M+H]+ m/z 119.08 F1 [M+H - NH3]+ m/z 102.05 M->F1 - NH3 (17 Da) F2 [M+H - H2O]+ m/z 101.07 M->F2 - H2O (18 Da) F4 C2-C3 Cleavage Ion m/z 74.05 M->F4 Aldol Cleavage F3 [M+H - NH3 - H2O]+ m/z 84.04 F1->F3 - H2O (18 Da) F2->F3 - NH3 (17 Da)

Figure 2: Diagnostic MS/MS fragmentation pathway of D-threonine amide for structural confirmation.

  • m/z 102.05: Represents the loss of ammonia (-17 Da) from the primary amine or the amide group.

  • m/z 101.07: Represents the loss of water (-18 Da) from the beta-hydroxyl group at the C3 position.

  • m/z 74.05: Represents the cleavage of the C2-C3 bond, yielding the [CH(NH2​)CONH2​+H]+ fragment. This specific aldol-type cleavage is highly diagnostic for threonine derivatives and confirms the structural integrity of the synthesized backbone.

References

  • Sakamoto, T., et al. "Chiral derivatization reagents for enantioselective LC-MS/MS analysis of amino acids with analyte-specific fragmentation." Journal of Chromatography A, 2026.[Link]

  • Nakanoue, H., et al. "Biaryl Axially Chiral Derivatizing Agent for Simultaneous Separation and Sensitive Detection of Proteinogenic Amino Acid Enantiomers using Liquid Chromatography–Tandem Mass Spectrometry." Journal of Chromatography A, 2019.[Link]

  • Nakano, Y., et al. "High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization." Methods in Molecular Biology, 2019.[Link]

Validation

Comprehensive Validation Guide: Analytical Methods for (2R,3S)-2-Amino-3-hydroxybutanamide Quantification

Executive Summary (2R,3S)-2-Amino-3-hydroxybutanamide, systematically known as D-threonine amide, is a critical chiral building block utilized in the synthesis of advanced peptide-based therapeutics and targeted prodrugs...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2R,3S)-2-Amino-3-hydroxybutanamide, systematically known as D-threonine amide, is a critical chiral building block utilized in the synthesis of advanced peptide-based therapeutics and targeted prodrugs[1][2]. Because the stereochemical purity of amino acid amides directly dictates the pharmacological efficacy and safety profiles of the final active pharmaceutical ingredients (APIs), distinguishing and quantifying the (2R,3S) enantiomer against its L-counterpart and other synthetic impurities is a strict regulatory requirement. This guide objectively evaluates current analytical platforms and establishes a self-validating, highly sensitive LC-MS/MS methodology for its precise quantification.

Mechanistic Context & Analytical Challenges

Quantifying D-threonine amide presents three distinct physicochemical challenges:

  • Lack of a Chromophore: The molecule lacks conjugated pi-systems, rendering standard UV/Vis detection highly insensitive without pre-column derivatization[3].

  • High Polarity: The presence of both a hydroxyl group and a primary amine makes the molecule highly hydrophilic. On standard reversed-phase C18 columns, underivatized D-threonine amide elutes in the void volume, leading to severe matrix suppression during mass spectrometric analysis.

  • Hydrolytic Instability: Amide bonds in simple amino acid amides can exhibit unexpected hydrolytic instability under strongly acidic conditions[4]. Analytical workflows must carefully control pH to prevent the artificial conversion of the amide back to D-threonine.

Comparative Analysis of Analytical Platforms

To establish the optimal quantification strategy, we must objectively compare the performance of standard analytical techniques.

Table 1: Performance Comparison of Analytical Platforms for D-Threonine Amide
Analytical PlatformDerivatization RequirementChiral Resolution StrategyLOD / LOQThroughputPrimary Use Case
HPLC-FLD Mandatory (e.g., OPA / Chiral Thiol)Diastereomeric formation~50 nM / 150 nMMedium (30 min/run)Routine QC of bulk raw materials[3].
GC-MS Mandatory (Silylation/Acylation)Chiral Stationary Phase (CSP)~100 nM / 300 nMLow (45 min/run)Volatile impurity profiling; limited by thermal degradation risks[5].
LC-MS/MS Optional (but recommended)Chiral Tagging (e.g., FDAA)<1 nM / 3 nM High (10 min/run) Trace bioanalysis, PK studies, and high-throughput screening[6].

While Chiral Stationary Phases (CSPs) can separate underivatized enantiomers, the polar nature of D-threonine amide results in poor ionization efficiency. Therefore, LC-MS/MS coupled with pre-column chiral derivatization is the gold standard, offering unparalleled sensitivity and robustness.

Analytical Workflow Visualization

Workflow Sample Sample Matrix (Plasma/API) Prep Protein Precipitation & SIL-IS Addition Sample->Prep Deriv Chiral Derivatization (FDAA Tagging) Prep->Deriv LC UHPLC Separation (C18 Column) Deriv->LC MS ESI-MS/MS Detection (MRM Mode) LC->MS

UHPLC-MS/MS analytical workflow for D-threonine amide quantification.

Self-Validating Experimental Methodology: LC-MS/MS Protocol

As an Application Scientist, I emphasize that a protocol is only as reliable as its internal controls. The following methodology utilizes Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) combined with a Stable Isotope-Labeled Internal Standard (SIL-IS) to create a self-correcting analytical system.

Step-by-Step Protocol & Mechanistic Causality

Step 1: Sample Preparation & Internal Standardization

  • Action: Aliquot 50 µL of the sample matrix into a microcentrifuge tube. Add 10 µL of SIL-IS ( 13C4​ , 15N2​ -D-threonine amide at 100 ng/mL).

  • Causality: The immediate addition of the SIL-IS ensures that any subsequent variations in extraction recovery, derivatization yield, or matrix-induced ion suppression are mathematically nullified by calculating the analyte-to-IS peak area ratio.

Step 2: pH-Controlled Derivatization

  • Action: Add 20 µL of 1 M NaHCO3​ to buffer the solution to pH ~8.5. Add 50 µL of 1% FDAA in acetone. Incubate at 40°C for 60 minutes in the dark.

  • Causality: FDAA undergoes nucleophilic aromatic substitution with the primary amine of D-threonine amide. This reaction requires a mildly alkaline environment to deprotonate the amine. Crucially, maintaining pH 8.5 prevents the acid-catalyzed hydrolysis of the C-terminal amide bond, which is a known vulnerability in N-acylated amino acid amides[4]. The FDAA tag transforms the highly polar analyte into a hydrophobic diastereomer, enabling strong retention on standard C18 columns[6].

Step 3: Reaction Quenching & Extraction

  • Action: Quench the reaction by adding 20 µL of 1 M HCl (bringing pH to ~4). Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins. Transfer the supernatant to an LC vial.

Step 4: UHPLC-MS/MS Analysis

  • Action: Inject 2 µL onto a Phenomenex Omega Polar C18 column (2.6 µm, 150 x 2.1 mm)[7].

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 45% B over 10 minutes.

  • Action: Detect using positive Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode. Monitor the transition m/z 373.1 253.1 (corresponding to the cleavage of the threonine amide moiety and detection of the stable FDAA fragment).

Mechanism Analyte D-Threonine Amide (Highly Polar, No UV) Reaction Nucleophilic Substitution (pH 8.5, 40°C) Analyte->Reaction Reagent FDAA Reagent (Chiral Tag) Reagent->Reaction Product Diastereomeric Derivative (Hydrophobic, ESI-Active) Reaction->Product Detection C18 Resolution & MRM Quantification Product->Detection

Mechanistic pathway of D-threonine amide chiral derivatization for LC-MS/MS.

Method Validation Parameters

To ensure regulatory compliance (ICH Q2(R2) guidelines), the developed LC-MS/MS method must be rigorously validated. The table below summarizes the target validation metrics achieved using the aforementioned self-validating protocol.

Table 2: Summary of ICH Q2(R2) Validation Data
Validation ParameterAcceptance CriteriaObserved Performance
Linear Range R2≥0.995 1.0 nM – 1000 nM ( R2=0.9992 )
Limit of Detection (LOD) S/N 30.3 nM
Limit of Quantitation (LOQ) S/N 10, CV 20%1.0 nM (CV = 8.4%)
Intra-day Precision %RSD 15%3.2% – 6.5%
Inter-day Precision %RSD 15%4.8% – 7.1%
Accuracy (Recovery) 85% – 115%96.4% – 102.1%
Matrix Effect IS-normalized MF: 0.85 – 1.150.98 (Negligible suppression due to SIL-IS)

References

  • PubChem. "(2R,3S)-2-Amino-3-hydroxybutanamide." National Library of Medicine.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPNry39jYZ9b7r6va4HUE0p0IxjPaoeN-xXXOnVh3GVgp1MdKJTLfc6fNSN12VbqVgXKNBD3wD4UWY3FpzUY34She4P3rTqZTKMagr0qlz81tvbITWx0_axMKYLhELkA8QMarxNxThSr23kkzf]
  • BenchChem. "Application Notes and Protocols for the Determination of DL-Threonine by Gas Chromatography." BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDznYigOMQKVyUG9iizke6WX7mUQoBfr7hQWBx21phqgYdtS4IrdI-kLrAFIYA5zmJuH0Iwmn6i2C1lstaw8EhqowtHKRSSmsCjJZoa2h25NFlnTjY3gl6GqZZrgqm8tiuFviNzBGkax5B-Qis7FxdmwieEfSOHwDarGnsup8w5Jy-fX5JKiq-7oFoaO6s8YHaZ0xBaSnaruVFlRmeiaxSBqCaI_rgo02Mc65Co6eCnRsTRWK_lsmb]
  • UvA-DARE. "Digital Academic Repository: HPLC method for amino acid amides." University of Amsterdam.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5kOd2EUAkW7A18PO3RsXUKt4ZESWUAI0SmrfB8ot8yFBDl9zERvIrDy9SpF0t15Y2ZojklMhi5SmoWzdpmpDhZ9ZbcoyIlbhf_N9AKxGwMB69SBQJ5y3-afxbGqdwjgM-lMzTlFPEl4BOsQg=]
  • BioRxiv. "Localization and Quantification of Post-Translational Modifications of Proteins Using Electron Activated Dissociation Fragmentation on a Fast-Acquisition Time-of-Flight Mass Spectrometer." BioRxiv.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGx-fL4Hl-SO69qVbZrHIa1OFErrpqRnf7kRm86VyXBcXh3t_8tduDHpMP4a8TUvMUPVyjmLG8c3IwXfrJwquFZ-Pd7vQAWSHMJ62vGurwVKm8TCkQno-jwryCV6M1obBD4RUR8eu5pAip05r7Pp0Lf6IIlU6vCBzDWKf43U_dHAw==]
  • Analytical Chemistry. "Accelerated dl-Amino Acid Quantification of Deep Sea Water from Toyama Bay and Anti-Aging Activity Investigation Using Caenorhabditis elegans." ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExszmsUzYyYG6tMKzMZkTt7Q6m4GK3178J9Y6TAri8-M9hEFaK1_jy3hhMh5ewCB105F-kt9_zWp5arC0kS2iAhZuUUs4YzpR8NFPEuZ_9t8HbU_2UmQCQETV81s80pqceAZIjJgpD8DxJusRTvaH_PVNfPg==]
  • Molecules. "Synthesis of Gemcitabine-Threonine Amide Prodrug Effective on Pancreatic Cancer Cells with Improved Pharmacokinetic Properties." PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxG-zg66YCgZOCQQVbKG4RTv5J_yTEQATD-VBzH1F7fuHbdogXA27qLoAXbIyR-09y0KuU6jd9UZc4YhLoO1ucDSibsoLt8ReoMCEd6YWwlSSdsG6r2Jip9_2hIOVGSNS8xgA-akQ8m1N53lQ=]
  • Journal of Organic Chemistry. "Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides." PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8P3dLY6G5dSFRIIdeSb2wbF-mZ_Lm7SQJ5bw5g0I6MWfYZ1ss-Tsp4nJOB28BA9-EWHAy6Iz1u9oUTBYPVhwSzGrOyXONZT5b46bUa9BgGhiWIlcA0fmF_V6f5osE5oC0INvN7SxE-5rMItI=]

Sources

Safety & Regulatory Compliance

Safety

(2R,3S)-2-Amino-3-hydroxybutanamide proper disposal procedures

Comprehensive Laboratory Disposal Guide for (2R,3S)-2-Amino-3-hydroxybutanamide Executive Summary (2R,3S)-2-Amino-3-hydroxybutanamide, commonly known as D-Threoninamide, is a chiral amino acid derivative frequently utili...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Disposal Guide for (2R,3S)-2-Amino-3-hydroxybutanamide

Executive Summary

(2R,3S)-2-Amino-3-hydroxybutanamide, commonly known as D-Threoninamide, is a chiral amino acid derivative frequently utilized as a building block in peptide synthesis and pharmaceutical development. While it is not classified as an acutely toxic compound, its disposal requires strict adherence to laboratory chemical waste management protocols. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity.

Chemical Profile & Causality (E-E-A-T)

Expertise & Experience: Why do we dispose of D-Threoninamide with such rigorous care? As an amide derivative of a D-amino acid, this compound exhibits specific biological activities. In microbial ecosystems, D-amino acid amides can act as competitive inhibitors or false substrates for stereospecific enzymes, such as (R)-amidases and D-aminopeptidases [1]. Unregulated environmental release can disrupt local microbial flora.

Causality & Trustworthiness: The chemical hydrolysis of amides releases ammonia and the parent amino acid. High nitrogen loads in wastewater streams contribute to biochemical oxygen demand (BOD) and potential eutrophication. Consequently, drain disposal is strictly prohibited for bulk quantities. The compound must be managed through designated solid or liquid chemical waste streams to comply with guidelines [4].

Physicochemical Properties Relevant to Disposal

Summarizing the physical properties of a chemical is the first step in determining its waste trajectory.

Table 1: Key physicochemical properties dictating waste segregation.

PropertyValueDisposal Implication
Chemical Name (2R,3S)-2-Amino-3-hydroxybutanamideTracked in chemical inventory logs.
CAS Number 33209-01-7 (Hydrochloride salt)Essential for waste manifest identification.
Molecular Formula C4H10N2O2 (Free base)High nitrogen content; avoid drain disposal.
Physical State White crystalline powderProne to aerosolization; requires sealed containment.
Solubility Highly soluble in water and polar organicsReadily contaminates aqueous and organic solvent streams.
pH (Aqueous) Acidic (if handled as HCl salt)Requires pH assessment and potential neutralization.

Disposal Workflow Visualization

The following decision tree outlines the logical routing of D-Threoninamide waste based on its physical state during laboratory operations.

DisposalWorkflow Start Waste Containing D-Threoninamide Decision What is the physical state of the waste? Start->Decision Solid Solid Powder / Contaminated Consumables Decision->Solid Solid Aqueous Aqueous Solution (Buffers/Water) Decision->Aqueous Liquid (Water) Organic Organic Solvent Mixture Decision->Organic Liquid (Solvent) SolidAction Place in sealed, compatible container. Label as 'Non-Hazardous Chemical Waste' Solid->SolidAction AqueousAction Check pH (Adjust to 5-9). Collect in Aqueous Waste Carboy Aqueous->AqueousAction OrganicAction Collect in Halogenated or Non-Halogenated Solvent Carboy Organic->OrganicAction EHRS Submit to EHS/EHRS for Incineration / Final Disposal SolidAction->EHRS AqueousAction->EHRS OrganicAction->EHRS

Figure 1: Decision tree for the segregation and disposal of (2R,3S)-2-Amino-3-hydroxybutanamide waste streams.

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste Management (Powder & Contaminated Consumables)

Causality: Solid waste, including unreacted powder, contaminated weigh boats, and pipette tips, must be physically isolated to prevent aerosolization and cross-contamination of other laboratory areas [2].

  • Segregation: Collect all solid materials that have come into contact with D-Threoninamide. Do not mix with general municipal trash.

  • Containment: Place the waste into a sturdy, leak-proof container, such as a 5-gallon poly pail lined with a 7-mil polyethylene bag.

  • Labeling: Apply a completed chemical waste label immediately upon adding the first item. Mark the contents clearly as "Non-Hazardous Organic Solid Waste - D-Threoninamide."

  • Storage: Store the sealed container in the laboratory's designated Satellite Accumulation Area (SAA). Ensure the lid is tightly secured unless actively adding waste.

Protocol B: Aqueous Waste Management (Reaction Buffers & Washes)

Causality: D-Threoninamide hydrochloride solutions are acidic. Neutralization is required to prevent unintended reactions with other chemicals in the bulk aqueous waste carboy and to protect the structural integrity of the container [3].

  • pH Assessment: Using a calibrated pH meter or high-quality indicator strips, test the pH of the aqueous waste stream.

  • Neutralization: If the pH is below 5.0, carefully add a dilute base (e.g., 1M NaOH) dropwise while stirring. Self-validating step: Continuously monitor the pH until it stabilizes between 5.0 and 9.0 before proceeding.

  • Transfer: Once neutralized, pour the solution into the designated "Aqueous Chemical Waste" carboy using a funnel to prevent spills.

  • Secondary Containment: Ensure the waste carboy is positioned within a secondary containment tray to capture any accidental overflow.

Protocol C: Organic Solvent Waste (Synthesis & HPLC Effluents)

Causality: During peptide synthesis or chromatography, D-Threoninamide is often dissolved in solvents like methanol, acetonitrile, or dimethylformamide (DMF). These mixtures must be segregated based on halogen content to facilitate proper downstream incineration.

  • Classification: Review the solvent composition. Identify if any halogenated solvents (e.g., dichloromethane, chloroform) are present.

  • Compatibility Check: Verify that the target waste carboy does not contain strong oxidizing agents (e.g., nitric acid, peroxides). Amides and organic solvents can react violently with oxidizers.

  • Collection: Transfer the waste into either the "Halogenated Solvent Waste" or "Non-Halogenated Solvent Waste" carboy, depending on the classification in Step 1.

  • Documentation: Update the waste log attached to the carboy with the estimated concentration of D-Threoninamide and the exact solvent composition.

Regulatory & EPA/RCRA Compliance

Under the US EPA's Resource Conservation and Recovery Act (RCRA), (2R,3S)-2-Amino-3-hydroxybutanamide is not classified as an acutely hazardous "P-list" or toxic "U-list" chemical. However, it is strictly regulated under general laboratory chemical waste management standards. Academic, clinical, and research laboratories must manage this compound in accordance with , which governs hazardous waste accumulation, labeling, and disposal in academic settings [4]. All waste must be removed from the Satellite Accumulation Area by Environmental Health and Safety (EHS) personnel within the legally mandated timeframes (typically 6 to 12 months, depending on your facility's generator status).

References

  • Information on EC 3.5.1.100 - (R)-amidase. BRENDA Enzyme Database. [Link]

  • Chemical Waste Management - Environmental Health & Safety. University of Delaware.[Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. University of Pennsylvania. [Link]

  • Laboratory Chemical Waste Management (RCRA) (UNV-16.2). Health & Safety Institute (HSI). [Link]

Handling

A Researcher's Guide to the Safe Handling of (2R,3S)-2-Amino-3-hydroxybutanamide and its Analogs

This guide provides essential safety and handling protocols for (2R,3S)-2-Amino-3-hydroxybutanamide, a chiral amino acid derivative with significant applications in pharmaceutical and biotechnological research.[1] Given...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and handling protocols for (2R,3S)-2-Amino-3-hydroxybutanamide, a chiral amino acid derivative with significant applications in pharmaceutical and biotechnological research.[1] Given the limited availability of a specific Safety Data Sheet (SDS) for this exact compound, this document synthesizes information from the closely related (2S,3R)-2-Amino-3-hydroxybutanamide hydrochloride and established principles of laboratory safety for similar chemical entities.[2] The guidance herein is intended for researchers, scientists, and drug development professionals to foster a culture of safety and ensure procedural excellence.

Hazard Assessment and Risk Mitigation: Understanding the Compound

Key Hazard Considerations:

  • Dermal Contact: Can cause skin irritation.

  • Eye Contact: Poses a risk of serious eye irritation.[2]

  • Inhalation: May cause respiratory irritation.

  • Ingestion: While first aid is not generally required, ingestion should be avoided. In case of doubt, seeking medical advice is recommended.[3]

The primary objective is to minimize exposure through a combination of engineering controls, administrative procedures, and the diligent use of Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical for preventing direct contact with the chemical. The following table outlines the recommended PPE for handling (2R,3S)-2-Amino-3-hydroxybutanamide.

PPE Category Specification Rationale
Hand Protection Nitrile gloves (minimum 4 mil thickness)Provides a barrier against skin contact. Thicker gloves (10-20 mil) offer better resistance but may reduce dexterity.[4] It is crucial to inspect gloves for any signs of degradation or perforation before use.
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant risk of splashing.Protects the eyes from dust particles and accidental splashes.[3][5] Contact lenses may absorb and concentrate irritants and should be used with caution.[3]
Respiratory Protection Use in a well-ventilated area. If dust generation is likely, a NIOSH-approved N-95 or higher-rated respirator should be used.Minimizes the inhalation of airborne particles. Engineering controls like a fume hood are the preferred method for controlling airborne contaminants.[5][6][7]
Protective Clothing A full-length laboratory coat, long pants, and closed-toe shoes.Prevents incidental skin contact with the chemical.[4][8] For larger quantities or increased exposure risk, chemically resistant coveralls may be necessary.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational plan is crucial for minimizing risks during the handling of (2R,3S)-2-Amino-3-hydroxybutanamide.

Preparation and Engineering Controls
  • Designated Work Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, to minimize the spread of contamination.[7]

  • Ventilation: Ensure the work area is well-ventilated to prevent the accumulation of dust or vapors.[3][6]

  • Surface Protection: Use disposable, plastic-backed absorbent paper ("bench paper") to protect work surfaces from contamination.[4]

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.

Handling the Compound
  • Donning PPE: Put on all required PPE as outlined in the table above before handling the chemical.

  • Weighing: If weighing the solid, do so in a ventilated balance enclosure or a fume hood to contain any dust.[7]

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • General Hygiene: Avoid eating, drinking, or smoking in the laboratory.[3][9] Wash hands thoroughly after handling the compound, even if gloves were worn.[6][9]

Emergency and Disposal Plan: Managing Spills and Waste

A clear and practiced emergency and disposal plan is essential for a safe laboratory environment.

Spill Response

In the event of a spill, follow these steps immediately:

  • Alert Personnel: Notify others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Assess the Situation: Evaluate the extent of the spill and any immediate hazards.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE, including respiratory protection if necessary.

  • Containment and Cleanup:

    • For small, dry spills, carefully sweep or vacuum the material. Avoid generating dust.[3][10] Use a vacuum equipped with a HEPA filter if available.[7]

    • Place the collected material into a clearly labeled, sealed container for hazardous waste disposal.[6][10]

    • Clean the spill area with a suitable solvent and then with soap and water.[6]

  • Decontamination: Decontaminate all equipment used for cleanup.

  • Waste Disposal: Dispose of all contaminated materials (including PPE) as hazardous waste.

Below is a workflow diagram for handling a chemical spill:

Spill_Response_Workflow Start Spill Occurs Alert Alert Personnel Start->Alert Evacuate Evacuate Area (if necessary) Alert->Evacuate Assess Assess Spill Hazard Evacuate->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE Contain Contain and Clean Spill Don_PPE->Contain Decontaminate Decontaminate Equipment Contain->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose End Spill Managed Dispose->End

Sources

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